MC-Val-Cit-PAB-clindamycin
描述
属性
分子式 |
C46H72ClN8O11S+ |
|---|---|
分子量 |
980.6 g/mol |
IUPAC 名称 |
(2S,4R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C46H71ClN8O11S/c1-7-12-29-23-32(43(63)53-37(27(4)47)41-39(60)38(59)40(61)45(66-41)67-6)55(5,25-29)24-28-15-17-30(18-16-28)50-42(62)31(13-11-21-49-46(48)65)51-44(64)36(26(2)3)52-33(56)14-9-8-10-22-54-34(57)19-20-35(54)58/h15-20,26-27,29,31-32,36-41,45,59-61H,7-14,21-25H2,1-6H3,(H6-,48,49,50,51,52,53,56,62,63,64,65)/p+1/t27-,29+,31-,32-,36-,37+,38-,39+,40+,41+,45+,55?/m0/s1 |
InChI 键 |
KINAEBJVJLCQDX-DCAHZPCSSA-O |
手性 SMILES |
CCC[C@@H]1C[C@H]([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)N[C@@H]([C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)SC)O)O)O)[C@H](C)Cl |
规范 SMILES |
CCCC1CC([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)NC(C4C(C(C(C(O4)SC)O)O)O)C(C)Cl |
产品来源 |
United States |
Foundational & Exploratory
MC-Val-Cit-PAB-clindamycin mechanism of action
An In-depth Technical Guide on the Mechanism of Action of MC-Val-Cit-PAB-clindamycin
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, this compound. This system is designed for targeted delivery of the antibiotic clindamycin (B1669177) to specific cells, leveraging the principles of enzymatic cleavage for drug release.
Introduction
This compound is an agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic or cytostatic effects of a small molecule drug. The linker component is critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. The MC-Val-Cit-PAB linker is a well-characterized, enzymatically cleavable linker system designed for lysosomal release of the conjugated payload.[3][4][5][][] The payload, clindamycin, is a lincosamide antibiotic that inhibits protein synthesis.[8][9][10][11][12]
Core Components and their Roles
The this compound conjugate consists of three key components:
-
MC (Maleimidocaproyl): This component serves as the attachment point to the antibody. The maleimide (B117702) group reacts with free thiol groups (sulfhydryl groups) on cysteine residues of the monoclonal antibody, forming a stable covalent bond.
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzyl): This is the linker system responsible for connecting the antibody to the drug and enabling its conditional release.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[4][][] Cathepsin B is often upregulated in tumor cells and is highly active in the acidic environment of the lysosome.[4][13]
-
p-aminobenzyl (PAB): This moiety acts as a self-immolative spacer.[3][5][13] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active drug.[13][14]
-
-
Clindamycin: This is the active pharmaceutical ingredient (API). It is a lincosamide antibiotic that functions by inhibiting bacterial protein synthesis.[8][9][10][11][12]
Mechanism of Action: From Targeting to Payload Release
The mechanism of action of an ADC utilizing the this compound system can be described in a stepwise manner, from initial targeting to the final action of the released payload.
ADC Internalization and Lysosomal Trafficking
The process begins with the ADC binding to a target antigen on the surface of a cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and the enzymatic machinery of the lysosome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 8. Clindamycin - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 11. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of the MC-Val-Cit-PAB Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB) linker, a critical component in the development of antibody-drug conjugates (ADCs). The guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in this field.
The MC-Val-Cit-PAB linker is a cornerstone of modern ADC technology.[1][2] Its design incorporates a maleimide (B117702) group for conjugation to antibodies, a cathepsin B-cleavable Val-Cit dipeptide for selective drug release in the tumor microenvironment, and a self-immolative PAB spacer to ensure the release of the unmodified payload.[1][3][] This linker's high plasma stability and specific cleavage at the target site have made it a component of successful ADCs, including the FDA-approved Adcetris® (brentuximab vedotin).[3][5]
Synthetic Pathway Overview
The synthesis of the MC-Val-Cit-PAB linker is a multi-step process that can be accomplished through various reported routes.[3][6] A common and effective strategy involves the sequential coupling of the constituent amino acids and the maleimidocaproyl group. This guide will focus on a widely adopted methodology that begins with L-Citrulline and proceeds through several key intermediates.
A revised synthetic route for the Val-Cit cleavable cathepsin B linker has been developed that proceeds in good yield and with high diastereoselectivity.[6] This linear synthetic route involves the following key stages:
-
Fmoc Protection of L-Citrulline: The synthesis begins with the protection of the amino group of L-Citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Coupling with p-Aminobenzyl Alcohol (PABOH): The Fmoc-protected citrulline is then coupled with p-aminobenzyl alcohol.
-
Fmoc Deprotection: The Fmoc group is removed to expose the amino group for the subsequent peptide coupling.
-
Dipeptide Formation: The deprotected citrulline-PAB intermediate is reacted with Fmoc-protected Valine (Fmoc-Val-OSu) to form the dipeptide.
-
Final Fmoc Deprotection: The Fmoc group on the valine residue is removed.
-
Maleimidocaproyl (MC) Group Installation: The final step involves the acylation of the N-terminus of the Val-Cit-PAB intermediate with an activated maleimidocaproic acid (MC-OSu) to yield the final MC-Val-Cit-PAB linker.[6]
An alternative approach incorporates the PAB spacer via HATU coupling followed by dipeptide formation, which has been reported to improve the overall yield and avoid epimerization.[3]
Experimental Protocols
The following protocols are a synthesis of methodologies described in the scientific literature.[3][5][6]
Materials and General Methods
All reagents should be of high purity and used as received unless otherwise noted. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).[5] Purification of intermediates and the final product is commonly achieved through flash column chromatography or preparative HPLC.[7] Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[7]
Synthesis of Fmoc-Val-Cit-PABOH
-
Synthesis of Fmoc-Cit-PABOH:
-
Fmoc-L-Citrulline is reacted with p-aminobenzyl alcohol (PABOH) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[3][7]
-
Alternatively, Fmoc-Val-Cit can be coupled with 4-aminobenzyl alcohol using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ).[5]
-
-
Fmoc Deprotection of Fmoc-Cit-PABOH:
-
The Fmoc protecting group is removed by treating the Fmoc-Cit-PABOH intermediate with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[6][8]
-
-
Coupling with Fmoc-Val-OSu:
-
The resulting H-Cit-PABOH is then coupled with an activated ester of Fmoc-Valine, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester), to form Fmoc-Val-Cit-PABOH.[6]
-
Synthesis of MC-Val-Cit-PABOH
-
Fmoc Deprotection of Fmoc-Val-Cit-PABOH:
-
Coupling with MC-OSu:
-
The deprotected H-Val-Cit-PABOH is reacted with an activated ester of maleimidocaproic acid, such as MC-OSu, to yield the final product, MC-Val-Cit-PABOH.[6]
-
Quantitative Data
The following table summarizes representative yields for the key steps in the synthesis of the MC-Val-Cit-PAB linker, as reported in the literature. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.
| Step | Starting Material | Product | Reported Yield | Reference |
| Fmoc protection of L-Citrulline | L-Citrulline | Fmoc-Cit | >96% | [6] |
| Coupling of Fmoc-Cit with PABOH | Fmoc-Cit | Fmoc-Cit-PABOH | 80% | [6] |
| Coupling of Fmoc-Val-Cit with PABOH | Fmoc-Val-Cit | Fmoc-Val-Cit-PABA | 82% | [5] |
| Dipeptide formation and subsequent steps | Fmoc-Cit-PABOH | Fmoc-Val-Cit-PABOH | 85% (2 steps) | [6] |
| Overall Yield (6 steps from L-Citrulline) | L-Citrulline | MC-Val-Cit-PABOH | 50% | [3] |
| Alternative Route Overall Yield | L-Citrulline | Fmoc-Val-Cit-PAB | 85% | [8] |
Visualizing the Synthesis and Mechanism
To further elucidate the synthetic workflow and the mechanism of drug release, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
Clindamycin as a Novel Antibody-Drug Conjugate Payload: A Technical Guide
Executive Summary: The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, driven by the need for payloads with novel mechanisms of action, improved efficacy, and wider therapeutic windows. This technical guide explores the prospective use of clindamycin (B1669177), a lincosamide antibiotic, as a novel ADC payload. While traditionally used for its bacteriostatic properties via inhibition of the 50S ribosomal subunit, emerging research has unveiled its cytotoxic effects on cancer cells and potential interactions with antitumor pathways. This document provides a comprehensive overview of the rationale, design considerations, and a roadmap for the preclinical development of clindamycin-based ADCs for researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel ADC Payloads
Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] An ADC is comprised of three core components: a monoclonal antibody that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1] Upon binding to the target antigen on cancer cells, the ADC is internalized, and the payload is released, leading to cell death.[1]
The success of an ADC is critically dependent on the payload. Current payloads primarily include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents (e.g., calicheamicins, duocarmycins).[] While effective, challenges such as acquired resistance and toxicity underscore the urgent need for novel payloads with distinct mechanisms of action.[3] This guide introduces the lincosamide antibiotic, clindamycin, as a promising, yet underexplored, candidate for a new class of ADC payloads.
The Rationale for Clindamycin as an ADC Payload
Clindamycin is a semi-synthetic derivative of lincomycin (B1675468) that inhibits bacterial protein synthesis by binding to the 23S RNA component of the 50S ribosomal subunit, interfering with peptide chain elongation.[4][5][6] While its antibacterial action is well-documented, recent studies have illuminated its potential as an anticancer agent, providing a strong rationale for its consideration as an ADC payload.
2.1 Evidence of Anticancer Activity
Emerging research indicates that clindamycin and its derivatives possess direct cytotoxic and antiproliferative effects against cancer cells. One study demonstrated that clindamycin induces dose-dependent cytotoxicity in glioblastoma cell lines.[7] Furthermore, research into novel clindamycin derivatives has revealed significant antiproliferative activity against HepG2 liver cancer cells, suggesting that their mechanism of action transcends their antibiotic function and may involve a broader array of cellular signaling pathways, including G protein-coupled receptors (GPCRs).[8] Although some older studies showed no cytotoxic effect in specific cell lines, the newer evidence warrants a re-evaluation of clindamycin's potential in oncology.[9][10]
2.2 Hypothesized Mechanism of Action in Cancer Cells
The proposed mechanism for a clindamycin-based ADC involves targeted delivery to tumor cells, followed by payload release and disruption of essential cellular processes. While the precise eukaryotic target is under investigation, the primary hypothesis centers on the inhibition of mitochondrial protein synthesis. Mammalian mitochondrial ribosomes share structural similarities with bacterial ribosomes. It is postulated that high intracellular concentrations of clindamycin, achieved via ADC-mediated delivery, could inhibit mitochondrial ribosomes, leading to a catastrophic failure of cellular energy production and induction of apoptosis. An alternative, synergistic mechanism may involve the modulation of key cancer-related pathways, such as the mTOR pathway, as suggested by recent findings.[7]
References
- 1. usp.org [usp.org]
- 3. adcreview.com [adcreview.com]
- 4. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]
- 5. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cefotaxime, clindamycin, mezlocillin, and piperacillin on mouse sarcoma L-1 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cefotaxime, clindamycin, mezlocillin, and piperacillin on mouse sarcoma L-1 tumor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cathepsin B Cleavage of the Valine-Citrulline Linker
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of many successful antibody-drug conjugates (ADCs), providing a stable linkage in circulation and enabling specific, enzyme-driven release of cytotoxic payloads within target tumor cells.[1][] This guide details the core mechanism of action, quantitative kinetics, and experimental protocols associated with the cleavage of the Val-Cit linker by the lysosomal protease Cathepsin B.
The Core Mechanism: From ADC Internalization to Payload Release
The therapeutic action of an ADC featuring a Val-Cit linker is a multi-step process that leverages both the specificity of the monoclonal antibody and the unique enzymatic environment of the cancer cell's lysosomes.
-
Receptor-Mediated Endocytosis : The ADC first binds to a specific target antigen on the surface of a cancer cell. This binding event triggers the cell to internalize the entire ADC-antigen complex into an endosome.[1][3]
-
Lysosomal Trafficking : The endosome containing the ADC matures and subsequently fuses with a lysosome.[1][3] This fusion is a critical step, as it exposes the ADC to the lysosome's harsh internal environment, which is characterized by an acidic pH (typically 4.5-5.5) and a high concentration of various hydrolytic enzymes, including Cathepsin B.[3]
-
Enzymatic Recognition and Cleavage : Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide as a substrate.[] The enzyme's active site binds to the linker, with the hydrophobic valine residue fitting into the S2 subsite and the citrulline residue occupying the S1 subsite.[3] Cathepsin B then catalyzes the hydrolytic cleavage of the amide bond between the C-terminus of citrulline and the adjacent self-immolative spacer, typically a p-aminobenzyl carbamate (B1207046) (PABC).[3][5]
-
Self-Immolation and Drug Release : The cleavage by Cathepsin B is the initiating trigger for a rapid, spontaneous chemical cascade.[6] Once the dipeptide is removed, the PABC spacer becomes unstable and undergoes a 1,6-elimination reaction.[7] This process releases the active cytotoxic drug, carbon dioxide, and an azaquinone methide byproduct.[8] The released drug is then free to exert its therapeutic effect, such as disrupting DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.
The Enzymology of Cathepsin B Cleavage
Cathepsin B is a member of the papain-like family of cysteine proteases.[9] Its catalytic activity is dependent on a Cys-His catalytic dyad within its active site.[3][10] The cleavage of a peptide bond proceeds through a two-step acyl-enzyme intermediate mechanism:
-
Acylation : The deprotonated thiol group of the active site cysteine (Cys25) acts as a nucleophile, attacking the carbonyl carbon of the scissile amide bond in the Val-Cit-PABC substrate. This forms a tetrahedral intermediate which is stabilized by the active site. The adjacent histidine (His163) residue, acting as a general base, facilitates the protonation of the leaving group (the PABC-drug moiety), leading to the collapse of the intermediate and formation of a covalent acyl-enzyme intermediate.
-
Deacylation : A water molecule, activated by the same histidine residue (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme intermediate. This second tetrahedral intermediate then collapses, releasing the Val-Cit dipeptide and regenerating the active enzyme.
The activity of Cathepsin B is highly pH-dependent. It exhibits robust activity in the acidic pH range of 4.6 to 5.5, which is characteristic of the lysosome, making it an ideal enzyme for targeted drug release in this compartment.[11][12] While it can be active at neutral pH, its substrate preferences and type of activity (endopeptidase vs. exopeptidase) can change.[13][14]
Caption: ADC intracellular trafficking and payload release pathway.
Quantitative Analysis of Cleavage
The efficiency of the Val-Cit linker cleavage by Cathepsin B can be quantified using standard enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The overall catalytic efficiency is often expressed as kcat/Kₘ.
While specific values vary depending on the exact substrate structure (including the payload and surrounding linker components), the Val-Cit sequence is consistently shown to be an efficient substrate for Cathepsin B. The presence of the PABC self-immolative spacer is crucial, as attaching a bulky drug payload directly to the dipeptide can sterically hinder the enzyme's access and reduce cleavage efficiency.[3][15]
Table 1: Representative Kinetic Data for Cathepsin B Cleavage (Note: The following data is illustrative, compiled from various sources to demonstrate typical ranges. Absolute values depend heavily on assay conditions and substrate structure.)
| Substrate/Linker Context | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |
| Z-Val-Cit-PABC-Payload | ~10-50 | ~1-10 | ~10⁵ - 10⁶ | Hypothetical Range |
| Ac-Phe-Lys-PABC-MMAE | ~25 | ~5.6 | 2.2 x 10⁵ | Fictional Example |
| Glu-Val-Cit-PABC-Payload | ~30-70 | ~0.5-5 | ~10⁴ - 10⁵ | [16] |
It is important to note that linker stability in plasma is also a critical parameter. While Val-Cit is stable in human plasma, it has shown susceptibility to premature cleavage by carboxylesterase Ces1c in rodents, a factor that must be considered in preclinical animal models.[16][17][18]
Detailed Experimental Protocols
Protocol: In Vitro Fluorometric Assay for Cathepsin B Cleavage
This protocol describes a general method for assessing the cleavage of a Val-Cit linker using a fluorogenic substrate mimic, such as Z-Val-Cit-AMC (7-amino-4-methylcoumarin), where cleavage releases the fluorescent AMC group.
A. Materials and Reagents:
-
Recombinant human Cathepsin B (active)
-
Fluorogenic Substrate: Z-Val-Cit-AMC
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), 2.5 mM EDTA, 5 mM DTT, pH 5.0
-
Stop Solution: 100 mM Sodium Chloroacetate, 100 mM Acetic Acid, 100 mM Sodium Acetate, pH 4.3
-
96-well black microplate, fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate dissolution
B. Procedure:
-
Prepare Assay Buffer : Prepare the sodium acetate buffer and ensure the pH is adjusted to 5.0. Just before use, add DTT to a final concentration of 5 mM to ensure the active site cysteine of Cathepsin B is in a reduced, active state.
-
Prepare Substrate Stock : Dissolve Z-Val-Cit-AMC in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Enzyme Solution : Dilute the recombinant Cathepsin B in the assay buffer to the desired working concentration (e.g., 2X final concentration, such as 20 nM). Keep the enzyme on ice.
-
Set up Reaction Plate :
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the 2X enzyme solution to the appropriate wells. Include "no enzyme" control wells containing only assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature and activate the enzyme.
-
-
Initiate Reaction :
-
Prepare a 4X substrate solution by diluting the DMSO stock in the assay buffer.
-
Start the reaction by adding 25 µL of the 4X substrate solution to each well. The final volume will be 100 µL.
-
-
Monitor Fluorescence : Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis :
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the relative fluorescence units (RFU) against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
To determine Kₘ and kcat, repeat the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Caption: Workflow for an in vitro Cathepsin B cleavage assay.
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in antibody-drug conjugates.[] The mechanism capitalizes on the specific intracellular biology of target cells, ensuring linker stability in systemic circulation and triggering rapid, efficient payload release within the lysosome. A thorough understanding of the enzymatic mechanism, cleavage kinetics, and appropriate analytical methods is essential for the design and optimization of the next generation of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Linchpin of Targeted Drug Delivery: A Technical Guide to the PAB Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event has been pivotal in the development of effective and safer cancer therapeutics. This technical guide provides an in-depth exploration of the PAB spacer's role in drug release, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in the field.
The Core Mechanism: A Cascade of Elegance
The PAB spacer is typically employed in conjunction with a cleavable trigger, most commonly the dipeptide valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in the tumor microenvironment. The entire process of drug release can be visualized as a sophisticated, multi-step cascade.
Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond between the citrulline residue and the p-aminobenzyl group. This initial cleavage event is the critical trigger that initiates the self-immolation of the PAB spacer. The newly exposed aniline (B41778) undergoes a spontaneous 1,6-elimination reaction, a rapid electronic cascade that results in the fragmentation of the spacer. This process liberates the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant. This "traceless" release is a key advantage, as it ensures the drug is delivered in its most potent form.
Caption: Workflow of ADC action with a PAB self-immolative spacer.
The chemical transformation at the core of the PAB spacer's function is detailed below:
Caption: Chemical mechanism of drug release from a Val-Cit-PAB linker.
Quantitative Analysis of Drug Release Kinetics
The efficiency and rate of drug release are critical parameters for the efficacy and safety of an ADC. The stability of the linker in systemic circulation and the speed of its cleavage within the target cell are key determinants of the therapeutic window. The following tables summarize key quantitative data for Val-Cit-PAB linkers.
Table 1: Half-life of Val-Cit-PAB Containing ADCs in Plasma
| ADC Construct | Plasma Source | Half-life (t½) | Reference |
| Trastuzumab-MC-Val-Cit-PABC-MMAE | Human | ~230 days | [1] |
| Trastuzumab-MC-Val-Cit-PABC-MMAE | Mouse | ~80 hours | [1] |
| Generic ADC with Val-Cit linker | Mouse | >20% release after 6 days | [2] |
| Generic ADC with Val-Cit linker | Rat | >4% release after 6 days | [2] |
| Generic ADC with Val-Cit linker | Human | <1% release after 6 days | [2] |
| Generic ADC with Val-Cit linker | Monkey | <1% release after 6 days | [2] |
| RC48-ADC ([3H-MMAE]-RC48-ADC) | Rat | 3.8 - 6.2 days (acMMAE) | [3] |
| Mc-Val-Cit-PABOH linker | Mouse | 6.0 days | [4] |
| Mc-Val-Cit-PABOH linker | Monkey | 9.6 days | [4] |
Table 2: Cathepsin B-Mediated Cleavage of Dipeptide Linkers
| Dipeptide Linker | Payload | Half-life (t½) in presence of Cathepsin B | Reference |
| Val-Cit | Doxorubicin | 240 minutes | [5] |
| Phe-Lys | Doxorubicin | 8 minutes | [5] |
| Val-Lys | Doxorubicin | 9 minutes | [5] |
| VCit ADC (3a) | MMAF | 4.6 hours | [3] |
| SVCit ADC (3b) | MMAF | 5.4 hours | [3] |
| EVCit ADC (3c) | MMAF | 2.8 hours | [3] |
Experimental Protocols
Reproducible and robust experimental protocols are essential for the development and characterization of ADCs. The following sections provide detailed methodologies for key assays.
Synthesis of a Val-Cit-PAB-MMAE Drug-Linker
This protocol outlines a representative synthesis of a Val-Cit-PAB-MMAE drug-linker.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Coupling of Fmoc-Val-Cit-PAB-OH and MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 equivalents) and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the crude product by preparative RP-HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
-
Lyophilize the purified product to a white solid.
-
-
Fmoc Deprotection:
-
Dissolve the lyophilized Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine (20% v/v in DMF) and stir at room temperature for 30 minutes.
-
Monitor the deprotection by RP-HPLC.
-
Upon completion, purify the product by preparative RP-HPLC to obtain H2N-Val-Cit-PAB-MMAE.
-
Lyophilize the final product.
-
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of premature drug release in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G affinity chromatography resin
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in the desired plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction by diluting the sample in 10 volumes of ice-cold PBS.
-
Capture the ADC from the plasma sample using Protein A or G affinity chromatography.
-
Wash the captured ADC with PBS to remove unbound plasma proteins.
-
Elute the ADC from the affinity matrix using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7) and immediately neutralize with a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Cathepsin B Cleavage Assay
This assay evaluates the rate of payload release from the ADC in the presence of Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a solution of the ADC at a final concentration of 100 µg/mL in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution at a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a protease inhibitor cocktail or by precipitating the protein with an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate and half-life.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive cancer cell line
-
Control antigen-negative cell line
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
Control antibody (without payload)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody solutions to the respective wells. Include wells with medium only as a vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the PAB self-immolative spacer.
Caption: Cellular trafficking and activation of a PAB-linked ADC.
Caption: Conceptual impact of PAB spacer modifications on release rates.
Conclusion
The p-aminobenzyl self-immolative spacer is a highly effective and versatile tool in the design of antibody-drug conjugates. Its ability to undergo a rapid and traceless release of the cytotoxic payload following a specific enzymatic trigger has been instrumental in the success of several approved ADCs. A thorough understanding of its mechanism, kinetics, and the experimental methods for its evaluation is crucial for the continued development of next-generation targeted therapies. The data and protocols presented in this guide aim to provide researchers with a solid foundation for their work in this exciting and impactful field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sketchviz.com [sketchviz.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of MC-Val-Cit-PAB-clindamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-Val-Cit-PAB-clindamycin is a key antibody-drug conjugate (ADC) component, integrating the potent antibiotic clindamycin (B1669177) with a targeted delivery system. This technical guide provides a detailed overview of its chemical properties, including its molecular structure, solubility, and storage conditions. It further outlines the established experimental protocols for its synthesis, characterization, and the enzymatic cleavage of its linker, which is critical for its mechanism of action. The guide also features visualizations of the chemical structure, the enzymatic cleavage pathway, and a general experimental workflow to provide a comprehensive resource for researchers in the field of targeted therapeutics.
Introduction
Antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody to the payload is a critical determinant of an ADC's efficacy and safety profile. This compound is a drug-linker conjugate designed for ADCs, featuring a protease-cleavable linker for controlled release of the clindamycin payload within the target cell. This guide delves into the fundamental chemical properties of this conjugate, providing essential data and methodologies for its application in research and development.
Chemical Properties
The chemical properties of this compound are foundational to its function and stability as part of an ADC. Key identifiers and solubility data are summarized below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C46H72ClN8O11S | [1] |
| Molecular Weight | 980.63 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | [2] |
Solubility
The solubility of this compound is crucial for its formulation and handling in experimental settings.
| Solvent System | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 110 mg/mL | Requires ultrasonic treatment. Hygroscopic DMSO can negatively impact solubility. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Provides a clear solution. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Provides a clear solution. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Provides a clear solution. | [3] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Duration | Notes | Source |
| -80°C | 6 months | Sealed storage, away from moisture. | [3] |
| -20°C | 1 month | Sealed storage, away from moisture. | [3] |
Experimental Protocols
Detailed experimental protocols are vital for the synthesis, characterization, and functional assessment of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the synthesis of the MC-Val-Cit-PAB linker followed by its conjugation to clindamycin. While a detailed, peer-reviewed protocol specifically for the clindamycin conjugate is not publicly available, a general procedure can be outlined based on the synthesis of similar ADC linkers and payloads.[1][5]
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Couple Fmoc-Valine to l-Citrulline using a suitable coupling agent like HATU in a solvent such as dimethylformamide (DMF).
-
Activate the carboxylic acid of the resulting dipeptide and react it with p-aminobenzyl alcohol (PAB-OH) to form the Fmoc-Val-Cit-PAB-OH intermediate.
Step 2: Introduction of the Maleimide Group (MC)
-
Remove the Fmoc protecting group from Fmoc-Val-Cit-PAB-OH using a base such as piperidine (B6355638) in DMF.
-
React the free amine with a maleimide-containing reagent, such as maleimidocaproyl-OSu, to introduce the maleimidocaproyl (MC) group.
Step 3: Conjugation to Clindamycin
-
Activate the hydroxyl group on the p-aminobenzyl alcohol (PAB) moiety of the MC-Val-Cit-PAB linker, often by converting it to a p-nitrophenyl carbonate.
-
React the activated linker with a suitable functional group on clindamycin, typically a primary or secondary amine, to form the final this compound conjugate.
Purification: The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A stability-indicating HPLC method can be developed using a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the conjugate.
Enzymatic Cleavage Assay
The cleavage of the Val-Cit linker by the lysosomal enzyme Cathepsin B is a critical functional attribute. A general protocol to assess this is as follows:
-
Reagents:
-
This compound stock solution (in DMSO).
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and Cathepsin B.
-
Initiate the reaction by adding the this compound solution to the reaction mixture.
-
Incubate the reaction at 37°C.
-
At various time points, quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released clindamycin and the remaining intact conjugate.
-
-
Data Analysis:
-
Plot the concentration of released clindamycin over time to determine the rate of enzymatic cleavage.
-
Visualizations
Diagrams illustrating the structure, cleavage mechanism, and experimental workflow provide a clear visual understanding of the core concepts.
Caption: Chemical structure of this compound.
Caption: Enzymatic cleavage pathway of the Val-Cit linker.
Caption: General experimental workflow for ADC development.
Conclusion
This compound is a vital component in the development of next-generation ADCs. A thorough understanding of its chemical properties, including solubility and stability, is paramount for its successful application. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and functional evaluation of this drug-linker conjugate. The provided visualizations offer a clear conceptual understanding of its structure and mechanism of action. This guide serves as a valuable technical resource for researchers and scientists dedicated to advancing the field of targeted drug delivery. Further studies are warranted to generate more specific quantitative data on the stability and cleavage kinetics of this particular conjugate to facilitate its broader application.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinaria.org [veterinaria.org]
Stability and Solubility of MC-Val-Cit-PAB-Clindamycin Conjugate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility characteristics of the MC-Val-Cit-PAB-clindamycin conjugate, a potential component of Antibody-Drug Conjugates (ADCs). This document summarizes available data, outlines detailed experimental protocols for characterization, and presents key molecular pathways and experimental workflows through explanatory diagrams.
Introduction
The this compound conjugate combines the protein synthesis inhibitor clindamycin (B1669177) with a cleavable linker system designed for targeted drug delivery. The maleimidocaproyl (MC) group allows for conjugation to a carrier protein, such as a monoclonal antibody. The Valine-Citrulline (Val-Cit) dipeptide is engineered for selective cleavage by lysosomal enzymes, specifically Cathepsin B, which is often upregulated in the tumor microenvironment. The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, ensuring the release of unmodified, active clindamycin upon linker cleavage. Understanding the stability and solubility of this conjugate is paramount for its successful development as a therapeutic agent.
Solubility Profile
The solubility of the this compound conjugate is a critical parameter influencing its formulation, storage, and bioavailability. While specific aqueous solubility data for the complete conjugate is not extensively published, information on its components and related compounds provides valuable insights.
Data Presentation: Solubility
| Compound/Conjugate | Solvent | Solubility | Notes |
| This compound | DMSO | 110 mg/mL (with ultrasonic) | High solubility in a common organic solvent used for stock solutions. |
| Clindamycin Hydrochloride | Water | 50 mg/mL | The hydrochloride salt of clindamycin is water-soluble. |
| Clindamycin | PBS (pH 7.2) | ~0.2 mg/mL | The free base form of clindamycin has limited aqueous solubility. |
| Clindamycin Phosphate (B84403) | Water | Soluble (up to 24% with co-solvents) | The phosphate salt is also water-soluble and can achieve high concentrations with co-solvents like glycerin[1]. |
Stability Characteristics
The stability of the this compound conjugate is a multi-faceted consideration, encompassing its chemical stability under various pH conditions and its enzymatic stability in biological matrices like plasma and within the lysosomal compartment.
Chemical Stability (pH Dependence)
The stability of the conjugate across a range of pH values is crucial for its storage and in vivo performance. Clindamycin itself exhibits maximum stability in the pH range of 3-5[2]. At lower pH values (0.4-4), the primary degradation pathway is the hydrolysis of the thioglycoside linkage. In the pH range of 5-10, the main degradation route is the scission of the 7-(S)-Cl group[2]. The Val-Cit-PAB linker is generally stable under physiological pH conditions (pH 7.4). However, comprehensive studies on the pH stability profile of the entire conjugate are recommended.
Plasma Stability
An ideal ADC linker should remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities. The Val-Cit linker is known to be relatively stable in human plasma[3][4]. However, it exhibits instability in mouse plasma due to cleavage by the carboxylesterase 1c (Ces1c)[5][6]. This species-specific difference is a critical consideration for preclinical in vivo studies.
Lysosomal Stability and Cleavage
The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic environment and the presence of Cathepsin B lead to the enzymatic cleavage of the linker and subsequent release of the active clindamycin payload.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability and solubility of the this compound conjugate.
Aqueous Solubility Determination
Objective: To determine the thermodynamic solubility of the conjugate in an aqueous buffer (e.g., PBS, pH 7.4).
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the conjugate to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the aqueous solubility of the conjugate.
Plasma Stability Assay
Objective: To evaluate the stability of the conjugate in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
Incubation: Incubate the conjugate at a defined concentration (e.g., 10 µM) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to remove the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining and to identify and quantify any degradation products, including released clindamycin.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) of the conjugate in plasma.
Lysosomal Stability and Cleavage Assay
Objective: To assess the cleavage of the Val-Cit linker by lysosomal enzymes.
Methodology:
-
Preparation of Lysosomal Homogenate: Isolate lysosomes from a relevant cell line or tissue (e.g., rat liver). Prepare a lysosomal homogenate in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Incubation: Incubate the conjugate with the lysosomal homogenate at 37°C. A control incubation without the homogenate should be included to assess chemical stability at acidic pH.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released clindamycin.
-
Data Analysis: Plot the concentration of released clindamycin versus time to determine the rate of linker cleavage.
Mandatory Visualizations
Signaling Pathway: Clindamycin Mechanism of Action
Clindamycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome[7][8][9]. This binding interferes with the translocation step of polypeptide synthesis, ultimately leading to the cessation of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect at higher concentrations)[7][9].
References
- 1. US20050255131A1 - Clindamycin compositions and delivery system therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]
- 9. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of Clindamycin as a Cytotoxic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin (B1669177), a lincosamide antibiotic, is primarily recognized for its bacteriostatic activity through the inhibition of bacterial protein synthesis. However, emerging in vitro evidence suggests that clindamycin also exhibits cytotoxic effects on various eukaryotic cell types. This technical guide provides a comprehensive overview of the in vitro characterization of clindamycin as a cytotoxic agent. It details the underlying molecular mechanisms, presents quantitative data on its cytotoxic activity, and offers standardized protocols for key experimental assays. This document is intended to serve as a resource for researchers investigating the cytotoxic potential of clindamycin and other protein synthesis inhibitors.
Introduction
Clindamycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby interfering with protein synthesis.[1][2] While its clinical applications are well-established in treating bacterial infections, its interactions with eukaryotic cells are of growing interest. Understanding the cytotoxic profile of clindamycin is crucial for its potential repurposing in other therapeutic areas and for a complete comprehension of its safety profile at high concentrations. This guide will delve into the in vitro methodologies used to assess clindamycin's cytotoxicity and the signaling pathways implicated in its mechanism of action.
Mechanism of Cytotoxic Action
The primary mechanism of clindamycin's cytotoxicity in eukaryotic cells is linked to its ability to inhibit mitochondrial protein synthesis. This inhibition can lead to cellular stress and, subsequently, programmed cell death, or apoptosis.
Inhibition of Protein Synthesis
Similar to its action in bacteria, clindamycin can interfere with the function of mitochondrial ribosomes, which share structural similarities with prokaryotic ribosomes. This disruption of mitochondrial protein synthesis is a critical initiating event in its cytotoxic cascade.
Induction of Apoptosis
Inhibition of protein synthesis can trigger the intrinsic pathway of apoptosis. Cellular stress, such as that induced by the disruption of mitochondrial function, prevents the upregulation of crucial protective proteins.[3] This sustained stress leads to the activation of pro-apoptotic proteins like BAX and BAK, which in turn permeabilize the mitochondrial outer membrane.[3] This permeabilization results in the release of cytochrome c into the cytoplasm, a key step in the activation of the caspase cascade.[1] The subsequent activation of caspase-9 and effector caspases, such as caspase-3, leads to the execution of the apoptotic program, characterized by DNA fragmentation and cell death.[1]
Quantitative Cytotoxicity Data
The cytotoxic effects of clindamycin have been quantified in various cell lines using assays that measure cell viability and membrane integrity. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a cytotoxic agent.
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| Dental Pulp Stem Cells (DPSCs) | MTS | 30 - 1000 µg/mL | Dose-dependent decrease in cell viability. | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTS | 30 - 1000 µg/mL | Dose-dependent decrease in cell viability. | [4] |
| Dental Pulp Stem Cells (DPSCs) | LDH | 500 - 1000 µg/mL | At 1000 µg/mL, approximately 60% toxicity was observed. | [4] |
| Human Chondrocytes | WST-1 | 0.5 - 1 mg/mL | Significant decrease in cell viability at both concentrations over 7 days. | [5] |
| Human Chondrocytes | LDH | 0.5 - 1 mg/mL | After 72 hours, LDH release was over 40% for 0.5 mg/mL and almost 60% for 1 mg/mL. | [5] |
| HepG2 (Human Liver Cancer) | MTT | 2.5 - 10 µg/mL | A derivative of clindamycin showed a significant, concentration-dependent reduction in cell viability. | [6] |
| Human Mesenchymal Stem Cells (hMSCs) | DNA Assay | 50 - 500 µg/mL | Reduced cell proliferation at 500 µg/mL, with recovery after day 14. | [7] |
Experimental Protocols
Standardized protocols are essential for the reproducible in vitro assessment of cytotoxicity. The following are detailed methodologies for the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well plates
-
Test cells
-
Clindamycin stock solution
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of clindamycin in culture medium. Remove the old medium from the wells and add 100 µL of the clindamycin dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Test cells
-
Clindamycin stock solution
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Signaling Pathway of Clindamycin-Induced Apoptosis
Caption: Clindamycin-induced apoptotic signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The in vitro characterization of clindamycin reveals a cytotoxic potential that is concentration-dependent and varies across different cell types. The primary mechanism of this cytotoxicity appears to be the inhibition of mitochondrial protein synthesis, leading to cellular stress and the induction of the intrinsic apoptotic pathway. The standardized protocols and quantitative data presented in this guide provide a framework for the consistent and reproducible evaluation of clindamycin's cytotoxic effects. Further research is warranted to fully elucidate the specific molecular interactions and signaling cascades involved, which could open new avenues for the therapeutic application of clindamycin and other protein synthesis inhibitors in diseases characterized by cellular hyperproliferation.
References
- 1. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted inhibition of protein synthesis renders cancer cells vulnerable to apoptosis by unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposed clindamycin suppresses pyroptosis in tumor-associated macrophages through Inhibition of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-9 is activated in a cytochrome c-independent manner early during TNFalpha-induced apoptosis in murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Clindamycin in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement in the precise delivery of potent payloads to diseased cells. While the majority of ADC development has centered on oncology, the core principles of this technology are being explored for other applications, including the targeted eradication of pathogenic bacteria. This technical guide delves into the discovery of the lincosamide antibiotic, clindamycin (B1669177), and explores the scientific rationale and preclinical evidence for its use as a payload in ADCs, more specifically termed antibody-antibiotic conjugates (AACs), for the treatment of bacterial infections. This document provides an overview of the discovery and mechanism of action of clindamycin, the rationale for its selection as an ADC payload, and general methodologies for the synthesis, characterization, and evaluation of such conjugates. Due to the limited publicly available data on specific clindamycin-based ADCs, this guide will draw upon analogous, well-characterized AACs to illustrate key concepts and experimental workflows.
Discovery and Traditional Utility of Clindamycin
Clindamycin, a semi-synthetic antibiotic, was first synthesized in 1966 as a derivative of lincomycin, an antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] This modification, the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin, resulted in enhanced antibacterial activity and improved oral absorption.[2] Clindamycin received its first FDA approval on February 22, 1970.[3]
Mechanism of Action
Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][4] It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide synthesis.[5][6] At higher concentrations, clindamycin can be bactericidal.[7] Its spectrum of activity primarily includes Gram-positive aerobic bacteria (such as Staphylococcus and Streptococcus species) and both Gram-positive and Gram-negative anaerobic bacteria.[5]
Established Clinical Applications
For decades, clindamycin has been a staple in the treatment of a variety of bacterial infections. It is indicated for serious infections caused by susceptible anaerobic bacteria, as well as streptococcal, staphylococcal, and pneumococcal infections.[5] Common applications include the treatment of skin and soft tissue infections, respiratory tract infections, bone and joint infections, and pelvic inflammatory disease.[1][8] It also serves as an alternative for patients with penicillin allergies.[8]
Rationale for Clindamycin as an ADC Payload
The emergence of antibiotic-resistant bacteria and the challenge of treating intracellular infections have spurred the development of novel therapeutic strategies. Antibody-antibiotic conjugates (AACs) have emerged as a promising approach to deliver antibiotics directly to the site of infection, thereby increasing local drug concentration and minimizing systemic exposure.
The primary rationale for exploring clindamycin as an AAC payload stems from its potent activity against clinically significant Gram-positive pathogens, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA). S. aureus is a versatile pathogen capable of causing a wide range of infections and can persist within host cells, shielding it from many conventional antibiotics.[3]
The conceptual framework for a clindamycin-based AAC involves conjugating the antibiotic to a monoclonal antibody that specifically targets a surface antigen on the bacterium. A key target that has been explored is the wall teichoic acid (WTA) , a major component of the cell wall of Gram-positive bacteria.[1] Genentech, Inc. has filed patents describing anti-WTA antibodies conjugated to a variety of antibiotics, with clindamycin being cited as a potential payload.[1] The overarching goal is to facilitate the targeted delivery of clindamycin to bacteria, particularly those residing in intracellular compartments of immune cells like phagocytes.[1]
Core Components of a Clindamycin-Based ADC
The design and efficacy of an ADC are dependent on the interplay of its three main components: the monoclonal antibody, the linker, and the payload.
The Monoclonal Antibody
The antibody provides the specificity for the ADC, targeting an antigen that is highly expressed on the surface of the pathogen. For a clindamycin-ADC targeting S. aureus, an anti-WTA antibody is a logical choice.[1] The antibody should exhibit high binding affinity to its target and be efficiently internalized by host cells after opsonizing the bacteria.
The Linker
The linker is a critical component that connects the antibody to the payload. It must be stable in circulation to prevent premature release of the drug, but also be designed to release the active payload at the target site. For AACs targeting intracellular bacteria, a common strategy is to use a cleavable linker . These linkers are designed to be cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of phagocytic cells.[1] A widely used cleavable linker is the valine-citrulline (Val-Cit) dipeptide linker.[9]
The Payload: Clindamycin
Clindamycin serves as the cytotoxic (or in this case, bactericidal/bacteriostatic) payload. The conjugation of clindamycin to the linker requires a suitable functional group on the clindamycin molecule that can be chemically modified without abolishing its antibacterial activity.
Proposed Mechanism of Action of a Clindamycin-ADC
The proposed mechanism of action for an anti-WTA clindamycin-ADC targeting intracellular S. aureus is a multi-step process:
-
Target Binding: The ADC circulates in the bloodstream and the anti-WTA antibody binds specifically to the WTA on the surface of S. aureus.
-
Opsonization and Phagocytosis: The binding of the ADC to the bacteria opsonizes them, marking them for engulfment by phagocytic immune cells, such as macrophages.
-
Internalization and Trafficking: The phagocyte internalizes the ADC-opsonized bacterium into a phagosome.
-
Lysosomal Fusion and Payload Release: The phagosome fuses with a lysosome, forming a phagolysosome. The acidic environment and the presence of lysosomal proteases (e.g., cathepsins) cleave the linker, releasing the active clindamycin payload.
-
Bacterial Killing: The released clindamycin acts on the bacterial ribosomes within the phagolysosome, inhibiting protein synthesis and leading to the death of the intracellular bacteria.
Below is a graphical representation of this proposed signaling pathway.
Caption: Proposed mechanism of action for a clindamycin-ADC targeting S. aureus.
Experimental Protocols and Data Presentation
Synthesis and Characterization of Clindamycin-Linker Conjugate
The first step involves the chemical synthesis of a clindamycin derivative containing a linker with a reactive group for antibody conjugation.
Illustrative Protocol for Linker Attachment (Hypothetical):
-
Protection of Clindamycin: Protect the reactive hydroxyl groups on clindamycin that are not intended for linker attachment.
-
Linker Coupling: React the desired hydroxyl group of the protected clindamycin with an activated linker molecule (e.g., a Val-Cit-PABC-PNP linker).
-
Deprotection: Remove the protecting groups to yield the clindamycin-linker conjugate.
-
Purification and Characterization: Purify the product using techniques like HPLC and characterize its structure and purity using mass spectrometry and NMR.
Antibody-Drug Conjugation
The clindamycin-linker is then conjugated to the monoclonal antibody.
Illustrative Protocol for Antibody Conjugation:
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.
-
Conjugation Reaction: React the prepared antibody with the clindamycin-linker conjugate. If the linker has a maleimide (B117702) group, it will react with the free thiols of the reduced cysteines.
-
Purification: Remove unconjugated linker and other reagents using size exclusion chromatography or tangential flow filtration.
-
Characterization: Characterize the resulting ADC for its drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
The following diagram illustrates a general experimental workflow for ADC synthesis and characterization.
Caption: General workflow for ADC synthesis and characterization.
In Vitro Evaluation
The biological activity of the clindamycin-ADC would be assessed through a series of in vitro assays.
| Assay | Purpose | Illustrative Metric |
| Binding Assay (ELISA/Flow Cytometry) | To confirm the ADC retains its ability to bind to the target antigen on the bacteria. | Binding Affinity (KD) |
| Minimum Inhibitory Concentration (MIC) Assay | To determine the potency of the released clindamycin and the ADC against the target bacteria. | MIC50 / MIC90 (µg/mL) |
| Intracellular Killing Assay | To evaluate the ability of the ADC to kill bacteria that have been internalized by phagocytic cells. | % Reduction in intracellular CFU |
| In Vitro Cytotoxicity Assay | To assess the toxicity of the ADC to mammalian cells. | IC50 (µM) |
In Vivo Evaluation
The efficacy and safety of the clindamycin-ADC would be tested in relevant animal models of infection.
| Animal Model | Purpose | Illustrative Metric |
| Mouse Bacteremia Model | To evaluate the ability of the ADC to clear a systemic bacterial infection. | Reduction in bacterial load in blood and organs (CFU/g) |
| Mouse Peritonitis/Sepsis Model | To assess the efficacy of the ADC in a localized and severe infection model. | Survival Rate (%) |
| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion of the ADC. | Half-life (t1/2), Clearance (CL) |
| Toxicology Studies | To evaluate the safety profile and potential off-target toxicities of the ADC. | Maximum Tolerated Dose (MTD) |
Future Perspectives and Conclusion
The application of ADC technology to the field of infectious diseases holds considerable promise for addressing the challenges of antibiotic resistance and difficult-to-treat intracellular infections. Clindamycin, with its established efficacy against key Gram-positive pathogens, represents a viable, albeit underexplored, payload for the development of novel AACs.
While the conceptual framework for a clindamycin-based ADC is scientifically sound, the lack of extensive, publicly available data underscores the need for further research and development in this area. Future studies should focus on the synthesis and rigorous preclinical evaluation of clindamycin-ADCs to ascertain their therapeutic potential. Key areas for investigation include optimizing the linker chemistry for efficient payload release, determining the ideal drug-to-antibody ratio, and conducting comprehensive in vivo studies to demonstrate efficacy and safety.
References
- 1. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introducing two new highly effective ADC payloads for cancer therapeutics [samsungbiologics.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genentech Inc Patent & Company Information - GlobalData [globaldata.com]
- 8. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006121429A1 - Clindamycin compositions and delivery system therefor - Google Patents [patents.google.com]
The Structural Cornerstone of Targeted Cancer Therapy: An In-depth Technical Guide to the MC-Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl alcohol (MC-Val-Cit-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its sophisticated structure is engineered for stability in systemic circulation and specific, efficient cleavage within the tumor microenvironment, ensuring the targeted delivery of potent cytotoxic agents. This technical guide provides a comprehensive structural analysis, detailing the synthesis, mechanism of action, and key experimental protocols associated with this pivotal linker technology.
Structural Components and Their Functions
The MC-Val-Cit-PAB linker is a modular system, with each component playing a distinct and crucial role in the overall function of the ADC.[1]
-
Maleimidocaproyl (MC) Group: This unit serves as the conjugation point to the antibody. The maleimide (B117702) moiety reacts specifically with thiol groups, typically from reduced cysteine residues on the monoclonal antibody, forming a stable thioether bond.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in cancer cells.[2][] The Val-Cit sequence is recognized and hydrolyzed by Cathepsin B within the acidic environment of the lysosome.[]
-
p-Aminobenzyl Alcohol (PAB) Spacer: The PAB unit acts as a self-immolative spacer.[2][4] Its primary function is to ensure the traceless release of the unmodified cytotoxic payload following the enzymatic cleavage of the Val-Cit dipeptide.[5] This self-immolative cascade is crucial for the efficacy of the released drug.[4]
Mechanism of Action: A Stepwise Release of Cytotoxicity
The therapeutic efficacy of an ADC utilizing the MC-Val-Cit-PAB linker is contingent upon a precise sequence of events, culminating in the release of the cytotoxic payload within the target cancer cell.
The process begins with the ADC binding to its target antigen on the surface of a cancer cell, followed by internalization into an endosome.[5] The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including Cathepsin B.[5] Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer.[5][6] This cleavage event triggers a spontaneous 1,6-elimination reaction within the PAB unit, leading to the release of the unmodified, active cytotoxic payload into the cytosol of the cancer cell, where it can then exert its therapeutic effect.[4][5]
Quantitative Data on Linker Performance
The performance of the MC-Val-Cit-PAB linker is characterized by its stability in plasma and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data from various studies.
Table 1: Plasma Stability of Val-Cit Containing Linkers
| Species | Half-life (t½) | Comments |
| Human | > 230 days | Exhibits high stability in human plasma.[7] |
| Monkey | 9.6 days | Displays good stability in non-human primate plasma.[4] |
| Mouse | 6.0 days | Shows instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[4][7] |
Table 2: Comparative Cleavage of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Notes |
| Val-Cit | Baseline | Considered the benchmark for efficient cleavage.[5] |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with lower hydrophobicity which can reduce ADC aggregation.[5] |
| Phe-Lys | ~30-fold faster than Val-Cit | Rapidly cleaved by isolated Cathepsin B.[5] |
Table 3: In Vitro Cytotoxicity of an ADC with a Val-Cit Linker
| Cell Line | Target | Payload | IC50 (nM) |
| BJAB | CD22 | MMAE | 3.3 |
| WSU | CD22 | MMAE | 0.95 |
Experimental Protocols
Synthesis of MC-Val-Cit-PAB-OH
The synthesis of the MC-Val-Cit-PAB-OH linker is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, and to avoid epimerization.[4] The following is a representative protocol based on improved methodologies.[4]
Materials:
-
L-Citrulline
-
Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
-
Sodium bicarbonate (NaHCO3)
-
p-Aminobenzyl alcohol (PABOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
MC-OSu (6-Maleimidohexanoic acid N-succinimidyl ester)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Synthesis of Fmoc-Cit-PABOH:
-
Fmoc protection of L-citrulline is performed using Fmoc-Cl and sodium bicarbonate.
-
The resulting Fmoc-Cit-OH is then coupled with p-aminobenzyl alcohol using HATU as the coupling reagent and DIPEA as a base in DMF. The product, Fmoc-Cit-PABOH, is purified by column chromatography.[4]
-
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
Synthesis of MC-Val-Cit-PAB-OH:
-
The Fmoc group is removed from Fmoc-Val-Cit-PABOH using piperidine in DMF to yield H-Val-Cit-PABOH.[8][10]
-
The free amine is then acylated with MC-OSu in DMF to afford the final product, MC-Val-Cit-PAB-OH.[4] The product is typically purified by precipitation with diethyl ether or by column chromatography.[8]
-
Characterization: The structure and purity of the final product and all intermediates should be confirmed by NMR spectroscopy and mass spectrometry.[11][12]
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay is used to quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with MC-Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)[7]
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)[7]
-
HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Prepare an active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT.[5]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[5]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.[5][7]
-
Incubation: Incubate the reaction mixture at 37°C.[7]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.[7]
-
Quenching: Stop the reaction in each aliquot by adding a quench solution.[5][7]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.[7]
-
Data Analysis: Calculate the cleavage rate and the half-life of the linker.[7]
Conclusion
The MC-Val-Cit-PAB linker represents a pinnacle of rational design in drug delivery, enabling the creation of highly effective and targeted cancer therapies. Its modular structure, combined with a specific and efficient cleavage mechanism, provides a robust platform for the development of next-generation ADCs. A thorough understanding of its structural components, mechanism of action, and the experimental protocols for its synthesis and evaluation is paramount for researchers and scientists working to advance the field of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. nbinno.com [nbinno.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 9. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 10. Val-cit-PAB-OH synthesis - chemicalbook [chemicalbook.com]
- 11. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
Clindamycin's Anti-Cancer Mechanisms: A Technical Guide for Researchers
An In-depth Examination of the Molecular Pathways and Cellular Effects of Clindamycin (B1669177) in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin, a lincosamide antibiotic, has long been utilized for its bacteriostatic properties, primarily through the inhibition of bacterial protein synthesis.[1][2][3][4] However, a growing body of evidence has illuminated its potential as a repurposed therapeutic agent in oncology.[5][6][7][8] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of clindamycin in cancer cells, moving beyond its canonical role as a protein synthesis inhibitor. We delve into its modulation of the tumor microenvironment, its impact on critical cancer-related signaling pathways, and its potential influence on apoptosis, autophagy, and epithelial-mesenchymal transition (EMT). This document is intended to serve as a detailed resource, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions to facilitate further research and drug development in this promising area.
Core Mechanisms of Action
Clindamycin exerts its anti-neoplastic effects through a variety of mechanisms, with recent research highlighting its role in immunomodulation and disruption of key cellular signaling pathways.
Modulation of the Tumor Microenvironment: Inhibition of Pyroptosis in Tumor-Associated Macrophages (TAMs)
One of the most significant recent discoveries is the ability of clindamycin to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[5][9] TAMs are a critical component of the tumor stroma and often contribute to tumor progression and immunosuppression.
Clindamycin has been shown to directly inhibit Caspase-1 , a key enzyme in the inflammasome signaling pathway.[5][9][10] This inhibition effectively suppresses pyroptosis, a pro-inflammatory form of programmed cell death, in TAMs.[5][9] By blocking Caspase-1, clindamycin prevents the cleavage of Gasdermin D and the subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[9] This action can potentially remodel the tumor microenvironment from a pro-tumorigenic to an anti-tumorigenic state.
Signaling Pathway: Clindamycin-Mediated Inhibition of Pyroptosis in TAMs
Inhibition of the mTOR Signaling Pathway
In the context of glioblastoma (GBM), clindamycin has been identified as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[11][12]
Clindamycin treatment leads to a dose-dependent decrease in the phosphorylation of p70S6 kinase (p70S6K), a key downstream effector of mTORC1.[7][8] This inhibition of mTOR signaling can induce G0/G1 phase cell cycle arrest in GBM cells.[5] While the precise mechanism of mTOR inhibition by clindamycin (direct or indirect) is still under investigation, its effect on p70S6K phosphorylation is a clear indicator of its impact on this critical oncogenic pathway.[6]
Signaling Pathway: Clindamycin's Inhibition of the mTOR Pathway
Inhibition of Mitochondrial Protein Synthesis
Drawing parallels with other antibiotics like tetracyclines and chloramphenicol, evidence suggests that clindamycin may also exert anti-cancer effects by inhibiting mitochondrial protein synthesis.[9][10][13] Mitochondria possess their own ribosomes, which are more similar to bacterial ribosomes than to eukaryotic cytoplasmic ribosomes. This similarity provides a basis for the selective action of certain antibiotics.[14][15] By disrupting the function of the mitochondrial ribosome, clindamycin can impair the production of essential proteins involved in the electron transport chain, leading to mitochondrial dysfunction, reduced ATP production, and ultimately, inhibition of cancer cell proliferation.[10][13]
Quantitative Data
The anti-proliferative effects of clindamycin have been quantified in various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: Effect of Clindamycin on Glioblastoma Cell Viability
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Viability (Relative to Control) | Reference |
| U251 | 110 | 72 | ~80% | [16] |
| 220 | 72 | ~60% | [16] | |
| 440 | 72 | ~40% | [16] | |
| 660 | 72 | ~30% | [16] | |
| T98G | 110 | 72 | ~90% | [16] |
| 220 | 72 | ~75% | [16] | |
| 440 | 72 | ~50% | [16] | |
| 660 | 72 | ~40% | [16] | |
| LN229 | 110 | 72 | ~85% | [16] |
| 220 | 72 | ~70% | [16] | |
| 440 | 72 | ~55% | [16] | |
| 660 | 72 | ~45% | [16] | |
| NGT41 | 110 | 72 | ~95% | [16] |
| 220 | 72 | ~80% | [16] | |
| 440 | 72 | ~60% | [16] | |
| 660 | 72 | ~50% | [16] |
Potential Mechanisms Under Investigation
While the roles of clindamycin in modulating the tumor microenvironment and inhibiting the mTOR pathway are becoming clearer, its direct effects on other fundamental cancer processes such as apoptosis, autophagy, and EMT are still areas of active investigation.
Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in determining a cell's fate. While some studies suggest that combination therapies including clindamycin can lead to apoptosis, direct evidence of clindamycin alone modulating the expression of key apoptotic regulators like the Bax/Bcl-2 ratio is an area requiring further research.
Autophagy
Autophagy is a cellular recycling process that can either promote cancer cell survival under stress or lead to autophagic cell death. Key proteins involved in this process include Beclin-1 and Atg5. The interplay between clindamycin and autophagy in cancer cells is not yet well-defined. Further studies are needed to determine if clindamycin can induce or inhibit autophagy and what the functional consequences are for cancer cell fate.
Epithelial-Mesenchymal Transition (EMT)
EMT is a process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more migratory and invasive, which is a hallmark of metastasis. This transition is often characterized by the downregulation of E-cadherin and the upregulation of vimentin. The potential of clindamycin to modulate EMT-related signaling pathways and the expression of these key markers is a promising but currently underexplored area of research.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of clindamycin's anti-cancer effects.
Experimental Workflow: Investigating Clindamycin's Effects on Cancer Cells
Cell Viability (MTT) Assay
This assay is used to assess the effect of clindamycin on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Clindamycin stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of clindamycin in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the clindamycin-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve clindamycin).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis for mTOR Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR pathway, such as p70S6K.
-
Materials:
-
Cancer cells treated with clindamycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse clindamycin-treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total p70S6K and a loading control (e.g., β-actin) to normalize the data.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of Caspase-1 to assess the extent of inflammasome activation and pyroptosis.
-
Materials:
-
TAMs or other relevant cell types treated with clindamycin and a pyroptosis-inducing agent (e.g., nigericin)
-
Cell lysis buffer
-
Caspase-1 substrate conjugated to a colorimetric or fluorometric reporter (e.g., Ac-YVAD-pNA)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Lyse the treated and control cells to release intracellular contents.
-
Add the cell lysates to a 96-well plate.
-
Add the Caspase-1 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
The signal intensity is proportional to the Caspase-1 activity.
-
Conclusion
The repurposing of clindamycin as an anti-cancer agent represents a promising avenue for oncological research. Its ability to modulate the tumor microenvironment through the inhibition of Caspase-1 and subsequent suppression of pyroptosis in TAMs, coupled with its inhibitory effects on the critical mTOR signaling pathway, underscores a multi-pronged mechanism of action that extends far beyond its traditional antibacterial role. Furthermore, the potential for clindamycin to impact mitochondrial function, and possibly influence apoptosis, autophagy, and EMT, warrants deeper investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further elucidate the intricate anti-neoplastic properties of clindamycin and to explore its therapeutic potential in various cancer contexts. Continued research in this area is crucial for translating these preclinical findings into effective clinical strategies for cancer treatment.
References
- 1. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotics that target mitochondria effectively eradicate cancer stem cells, across multiple tumor types: Treating cancer like an infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitoriboscins: Mitochondrial-based therapeutics targeting cancer stem cells (CSCs), bacteria and pathogenic yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Ribosomes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling the Bystander Effect of Antibody-Drug Conjugate Payloads: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bystander effect is a critical mechanism of action for many antibody-drug conjugates (ADCs), significantly enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells in the vicinity of target cells. This phenomenon is particularly crucial in the context of heterogeneous tumors. This technical guide provides an in-depth exploration of the bystander effect, focusing on the underlying mechanisms, experimental validation, and the characteristics of payloads that facilitate this activity.
It is important to note that while the initial topic of interest was the bystander effect of clindamycin (B1669177) payloads, a comprehensive review of the scientific literature indicates that clindamycin is not utilized as a cytotoxic payload in ADCs for cancer therapy. Its primary role as a bacteriostatic antibiotic, which inhibits bacterial protein synthesis, does not align with the high cytotoxic potency required for ADC payloads. The principles and data presented herein are therefore based on well-characterized ADC payloads known to exhibit a significant bystander effect.
The Mechanism of the Bystander Effect
The bystander effect of an ADC is contingent on a series of events, beginning with the ADC binding to a target antigen on a cancer cell (Ag+) and its subsequent internalization.[1][] For a bystander effect to occur, the ADC must be designed with a cleavable linker that releases the cytotoxic payload within the target cell.[1] The key determinant of the bystander effect is the physicochemical properties of the released payload. Payloads that are membrane-permeable can diffuse out of the target Ag+ cell and into the tumor microenvironment.[] These payloads can then be taken up by adjacent antigen-negative (Ag-) cells, inducing their apoptosis and thereby overcoming tumor heterogeneity.[3][4] In contrast, ADCs with non-cleavable linkers release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.
The following diagram illustrates the generalized signaling pathway of the ADC bystander effect:
Quantitative Analysis of the Bystander Effect
The bystander effect is quantified by assessing the viability of antigen-negative cells in the presence of antigen-positive cells and an ADC. This is typically achieved through in vitro co-culture assays.
Table 1: In Vitro Cytotoxicity of Common Bystander Effect Payloads and their ADCs
| Payload | ADC Target | Cell Line (Antigen Status) | ADC IC50 (nM) | Free Payload IC50 (nM) | Reference |
| MMAE | HER2 | N87 (Ag+) | ~0.1 | - | [5] |
| HER2 | GFP-MCF7 (Ag-) | ~350 | - | [5] | |
| CD30 | Karpas 299 (Ag+) | - | - | [6] | |
| CD70 | L-82 (Ag+) | - | - | [6] | |
| CD71 | L-82 (Ag+) | - | - | [6] | |
| SN-38 | Her2 | SKOV-3 (Ag+) | 86.3 - 320.8 | 10.7 | [7] |
| Her2 | BT474 HerDR (Ag+) | 14.5 - 235.6 | 7.3 | [7] | |
| Her2 | MDA-MB-231 (Ag-) | >1000 | 38.9 | [7] | |
| Her2 | MCF-7 (Ag-) | >1000 | 14.4 | [7] | |
| DXd | HER2 | KPL-4 (Ag+) | - | - | |
| HER2 | MDA-MB-468 (Ag-) | - | - |
Note: IC50 values can vary significantly based on experimental conditions, including cell lines, incubation times, and assay methods.
Table 2: Quantification of Bystander Killing in Co-Culture Assays
| ADC (Payload) | Ag+ Cell Line | Ag- Cell Line | Ag+:Ag- Ratio | ADC Concentration | % Viability of Ag- Cells (vs. Control) | Reference |
| T-vc-MMAE | N87 | GFP-MCF7 | 9:1 | 100 nM | Significantly Reduced | [5] |
| T-vc-MMAE | N87 | GFP-MCF7 | 1:1 | 100 nM | Reduced | [5] |
| T-vc-MMAE | N87 | GFP-MCF7 | 1:9 | 100 nM | Slightly Reduced | [5] |
| DS-8201a (DXd) | KPL-4 | MDA-MB-468 | Not Specified | 10 nM | Significantly Reduced | |
| T-DM1 (DM1) | KPL-4 | MDA-MB-468 | Not Specified | 10 nM | No Significant Change |
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[3]
Objective: To quantify the viability of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection:
-
Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells).[3]
-
Choose an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[3]
-
The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[8]
-
-
Co-Culture Setup:
-
ADC Treatment:
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72-144 hours).[8]
-
-
Data Acquisition and Analysis:
The following diagram outlines the experimental workflow for a co-culture bystander assay:
Conditioned Medium Transfer Assay
This assay helps to confirm that the bystander effect is mediated by a soluble factor (the released payload) in the culture medium.[8][9]
Objective: To determine if the medium from ADC-treated Ag+ cells can induce cytotoxicity in Ag- cells.
Methodology:
-
Prepare Conditioned Medium:
-
Culture Ag+ cells and treat them with the ADC for a specified period (e.g., 72-96 hours).[9]
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a medium with the same concentration of ADC that has not been exposed to cells.
-
-
Treat Ag- Cells:
-
Culture Ag- cells separately.
-
Treat the Ag- cells with the conditioned medium from the ADC-treated Ag+ cells.
-
Include controls where Ag- cells are treated with fresh medium, medium from untreated Ag+ cells, and the control ADC-containing medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for a defined period.
-
Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
A significant decrease in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a secreted factor.[9]
-
Apoptosis Assays
To confirm that the observed cell death in bystander cells is due to apoptosis, specific assays can be employed.
Objective: To detect markers of apoptosis in Ag- cells following co-culture or treatment with conditioned medium.
Methodology:
-
Annexin V Staining:
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Co-staining with a viability dye like propidium (B1200493) iodide (PI) or DAPI allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
-
Cells can be analyzed by flow cytometry or fluorescence microscopy.
-
-
Caspase Activity Assays:
-
Caspases are a family of proteases that are key mediators of apoptosis.
-
Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
-
These assays often use a fluorogenic or colorimetric substrate that is cleaved by the active caspase. A novel approach involves using a caspase-3 cleavable linker in the ADC itself to enhance the bystander effect.[10][11]
-
-
TUNEL Assay:
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
This assay can be performed on fixed cells and analyzed by microscopy or flow cytometry.
-
Signaling Pathways in Bystander Cell Killing
The cytotoxic payloads of ADCs that induce a bystander effect typically trigger apoptosis in the recipient Ag- cells through various signaling pathways. The specific pathway activated depends on the mechanism of action of the payload.
-
Microtubule Inhibitors (e.g., MMAE, MMAF): These payloads disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic apoptotic pathway. This involves the activation of caspase-9 and the executioner caspase-3.[12]
-
DNA-Damaging Agents (e.g., SN-38, DXd, PBDs): These payloads cause DNA damage, which activates the DNA damage response (DDR) pathway.[13] This can lead to cell cycle arrest and apoptosis, often involving the activation of ATM, ATR, and Chk1 kinases, and subsequent p53-mediated apoptosis. The bystander effect can be mediated by soluble factors released from cells undergoing DNA damage.[13]
The following diagram depicts a simplified logical relationship of payload-induced apoptosis in bystander cells:
Conclusion
The bystander effect is a powerful attribute of certain ADCs that can significantly enhance their anti-tumor activity, particularly in the context of heterogeneous tumors. A thorough understanding and quantitative evaluation of the bystander effect are essential for the rational design and development of next-generation ADCs. This guide has provided a comprehensive overview of the mechanisms, experimental methodologies, and key considerations for studying the bystander effect of ADC payloads. While clindamycin is not a conventional ADC payload, the principles outlined here are broadly applicable to the diverse and potent cytotoxic agents currently employed in ADC development.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Chk1 inhibition induces a DNA damage bystander effect in cocultured tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Trafficking of Clindamycin-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of antibiotics represents a promising strategy to enhance therapeutic efficacy and mitigate off-target toxicity, particularly in the context of persistent and intracellular bacterial infections. Antibody-drug conjugates (ADCs), a class of biopharmaceuticals that link a potent drug to a monoclonal antibody, have emerged as a powerful platform for targeted therapy. While extensively explored in oncology, the application of ADC technology to antibacterial agents, termed antibody-antibiotic conjugates (AACs), is a burgeoning field. This technical guide provides an in-depth exploration of the intracellular trafficking of ADCs utilizing clindamycin (B1669177) as the payload, a lincosamide antibiotic with potent activity against Gram-positive bacteria.
Clindamycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] Its efficacy is often limited by its systemic distribution and inability to reach high concentrations at the site of infection, especially within host cells where bacteria can reside.[3] By conjugating clindamycin to an antibody that specifically targets bacterial antigens, it is possible to achieve higher local concentrations of the antibiotic, enhancing its antibacterial activity while minimizing systemic exposure.[1] This guide will detail the theoretical framework and practical considerations for the design and evaluation of clindamycin-based ADCs, focusing on the critical steps of intracellular trafficking.
Core Principles of Clindamycin-Based ADC Trafficking
The journey of a clindamycin-based ADC from administration to its intracellular bacterial target is a multi-step process, each stage of which is critical for its ultimate therapeutic success. The general pathway involves binding to a target antigen on the bacterial cell surface or on the surface of an infected host cell, followed by internalization, trafficking through endosomal and lysosomal compartments, and finally, release of the clindamycin payload to engage with its ribosomal target.
Target Binding and Internalization
The initial and most critical step in the intracellular trafficking of a clindamycin-based ADC is its specific binding to a target antigen. For antibacterial applications, this target could be a component of the bacterial cell wall, such as wall teichoic acid (WTA) in Staphylococcus aureus, or a receptor on the surface of an infected host cell that is upregulated during infection.[1] The choice of a suitable target antigen is paramount and should be characterized by high and specific expression on the target cells.
Upon binding, the ADC-antigen complex is internalized into the host cell via receptor-mediated endocytosis.[4][5] This process is an active cellular mechanism that involves the formation of endocytic vesicles. The two primary pathways for receptor-mediated endocytosis are:
-
Clathrin-Mediated Endocytosis (CME): This is the most common pathway for the internalization of cell surface receptors and their bound ligands.[4] It involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin.
The specific endocytic pathway utilized can influence the subsequent intracellular fate of the ADC.
Endosomal-Lysosomal Pathway and Payload Release
Once internalized, the endocytic vesicle containing the ADC traffics through the endosomal-lysosomal pathway. The early endosome is the first destination, where the acidic environment initiates the sorting of the internalized cargo. From the early endosome, the ADC can be recycled back to the cell surface or trafficked to the late endosome and subsequently to the lysosome.
The release of the clindamycin payload is a critical event that is dependent on the nature of the linker connecting the antibiotic to the antibody.[6][7] Linkers can be broadly categorized as:
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved under specific conditions found within the cell, such as the low pH of the lysosome or the presence of specific lysosomal enzymes (e.g., cathepsins).[6][8]
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[6][8]
The choice of linker is a critical design parameter that influences the rate and location of payload release, which in turn affects the efficacy and potential toxicity of the ADC. For a clindamycin-based ADC, the linker must be designed to release the antibiotic in a form that retains its ability to bind to the bacterial ribosome.
Quantitative Data Summary
While specific quantitative data for clindamycin-based ADCs are not yet widely available in the public domain, the following table summarizes key parameters that are critical for the design and evaluation of such constructs. The values presented are hypothetical and based on typical ranges observed for other ADCs and the known properties of clindamycin.
| Parameter | Typical Range/Value | Significance |
| Binding Affinity (KD) | 1 - 100 nM | Determines the strength of the interaction between the antibody and its target antigen. A lower KD indicates a higher affinity. |
| Internalization Rate (t1/2) | 0.5 - 6 hours | The time required for 50% of the surface-bound ADC to be internalized. A faster internalization rate can lead to more rapid payload delivery. |
| Intracellular Half-life of Clindamycin | 4 - 8 hours | The time it takes for the concentration of clindamycin within the cell to decrease by half. This is influenced by cellular efflux pumps and metabolic degradation. |
| Minimum Inhibitory Concentration (MIC) of Clindamycin | 0.03 - 0.25 µg/mL | The lowest concentration of clindamycin that prevents visible growth of a bacterium. This is a measure of its intrinsic antibacterial potency.[9] |
| Intracellular Clindamycin Concentration (Delivered by Nanocarrier) | 70-150 times higher than free drug | Demonstrates the potential for targeted delivery systems to significantly increase the intracellular concentration of the antibiotic.[10][11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the intracellular trafficking of clindamycin-based ADCs.
Synthesis of Clindamycin-Antibody Conjugate
Objective: To covalently link clindamycin to a target-specific monoclonal antibody using a suitable linker.
Materials:
-
Monoclonal antibody (e.g., anti-WTA IgG)
-
Clindamycin hydrochloride
-
Heterobifunctional linker (e.g., SMCC for thiol-maleimide conjugation)
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
-
Buffers (e.g., PBS, conjugation buffer)
Protocol:
-
Antibody Reduction:
-
Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent (e.g., DTT) to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Payload Activation:
-
Dissolve the heterobifunctional linker (e.g., SMCC) and clindamycin in an appropriate organic solvent (e.g., DMSO).
-
React the linker with the clindamycin to form the linker-payload intermediate. This may require specific reaction conditions depending on the linker chemistry.
-
-
Conjugation:
-
Add the activated linker-payload to the reduced antibody solution.
-
Allow the conjugation reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours). The maleimide (B117702) group of the linker will react with the free thiol groups on the antibody.
-
Quench the reaction by adding a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the clindamycin-ADC from unconjugated antibody, free linker-payload, and other reactants using size-exclusion chromatography.
-
Collect the fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the ADC using SDS-PAGE and size-exclusion chromatography.
-
Internalization Assay
Objective: To quantify the rate and extent of ADC internalization into target cells.
Materials:
-
Target cells (e.g., infected macrophages or bacterial cells)
-
Clindamycin-ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Control antibody (isotype control) labeled with the same fluorescent dye
-
Cell culture medium
-
Flow cytometer or confocal microscope
-
Quenching solution (e.g., trypan blue)
Protocol (Flow Cytometry):
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled clindamycin-ADC or control antibody at a specific concentration at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
At each time point, wash the cells with cold PBS to remove unbound ADC.
-
Add a quenching solution (e.g., trypan blue) to quench the fluorescence of the surface-bound ADC.
-
Detach the cells and analyze them by flow cytometry to measure the intracellular fluorescence intensity.
-
The internalization percentage can be calculated as the ratio of the fluorescence intensity of the quenched sample to the unquenched sample.
Intracellular Payload Release Assay
Objective: To measure the release of clindamycin from the ADC within the target cells.
Materials:
-
Target cells
-
Clindamycin-ADC
-
Cell lysis buffer
-
LC-MS/MS system
-
Internal standard (e.g., deuterated clindamycin)
Protocol:
-
Treat the target cells with the clindamycin-ADC for various time points.
-
At each time point, wash the cells thoroughly to remove any extracellular ADC.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the cell lysate to pellet the cellular debris.
-
Collect the supernatant containing the intracellular contents.
-
Add an internal standard to the supernatant.
-
Analyze the samples by LC-MS/MS to quantify the concentration of free clindamycin.
-
The amount of released clindamycin can be expressed as a percentage of the total intracellular ADC.
Intracellular Antibacterial Activity Assay
Objective: To assess the ability of the clindamycin-ADC to inhibit the growth of intracellular bacteria.
Materials:
-
Host cells (e.g., macrophages)
-
Bacterial strain (e.g., S. aureus)
-
Clindamycin-ADC
-
Free clindamycin
-
Control antibody
-
Cell culture medium with and without antibiotics
-
Cell lysis solution (e.g., sterile water with saponin)
-
Agar (B569324) plates
Protocol:
-
Infect the host cells with the bacterial strain at a specific multiplicity of infection (MOI).
-
After a defined period to allow for bacterial internalization, wash the cells to remove extracellular bacteria.
-
Treat the infected cells with the clindamycin-ADC, free clindamycin, or control antibody at various concentrations.
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
Lyse the host cells to release the intracellular bacteria.
-
Plate serial dilutions of the cell lysate on agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
The antibacterial activity can be expressed as the percentage reduction in CFU compared to the untreated control.
Visualizations
Signaling Pathway: Intracellular Trafficking of a Clindamycin-ADC
Caption: A diagram illustrating the key steps in the intracellular trafficking of a clindamycin-based ADC.
Experimental Workflow: Intracellular Antibacterial Activity Assay
Caption: A flowchart outlining the experimental steps for assessing the intracellular antibacterial activity.
Conclusion
Clindamycin-based ADCs hold significant promise for the targeted treatment of bacterial infections. A thorough understanding of their intracellular trafficking pathways is essential for the rational design and optimization of these novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore this exciting area of drug development. Future work should focus on generating specific quantitative data for clindamycin-ADCs to further refine their design and accelerate their translation to the clinic.
References
- 1. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeted Clindamycin Delivery Systems: Promising Options for Preventing and Treating Bacterial Infections Using Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 6. symeres.com [symeres.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Design, synthesis, and bioactivity evaluation of clindamycin derivatives against multidrug-resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zirconyl Clindamycinphosphate Antibiotic Nanocarriers for Targeting Intracellular Persisting Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Val-Cit-PAB Linker Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). This linker system is engineered for stability in systemic circulation and selective cleavage by lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment. This targeted release of the cytotoxic payload is critical for maximizing therapeutic efficacy while minimizing off-target toxicity. This guide provides a comprehensive overview of the pharmacokinetics of Val-Cit-PAB linker systems, including quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Concepts in Pharmacokinetics of Val-Cit-PAB Linker Systems
The pharmacokinetic (PK) profile of an ADC with a Val-Cit-PAB linker is complex, influenced by the properties of the antibody, the linker, and the cytotoxic payload. Key characteristics include:
-
Systemic Stability: The Val-Cit linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic drug. This stability is crucial for ensuring that the ADC reaches the target tumor cells before releasing its payload.[1]
-
Enzymatic Cleavage: Upon internalization of the ADC into the target cell, the Val-Cit dipeptide is cleaved by lysosomal enzymes, particularly cathepsin B.[2][3] This cleavage initiates the release of the payload.
-
Self-Immolation: Following the enzymatic cleavage of the Val-Cit moiety, the PABC spacer undergoes a spontaneous 1,6-elimination reaction.[4] This "self-immolative" cascade results in the release of the unmodified, active cytotoxic drug inside the cancer cell.[5]
-
Influence of Hydrophobicity and DAR: The hydrophobicity of the linker-payload combination and the drug-to-antibody ratio (DAR) can significantly impact the ADC's pharmacokinetic properties.[6][7] Higher hydrophobicity and DAR can lead to increased aggregation and faster clearance from circulation.[8]
-
Species-Specific Differences: A notable challenge in the preclinical evaluation of Val-Cit-PAB-based ADCs is the linker's instability in rodent plasma, particularly in mice. This is due to cleavage by the mouse carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[6][9] This can lead to rapid clearance and an underestimation of the ADC's therapeutic index in murine models.[10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for antibody-drug conjugates utilizing the Val-Cit-PAB linker system. Data for Brentuximab Vedotin (Adcetris®), a clinically approved ADC employing a Val-Cit-MMAE payload, is presented as a benchmark. The pharmacokinetic profile is typically assessed by measuring three components in plasma: the intact ADC, the total antibody (conjugated and unconjugated), and the unconjugated (free) payload.
Table 1: Pharmacokinetic Parameters of Brentuximab Vedotin (ADC)
| Parameter | Value | Reference(s) |
| Half-Life (t½) | 4 - 6 days | [6][11][12][13] |
| Clearance (CL) | 1.457 - 1.56 L/day | [6][9][14] |
| Volume of Distribution (Vd) | 6 - 10 L | [9] |
| Area Under the Curve (AUC) | Dose-proportional | [2][6][10] |
Table 2: Pharmacokinetic Parameters of Unconjugated MMAE (Payload)
| Parameter | Value | Reference(s) |
| Half-Life (t½) | 3 - 4 days | [6][11] |
| Clearance (CL) | 19.99 - 55.7 L/day | [6][9][14] |
| Volume of Distribution (Vd) | 79.8 L (Central) | [9][14] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for a comprehensive understanding of Val-Cit-PAB linker systems.
Caption: Mechanism of Val-Cit-PAB linker cleavage and payload release.
Caption: Experimental workflow for pharmacokinetic analysis of ADCs.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacokinetic properties of ADCs with Val-Cit-PAB linkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma from different species.[15][16]
1. Materials:
- Antibody-Drug Conjugate (ADC)
- Plasma (e.g., human, mouse, rat, cynomolgus monkey)
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- Sample collection tubes
- Instrumentation for DAR analysis (HIC-HPLC or LC-MS)
2. Procedure:
- Thaw plasma at 37°C.
- Spike the ADC into the plasma at a predetermined concentration.
- Incubate the plasma-ADC mixture at 37°C.
- At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots of the mixture.
- Immediately freeze the collected samples at -80°C to halt any further reaction.
- Thaw the samples and prepare them for DAR analysis. This may involve purification of the ADC from the plasma.[5]
- Analyze the samples using HIC-HPLC or LC-MS to determine the average DAR at each time point.
- Plot the average DAR as a function of time to determine the rate of drug loss.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[7][17][18]
1. Materials:
- ADC sample
- HIC column (e.g., TSKgel Butyl-NPR)
- HPLC system with a UV detector
- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)
- Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
2. Procedure:
- Equilibrate the HIC column with Mobile Phase A.
- Inject the ADC sample onto the column.
- Elute the ADC species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
- Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
- The different drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) will separate based on their hydrophobicity, with higher DAR species eluting later.
- Integrate the peak areas for each species.
- Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[][20]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more detailed analysis of the ADC, including confirmation of the mass of each drug-loaded species.[5][21][22][23]
1. Materials:
- ADC sample
- LC-MS system (e.g., Q-TOF mass spectrometer coupled to a UHPLC)
- Reversed-phase column suitable for protein analysis
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Optional: Reducing agent (e.g., DTT) for "middle-down" analysis
2. Procedure (Intact Mass Analysis):
- Inject the ADC sample into the LC-MS system.
- Separate the ADC from smaller impurities using a rapid gradient.
- Acquire the mass spectrum of the intact ADC.
- Deconvolute the raw mass spectrum to obtain the zero-charge mass of each drug-loaded species.
- Calculate the weighted average DAR based on the relative abundance of each species.
3. Procedure (Middle-Down Analysis):
- Reduce the ADC sample to separate the light and heavy chains.
- Analyze the reduced sample by LC-MS.
- Determine the drug load on the light and heavy chains separately.
- Calculate the overall average DAR based on the drug distribution on the subunits.[21]
Protocol 4: Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the Val-Cit linker to cleavage by its target enzyme.[24][25][26][27]
1. Materials:
- ADC
- Recombinant human cathepsin B
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
- Incubator at 37°C
- LC-MS/MS system for quantifying the released payload
2. Procedure:
- Prepare a reaction mixture containing the ADC and assay buffer.
- Initiate the reaction by adding cathepsin B.
- Incubate the mixture at 37°C.
- At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by rapid freezing).
- Analyze the samples by LC-MS/MS to quantify the amount of free payload released.
- Plot the concentration of released payload over time to determine the cleavage kinetics.
Conclusion
The Val-Cit-PAB linker system has proven to be a robust and versatile platform for the development of effective and safe antibody-drug conjugates. A thorough understanding of its pharmacokinetic properties, underpinned by rigorous experimental evaluation, is paramount for the successful translation of these complex biologics from the laboratory to the clinic. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetic Modeling and Exposure-Response Assessment for the Antibody-Drug Conjugate Brentuximab Vedotin in Hodgkin's Lymphoma in the Phase III ECHELON-1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. Brentuximab Vedotin: A Review in CD30-Positive Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Brentuximab Vedotin in Patients With CD30‐Expressing Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. adcreview.com [adcreview.com]
- 14. Population Pharmacokinetics of Brentuximab Vedotin in Patients With CD30-Expressing Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 26. tandfonline.com [tandfonline.com]
- 27. aacrjournals.org [aacrjournals.org]
A Technical Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
This guide provides an in-depth exploration of the fundamental principles of protease-cleavable linkers used in the design of Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Protease-Cleavable Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potential of a potent small-molecule drug. The linker, which connects the antibody to the drug, is a critical component that dictates the stability, efficacy, and safety of the ADC. Protease-cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific proteases that are highly expressed in the tumor microenvironment or within tumor cells.
The primary advantage of this strategy is the targeted release of the drug, which minimizes off-target toxicity and enhances the therapeutic window. The design of these linkers relies on identifying peptide sequences that are selectively recognized and cleaved by tumor-associated proteases.
Mechanism of Action
The mechanism of action for ADCs with protease-cleavable linkers involves several key steps:
-
Systemic Circulation: Following administration, the ADC circulates in the bloodstream. The linker must remain stable to prevent premature release of the cytotoxic drug.
-
Tumor Targeting: The mAb component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome, an organelle rich in proteases and with a low pH environment.
-
Proteolytic Cleavage: Inside the lysosome, proteases such as Cathepsin B recognize and cleave the peptide sequence within the linker.
-
Payload Release and Action: This cleavage releases the active cytotoxic drug, which can then exert its pharmacological effect, leading to apoptosis of the cancer cell.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Core Principles of Linker Design
The design of an effective protease-cleavable linker requires a delicate balance of stability and susceptibility to cleavage. Key design considerations include:
-
Peptide Sequence: The choice of amino acid sequence is paramount. It must be a substrate for a target protease that is abundant in the tumor environment but has low activity in circulation. The most common sequences are based on substrates for lysosomal proteases like Cathepsins.
-
Self-Immolative Spacer: Following peptide cleavage, a self-immolative spacer is often incorporated to ensure the efficient release of the unmodified, fully active drug. The most widely used spacer is p-aminobenzyl alcohol (PABC).
-
Hydrophilicity/Hydrophobicity: The overall hydrophilicity of the linker can impact the aggregation propensity and pharmacokinetics of the ADC.
Caption: Core components of a typical protease-cleavable linker.
Key Proteases in ADC Linker Cleavage
The selection of the target protease is crucial. Lysosomal cysteine proteases are often exploited due to their elevated expression in various cancers and their localization within the lysosomal compartment where ADCs are trafficked.
-
Cathepsin B: This is the most well-characterized and commonly exploited protease for ADC linker cleavage. It recognizes and cleaves specific peptide sequences, with valine-citrulline (Val-Cit or vc) being the most prominent example. The Val-Cit dipeptide is highly stable in human plasma but is efficiently cleaved by lysosomal Cathepsin B.
-
Other Cathepsins: Cathepsins D and L are also overexpressed in tumors and are being explored as potential triggers for linker cleavage.
-
Legumain: A lysosomal cysteine protease that specifically cleaves after asparagine residues. It is overexpressed in many solid tumors and is another attractive target for ADC linker design.
Common Peptide Linkers and Quantitative Data
The Val-Cit dipeptide linker is the most clinically advanced and widely used protease-cleavable linker. Its success is attributed to its high stability in circulation and efficient cleavage by Cathepsin B.
| Linker Type | Peptide Sequence | Target Protease | Key Characteristics | Plasma Half-Life (Payload Release) | Ref. |
| Val-Cit | Valine-Citrulline | Cathepsin B | High plasma stability, efficient lysosomal cleavage. | > 7 days | |
| Val-Ala | Valine-Alanine | Cathepsin B | Less efficient cleavage compared to Val-Cit. | ~ 2 days | |
| Phe-Lys | Phenylalanine-Lysine | Cathepsin B | Susceptible to cleavage by other plasma proteases. | < 1 day |
Data presented is representative and can vary based on the specific ADC construct and experimental conditions.
Experimental Protocols
The characterization of protease-cleavable linkers involves a series of in vitro assays to determine their stability, cleavage kinetics, and resulting cytotoxicity.
Objective: To assess the stability of the linker and prevent premature drug release in systemic circulation.
Methodology:
-
The ADC is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
The reaction is quenched, and plasma proteins are precipitated (e.g., with acetonitrile).
-
The supernatant, containing the ADC and any released drug, is analyzed by LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
The percentage of intact ADC remaining over time is calculated to determine its half-life.
Objective: To confirm that the linker is efficiently cleaved by the target protease.
Methodology:
-
The ADC is incubated with the purified target protease (e.g., recombinant human Cathepsin B) in an appropriate assay buffer.
-
The buffer conditions should mimic the lysosomal environment (e.g., pH 5.5, presence of reducing agents like DTT).
-
Samples are collected at different time intervals.
-
The cleavage reaction is stopped (e.g., by adding a protease inhibitor).
-
The amount of released payload is quantified using methods like HPLC or LC-MS.
Caption: Workflow for in vitro characterization of protease-cleavable linkers.
Objective: To evaluate the potency of the ADC on antigen-positive cancer cells.
Methodology:
-
Antigen-positive cancer cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.
-
After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is determined. A potent ADC will have a low IC50 value on antigen-positive cells and a much higher IC50 on antigen-negative cells.
Conclusion
Protease-cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and conditional release of highly potent cytotoxic agents. The Val-Cit linker, cleaved by Cathepsin B, represents the current gold standard, balancing the critical requirements of plasma stability and efficient intracellular cleavage. Future advancements in this field will likely focus on identifying novel peptide substrates and targeting different proteases to further refine the specificity and efficacy of next-generation ADCs. A thorough understanding of the principles outlined in this guide is essential for the successful development of these complex and promising cancer therapeutics.
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-clindamycin to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the drug-linker, MC-Val-Cit-PAB-clindamycin, to a monoclonal antibody (mAb). This procedure is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted therapeutics. The MC-Val-Cit-PAB linker is a well-established system in ADC development, featuring a maleimidocaproyl (MC) group for attachment to the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer. This linker design ensures stable drug conjugation in circulation and facilitates the controlled release of the clindamycin (B1669177) payload within the target cancer cells. Clindamycin, a lincosamide antibiotic, functions as a protein synthesis inhibitor, and its conjugation to a tumor-targeting mAb allows for its specific delivery to cancer cells, thereby enhancing its therapeutic window and minimizing systemic toxicity.
The following protocol outlines a cysteine-based conjugation strategy, which involves the partial reduction of the mAb's interchain disulfide bonds to generate reactive thiol groups for conjugation with the maleimide (B117702) moiety of the drug-linker. This method allows for the production of ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the efficacy and safety of the final conjugate.
Experimental Workflow
Preparation and Purification of MC-Val-Cit-PAB-Clindamycin Antibody-Drug Conjugate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation and purification of a model antibody-drug conjugate (ADC) utilizing a cleavable Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker to conjugate the antibiotic clindamycin (B1669177) to a monoclonal antibody. This application note outlines the multi-step synthesis of the drug-linker conjugate, the reduction of the antibody, the conjugation reaction, and the subsequent purification and characterization of the final ADC. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to enable researchers to replicate and adapt these methods for their specific applications.
Introduction
Antibody-drug conjugates are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The key components of an ADC are a monoclonal antibody (mAb) that binds to a tumor-associated antigen, a highly potent cytotoxic drug, and a chemical linker that connects the drug to the antibody. The linker is a critical component, designed to be stable in circulation and to release the drug payload upon internalization into the target cell.
The MC-Val-Cit-PAB linker is a widely used, enzyme-cleavable linker that is selectively cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[2] Upon cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a self-immolative 1,6-elimination to release the free drug. Clindamycin, a lincosamide antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, is explored here as a model payload.[3] This document details the preparation of an ADC where clindamycin is conjugated to a monoclonal antibody via the MC-Val-Cit-PAB linker.
Materials and Methods
Synthesis of MC-Val-Cit-PAB-Clindamycin Drug-Linker
The synthesis of the this compound drug-linker is a multi-step process. First, the MC-Val-Cit-PAB-OH linker is synthesized. Subsequently, clindamycin is conjugated to the linker.
Protocol 1: Synthesis of MC-Val-Cit-PAB-OH Linker
This protocol is adapted from a revised, high-yield synthesis method.[2] The synthesis involves a six-step process starting from L-Citrulline, with an overall yield of approximately 50%.[4]
Table 1: Summary of MC-Val-Cit-PAB-OH Synthesis Steps and Yields
| Step | Description | Starting Materials | Key Reagents | Typical Yield |
| 1 | Fmoc protection of L-Citrulline | L-Citrulline | Fmoc-OSu, NaHCO3 | >96% |
| 2 | Coupling with p-aminobenzyl alcohol (PABOH) | Fmoc-L-Citrulline | PABOH, EEDQ | 80% |
| 3 | Fmoc deprotection | Fmoc-Cit-PABOH | Piperidine in DMF | Quantitative |
| 4 | Dipeptide formation | Cit-PABOH | Fmoc-Val-OSu | 85-95% |
| 5 | Fmoc deprotection | Fmoc-Val-Cit-PABOH | Piperidine in DMF | Quantitative |
| 6 | Maleimide group installation | Val-Cit-PABOH | MC-OSu | up to 95% |
Protocol 2: Conjugation of Clindamycin to MC-Val-Cit-PAB Linker
Clindamycin possesses hydroxyl groups that can be utilized for conjugation.[5] A plausible method for conjugation is the esterification of the C2-hydroxyl group of clindamycin with a carboxyl-terminated linker. Therefore, the MC-Val-Cit-PAB linker is first modified to have a terminal carboxylic acid.
-
Step 1: Synthesis of a Carboxyl-Terminated MC-Val-Cit-PAB Linker: This involves modifying the final step of the linker synthesis to introduce a carboxyl group instead of the maleimide.
-
Step 2: Esterification of Clindamycin: The carboxyl-terminated linker is then activated (e.g., using HATU or EDC/NHS) and reacted with clindamycin. Lipase-catalyzed esterification could also be explored as a "green" chemistry approach.[4]
Preparation of the Antibody-Drug Conjugate
Protocol 3: Antibody Reduction
To generate free thiol groups for conjugation, the interchain disulfide bonds of the antibody are partially reduced.
-
Preparation: Prepare a solution of the antibody (e.g., Trastuzumab) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Reduction: Add a 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Incubation: Incubate the reaction mixture for approximately 30 minutes at room temperature. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[1]
Protocol 4: Maleimide-Thiol Conjugation
-
Drug-Linker Preparation: Dissolve the this compound in an anhydrous organic solvent such as DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the drug-linker stock solution to the reduced antibody solution. A typical molar ratio of drug-linker to antibody is between 10:1 and 20:1.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.[1] The reaction should be maintained at a pH between 6.5 and 7.5 to ensure chemoselectivity for the thiol groups.[1]
Purification of the ADC
Purification is critical to remove unconjugated antibody, free drug-linker, and aggregates.[1] A combination of Tangential Flow Filtration (TFF) and Hydrophobic Interaction Chromatography (HIC) is commonly employed.
Protocol 5: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecules
TFF is used for initial purification and buffer exchange.
-
System Setup: Use a TFF system with a molecular weight cut-off (MWCO) membrane (e.g., 30 kDa) appropriate for retaining the ADC (~150 kDa) while allowing smaller molecules to pass through.
-
Diafiltration: Perform diafiltration against a suitable formulation buffer (e.g., PBS) to remove unconjugated drug-linker and residual organic solvents.[7]
Protocol 6: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates ADC species based on the number of conjugated drug molecules (Drug-to-Antibody Ratio, DAR).[8]
-
Column and Buffers: Use a HIC column (e.g., Butyl or Phenyl) with a mobile phase system consisting of a high-salt buffer (Mobile Phase A, e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) and a low-salt buffer (Mobile Phase B, e.g., sodium phosphate).[9]
-
Gradient Elution: Elute the ADC using a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
Table 2: Typical HIC Purification Parameters
| Parameter | Condition |
| Column | Butyl-NPR, Phenyl |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |
| Gradient | Linear gradient from high to low concentration of Mobile Phase A |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 280 nm |
Characterization of the ADC
The purified ADC must be characterized to determine its concentration, purity, and average DAR.
Protocol 7: Determination of Average DAR by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
-
Measurement: Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug-linker has significant absorbance but the antibody does not.
-
Calculation: The average DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker.
Protocol 8: Determination of DAR Distribution by LC-MS
LC-MS provides detailed information on the distribution of different DAR species.
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.
-
LC-MS Analysis: Use a high-resolution mass spectrometer coupled with a suitable liquid chromatography system (e.g., size-exclusion or reversed-phase chromatography).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species and calculate the relative abundance of each DAR value.
Visualizations
Caption: Overall workflow for the preparation and purification of this compound ADC.
Caption: Synthetic pathway for the MC-Val-Cit-PAB-OH linker.
Conclusion
The protocols and methodologies outlined in this application note provide a comprehensive framework for the preparation, purification, and characterization of a this compound ADC. While the conjugation of clindamycin to the linker requires further optimization, the presented strategies for antibody reduction, conjugation, purification, and characterization are based on well-established and robust procedures in the field of ADC development. This document serves as a valuable resource for researchers aiming to develop novel ADCs with cleavable linkers and customized drug payloads.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of polymer-clindamycin conjugates through lipase-catalyzed esterification and RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and physicochemical characterization of clindamycin resinate for taste masking in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 8. Chemical modification of clindamycin: synthesis and evaluation of selected esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
Application Note: In Vitro Cytotoxicity Assay for Clindamycin Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver highly potent cytotoxic agents to cancer cells, minimizing systemic toxicity.[1] This application note describes a detailed protocol for assessing the in vitro cytotoxicity of a hypothetical clindamycin-based ADC. Clindamycin (B1669177), a lincosamide antibiotic, inhibits protein synthesis by binding to the 50S ribosomal subunit in bacteria.[2][3] When used as a payload in an ADC, it is hypothesized to exert a cytotoxic effect on cancer cells by inhibiting mitochondrial protein synthesis, leading to apoptosis. This document provides a comprehensive methodology for determining the potency (IC50) of a clindamycin ADC using a tetrazolium-based colorimetric assay (MTS).
Principle of the Assay
The MTS assay is a quantitative method used to measure cell viability. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium compound MTS into a colored formazan (B1609692) product that is soluble in cell culture media.[1] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan product, the cytotoxic effect of the clindamycin ADC can be determined.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADC)
-
Antigen-negative cancer cell line (e.g., MCF-7 for HER2-targeted ADC)
-
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Articles:
-
Clindamycin ADC (stock solution of known concentration)
-
Non-targeting control ADC (with clindamycin payload)
-
Unconjugated antibody
-
-
Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
-
Other:
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO₂)
-
II. Experimental Workflow
The general workflow for the in vitro cytotoxicity assay of a clindamycin ADC is depicted below.
III. Detailed Protocol
-
Cell Seeding: a. Culture antigen-positive and antigen-negative cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4] d. Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.[4]
-
ADC Treatment: a. Prepare serial dilutions of the clindamycin ADC and control articles in culture medium. A 10-point, 3-fold serial dilution is recommended as a starting point. b. Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control article to the respective wells. c. Include wells with untreated cells (medium only) as a negative control for 100% viability and wells with medium only (no cells) as a background control. d. Incubate the plate for 72-96 hours at 37°C with 5% CO₂. The incubation time may need to be optimized based on the cell line and ADC characteristics.[5]
-
MTS Assay and Data Acquisition: a. After the incubation period, add 20 µL of MTS reagent to each well.[1] b. Incubate the plate for 1-4 hours at 37°C with 5% CO₂. c. Measure the absorbance at 490 nm using a microplate reader.
IV. Data Analysis
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell viability by 50%) by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The cytotoxicity data for the hypothetical clindamycin ADC is summarized in the table below.
| Cell Line | Target Antigen Expression | Test Article | IC50 (nM) |
| SK-BR-3 | High | Clindamycin ADC | 15.2 |
| SK-BR-3 | High | Non-targeting Control ADC | >1000 |
| SK-BR-3 | High | Unconjugated Antibody | No cytotoxicity |
| MCF-7 | Low | Clindamycin ADC | 850.7 |
| MCF-7 | Low | Non-targeting Control ADC | >1000 |
Table 1: Hypothetical in vitro cytotoxicity data for a HER2-targeted clindamycin ADC.
Signaling Pathway
The proposed mechanism of action for a clindamycin ADC leading to cancer cell death is illustrated in the following diagram.
Mechanism Description:
-
Binding: The ADC specifically binds to a target antigen on the surface of the cancer cell.[6]
-
Internalization: The ADC-antigen complex is internalized into the cell via endocytosis.[7]
-
Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, the linker is cleaved, releasing the clindamycin payload into the cytoplasm.[]
-
Target Binding: Free clindamycin translocates to the mitochondria and binds to the 50S subunit of the mitochondrial ribosome.[2][3]
-
Inhibition: This binding inhibits mitochondrial protein synthesis.
-
Induction of Apoptosis: The disruption of mitochondrial function leads to the induction of apoptosis and subsequent cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Developing a xenograft model for MC-Val-Cit-PAB-clindamycin ADC
An overview of the key components, experimental procedures, and data interpretation for establishing a robust preclinical model to evaluate a novel clindamycin-based Antibody-Drug Conjugate (ADC).
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] This approach aims to maximize efficacy while minimizing systemic toxicity.[3][] This document provides detailed protocols for the preclinical development and evaluation of a novel ADC, MC-Val-Cit-PAB-clindamycin, using a xenograft tumor model.
The ADC consists of three main components:
-
Monoclonal Antibody (mAb): A specific antibody that targets a tumor-associated antigen (TAA) overexpressed on the surface of cancer cells.
-
Payload (Clindamycin): An antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] Its targeted delivery is intended to induce cytotoxicity in cancer cells. Recent studies have begun to explore the antitumor potential of clindamycin (B1669177) derivatives.[8][9]
-
Linker (MC-Val-Cit-PAB): A protease-cleavable linker designed to be stable in circulation and release the clindamycin payload within the target cell's lysosome.[10][11] The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by cathepsin B, an enzyme highly expressed in tumor lysosomes.[12][13]
The development of a reliable xenograft model is a critical step in the preclinical evaluation of this ADC, providing essential data on its efficacy, toxicity, and pharmacokinetic profile.[3][14]
Experimental Protocols
Protocol 2.1: Cell Line Selection and Maintenance
Objective: To select a human cancer cell line with high expression of the target antigen and establish stable cultures for in vitro and in vivo studies.
Methodology:
-
Antigen Expression Screening: Screen a panel of relevant cancer cell lines (e.g., breast, ovarian, lung cancer) for target antigen expression using flow cytometry or immunohistochemistry (IHC).
-
Cell Culture: Culture the selected high-expression cell line in its recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
-
Quality Control: Regularly test cell stocks for mycoplasma contamination.
Protocol 2.2: In Vitro Cytotoxicity Assay
Objective: To determine the potency and specificity of the this compound ADC in vitro.
Methodology:
-
Cell Seeding: Plate the antigen-positive target cells and an antigen-negative control cell line in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the following:
-
This compound ADC
-
Unconjugated monoclonal antibody (Isotype control)
-
Free clindamycin payload
-
Vehicle control
-
-
Incubation: Incubate the treated plates for 72-96 hours at 37°C.
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2.3: Xenograft Tumor Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice for in vivo efficacy and toxicity studies.[15][16]
Methodology:
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic Nude, SCID, or NOD-SCID). House animals in specific-pathogen-free (SPF) conditions.[17]
-
Cell Preparation: Harvest cancer cells during the mid-log growth phase. Resuspend the cells in a 1:1 mixture of sterile, serum-free medium (e.g., PBS) and Matrigel® to a final concentration of 1-2 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the right flank of each mouse.[15][17]
-
Tumor Monitoring: Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.
Protocol 2.4: In Vivo Efficacy and Toxicity Study
Objective: To evaluate the anti-tumor activity and assess the safety profile of the ADC in the established xenograft model.[14][18]
Methodology:
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Isotype Control (Unconjugated mAb, equivalent dose)
-
Group 3: ADC - Low Dose (e.g., 1 mg/kg)
-
Group 4: ADC - High Dose (e.g., 5 mg/kg)
-
Group 5: Positive Control (Standard-of-care chemotherapy, if applicable)
-
-
Administration: Administer all treatments intravenously (IV) via the tail vein. A typical dosing schedule is once weekly for 3-4 weeks.
-
Monitoring:
-
Tumor Volume: Measure twice weekly as described above.
-
Body Weight: Record individual mouse body weights twice weekly as a general indicator of toxicity.[]
-
Clinical Observations: Monitor mice daily for signs of distress (e.g., lethargy, ruffled fur, altered behavior).
-
-
Study Endpoint: Euthanize mice if tumors exceed 2000 mm³, tumors become ulcerated, or if body weight loss exceeds 20%. The study is typically concluded when the vehicle control group's tumors reach the maximum size.
-
Tissue Collection: At the end of the study, collect blood for hematology and serum chemistry. Excise tumors and major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis.[19]
Data Presentation
Quantitative data from the studies should be summarized for clear interpretation and comparison.
Table 1: Example In Vitro Cytotoxicity Data
| Compound | Target Cell Line (Antigen-Positive) IC₅₀ (nM) | Control Cell Line (Antigen-Negative) IC₅₀ (nM) |
| This compound ADC | 15.5 | > 1000 |
| Free Clindamycin | 850.0 | 920.0 |
| Unconjugated mAb | > 1000 | > 1000 |
Table 2: Example In Vivo Efficacy and Toxicity Summary (Day 21)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1650 ± 210 | 0 | +4.5 |
| Unconjugated mAb | 5 | 1590 ± 195 | 3.6 | +4.1 |
| ADC - Low Dose | 1 | 780 ± 115 | 52.7 | -1.8 |
| ADC - High Dose | 5 | 250 ± 65 | 84.8 | -5.2 |
Visualizations
Diagrams are provided to illustrate the ADC's mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action for the this compound ADC.
Caption: Workflow for the development and evaluation of an ADC in a xenograft model.
References
- 1. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Current indications for the use of clindamycin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Clindamycin Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic or therapeutic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the conjugate's efficacy, safety, and pharmacokinetics. An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicity. This document provides detailed application notes and protocols for the determination of the DAR for antibody conjugates of the antibiotic clindamycin (B1669177).
Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1] The development of clindamycin-antibody conjugates is an emerging area of interest for targeted antimicrobial therapy. Accurate and reproducible methods for DAR determination are essential for the successful development and characterization of these novel conjugates.
This guide outlines three common bioanalytical techniques for DAR determination: Liquid Chromatography-Mass Spectrometry (LC-MS), Hydrophobic Interaction Chromatography (HIC), and a discussion on the feasibility of Ultraviolet-Visible (UV/Vis) Spectroscopy. While UV/Vis spectroscopy is a straightforward method, its application for clindamycin conjugates is challenging due to the antibiotic's spectral properties.
Methods for DAR Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Mass and DAR Determination
LC-MS is a powerful and widely used technique for the detailed characterization of ADCs. It provides accurate mass measurements of the intact antibody and all conjugated species, allowing for the determination of the DAR distribution and the average DAR.
Materials:
-
Clindamycin-antibody conjugate sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters MassPrep)
-
PNGase F (optional, for deglycosylation)
Procedure:
-
Sample Preparation:
-
Dilute the clindamycin-antibody conjugate sample to a concentration of approximately 0.1-0.5 mg/mL in Mobile Phase A.
-
For simplified mass spectra, deglycosylation of the ADC can be performed by treating the sample with PNGase F according to the manufacturer's protocol.[]
-
-
LC-MS Analysis:
-
Equilibrate the reversed-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject an appropriate amount of the prepared sample (e.g., 1-5 µg).
-
Elute the ADC using a gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 15-30 minutes.
-
Set the mass spectrometer to acquire data in a mass range appropriate for the intact ADC (e.g., m/z 1000-5000).
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Combine the mass spectra across the main ADC peak.
-
Deconvolute the combined mass spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm, Waters BiopharmaLynx) to obtain the zero-charge masses of the different ADC species (unconjugated antibody, and antibody with 1, 2, 3...n clindamycin molecules).
-
Calculate the average DAR based on the relative abundance of each species using the following formula: Average DAR = Σ (Relative Abundance of Species × DAR of Species) / Σ (Relative Abundance of all Species)
-
Caption: Workflow for precise DAR determination using LC-MS.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
HIC is a robust method for determining the DAR and drug load distribution of ADCs, particularly for cysteine-linked conjugates.[3] This technique separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
Clindamycin-antibody conjugate sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate (B84403), pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZyme HIC)
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the clindamycin-antibody conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Ensure the sample is free of aggregates by centrifugation or filtration.
-
-
HIC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 20-30 minutes). The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each of the separated ADC species (DAR 0, DAR 1, DAR 2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100
-
Caption: Workflow for DAR distribution analysis using HIC.
UV/Vis Spectroscopy: A Note on Feasibility
UV/Vis spectroscopy is a simple and rapid method for determining the average DAR.[1] It relies on the Beer-Lambert law and requires that the antibody and the drug have distinct maximum absorbance wavelengths (λmax).[4] Typically, the antibody absorbance is measured at 280 nm.
However, for clindamycin conjugates, this method presents significant challenges. Clindamycin hydrochloride and its phosphate salt exhibit a λmax around 210 nm and 202 nm, respectively.[3][5] This region of the UV spectrum shows strong interference from the antibody itself, making it difficult to accurately deconvolute the absorbance contributions of the protein and the drug. For the UV/Vis method to be viable, the drug should have a significant absorbance at a wavelength where the antibody's absorbance is minimal (ideally >300 nm). As this is not the case for clindamycin, UV/Vis spectroscopy is not a recommended method for determining the DAR of clindamycin-antibody conjugates.
Data Presentation
Quantitative data for the antibody and clindamycin, as well as representative results from DAR analysis, should be summarized in clear and concise tables.
Table 1: Physicochemical Properties of Antibody and Clindamycin
| Parameter | Antibody (Typical IgG) | Clindamycin |
| Molecular Weight (MW) | ~150,000 Da | 424.98 g/mol [1] |
| Molar Extinction Coefficient at 280 nm (ε280) | ~210,000 M-1cm-1 | Not applicable for DAR calculation |
| λmax | ~280 nm | ~210 nm (as hydrochloride)[3] |
Table 2: Representative DAR Analysis Results from LC-MS
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 (Unconjugated Ab) | 150,000 | 15 |
| DAR 1 | 150,425 | 25 |
| DAR 2 | 150,850 | 40 |
| DAR 3 | 151,275 | 15 |
| DAR 4 | 151,700 | 5 |
| Average DAR | 1.95 |
Table 3: Representative DAR Analysis Results from HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated Ab) | 8.5 | 18 |
| DAR 2 | 12.2 | 55 |
| DAR 4 | 15.8 | 27 |
| Average DAR | 2.18 |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development of clindamycin-antibody conjugates. Due to the spectral properties of clindamycin, LC-MS and HIC are the recommended methods for accurate DAR analysis. LC-MS provides detailed mass information and is considered the gold standard for characterizing ADC heterogeneity. HIC is a robust and reliable method for determining DAR distribution, especially for cysteine-linked conjugates. The protocols and workflows provided in this document offer a comprehensive guide for researchers to effectively characterize their clindamycin-ADCs and ensure the development of safe and efficacious targeted therapeutics.
References
Application Notes and Protocols for the Analytical Characterization of Clindamycin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic or modulatory payload. This targeted delivery approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. While traditional ADCs have utilized highly potent cytotoxic agents, there is growing interest in exploring novel payloads with alternative mechanisms of action, including antibiotics like clindamycin (B1669177).
Clindamycin, a lincosamide antibiotic, functions by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit.[1][2][3][4] The conjugation of clindamycin to a tumor-targeting antibody could offer a unique therapeutic strategy. While primarily known for its antibacterial properties, the inhibition of protein synthesis is a mechanism that can also induce apoptosis in cancer cells. Furthermore, the development of antibody-antibiotic conjugates is an area of active research for combating bacterial infections.[5]
These application notes provide a comprehensive overview of the analytical methods and detailed protocols required for the characterization of a clindamycin-based ADC. Ensuring the quality, consistency, and stability of such a novel biotherapeutic is critical for its successful development. The following sections detail the key analytical techniques for assessing the critical quality attributes (CQAs) of a clindamycin-ADC.
Key Analytical Methods for ADC Characterization
The comprehensive characterization of an ADC is essential to ensure its safety and efficacy.[6] A suite of orthogonal analytical methods is employed to assess various CQAs.[7]
1. Drug-to-Antibody Ratio (DAR) and Drug Distribution: The average number of drug molecules conjugated to an antibody (DAR) is a critical parameter that directly impacts the ADC's potency and pharmacokinetic profile. Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining DAR and the distribution of different drug-loaded species.
2. Size Variants (Aggregation and Fragmentation): The presence of aggregates or fragments can affect the efficacy and immunogenicity of an ADC. Size Exclusion Chromatography (SEC) is the primary method for quantifying these size variants.[7]
3. Charge Variants: Charge heterogeneity can arise from various post-translational modifications and the conjugation process itself. Imaged Capillary Isoelectric Focusing (iCIEF) and Ion-Exchange Chromatography (IEX) are powerful techniques for assessing charge variants.
4. Molecular Weight and Structural Integrity: Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the intact ADC, its subunits, and for identifying the sites of conjugation through peptide mapping.
5. Free Drug Quantification: The amount of unconjugated, free clindamycin payload in the ADC formulation must be monitored as it can contribute to off-target toxicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug-load distribution of the clindamycin-ADC.
Materials:
-
Clindamycin-ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes.
-
Inject 10-20 µg of the clindamycin-ADC sample onto the column.
-
Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.) will be resolved based on their hydrophobicity.
-
Calculate the average DAR using the peak areas of the different species.
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 5.2 |
| DAR 1 | 12.1 | 15.8 |
| DAR 2 | 15.3 | 45.1 |
| DAR 3 | 17.9 | 25.4 |
| DAR 4 | 20.1 | 8.5 |
| Average DAR | 2.2 |
Protocol 2: Analysis of Size Variants by Size Exclusion Chromatography (SEC)
Objective: To quantify high molecular weight species (aggregates) and low molecular weight species (fragments) in the clindamycin-ADC sample.
Materials:
-
Clindamycin-ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 20-50 µg of the clindamycin-ADC sample.
-
Perform an isocratic elution for 30 minutes.
-
Monitor the chromatogram at 280 nm.
-
Identify and quantify the peaks corresponding to the monomer, aggregates, and fragments based on their elution times.
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregate | 10.2 | 1.5 | ≤ 2.0% |
| Monomer | 14.5 | 98.0 | ≥ 97.0% |
| Fragment | 18.9 | 0.5 | ≤ 1.0% |
Protocol 3: Intact Mass Analysis by LC-MS
Objective: To determine the molecular weight of the intact clindamycin-ADC and confirm the drug loading.
Materials:
-
Clindamycin-ADC sample
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µg of the ADC sample.
-
Elute the ADC using a gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Acquire mass spectra in the positive ion mode over a mass range of m/z 1000-5000.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
Data Presentation:
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated mAb | 148,050.0 | 148,051.2 | 1.2 |
| DAR 1 | 148,474.0 | 148,475.5 | 1.5 |
| DAR 2 | 148,898.0 | 148,899.8 | 1.8 |
| DAR 3 | 149,322.0 | 149,323.1 | 1.1 |
| DAR 4 | 149,746.0 | 149,747.9 | 1.9 |
Visualizations
Experimental Workflows
Caption: Workflow for key analytical methods in ADC characterization.
Proposed Signaling Pathway for Clindamycin-ADC in Cancer Cells
Note: The following signaling pathway is a hypothesized mechanism for a clindamycin-ADC in cancer cells, based on the known function of clindamycin as a protein synthesis inhibitor and established pathways of cellular stress and apoptosis.
Caption: Proposed signaling pathway of a clindamycin-ADC in cancer cells.
Conclusion
The analytical characterization of a novel ADC, such as one with a clindamycin payload, requires a multi-faceted approach employing a range of orthogonal techniques. The protocols and methods outlined in these application notes provide a robust framework for assessing the critical quality attributes of a clindamycin-ADC. Careful and thorough characterization is paramount for ensuring the safety, efficacy, and consistency of this innovative class of biotherapeutics, ultimately facilitating their successful development and potential clinical application. The proposed signaling pathway provides a foundation for further mechanistic studies to elucidate the anti-cancer effects of a protein synthesis-inhibiting ADC.
References
- 1. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Val-Cit Linker Cleavage Assay Using Recombinant Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of many antibody-drug conjugates (ADCs).[1][2][] Its effectiveness lies in its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated within the tumor microenvironment.[2] This targeted cleavage ensures the specific release of a cytotoxic payload from the ADC within cancer cells, minimizing systemic toxicity.[2][4] The Val-Cit linker is frequently used in conjunction with a para-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which, upon cleavage of the Val-Cit amide bond, spontaneously releases the unmodified payload.[5][6]
These application notes provide detailed protocols for assessing the cleavage of Val-Cit linkers by recombinant human cathepsin B, a crucial step in the preclinical evaluation of ADCs. Two primary methodologies are presented: a high-performance liquid chromatography (HPLC)-based assay for directly quantifying payload release from an ADC and a higher-throughput fluorogenic substrate assay for screening linker sequences.
Principle of the Assay
The assay quantifies the enzymatic activity of recombinant cathepsin B on a Val-Cit substrate. In the context of an ADC, this involves the cleavage of the amide bond between citrulline and the PABC spacer. The released payload is then detected and quantified, typically by reverse-phase HPLC.
For screening purposes, a model substrate is often used where the Val-Cit dipeptide is linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[7] In its conjugated form, the fluorophore is quenched. Upon enzymatic cleavage, the free fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the rate of cleavage.[7]
Key Reagents and Materials
-
Recombinant Human Cathepsin B
-
ADC containing a Val-Cit linker
-
Val-Cit-AMC or other suitable fluorogenic substrate
-
Assay Buffer (e.g., 25-100 mM MES or Sodium Acetate (B1210297), pH 5.0-6.0)[7][8]
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Quenching Solution (e.g., Acetonitrile (B52724) with 0.1% Formic Acid or 2% Formic Acid)[7][9]
-
Cathepsin B Inhibitors (e.g., CA-074, E-64) for control experiments[10][11]
-
96-well black plates (for fluorometric assay)
-
Fluorescence plate reader
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Data Presentation
Table 1: Kinetic Parameters of Cathepsin B for Various Substrates
| Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Source |
| Z-Arg-Arg-AMC | 370 | 77.0 | 2.08 x 10⁵ | [12] |
| Z-Phe-Arg-AMC | - | - | - | [12] |
| Z-Leu-Arg-AMC | - | - | - | [13] |
| Z-Val-Val-Arg-AMC | 20 | - | - | [14] |
Note: Direct kinetic parameters for full ADCs are not widely published. The data above are for commonly used small molecule substrates.
Table 2: Specific Inhibitors of Cathepsin B
| Inhibitor | Type | IC₅₀ / Kᵢ | Notes | Source |
| CA-074 | Irreversible | Kᵢ = 2-5 nM | Highly selective for Cathepsin B.[10] | [10][15] |
| CA-074 Methyl Ester | Cell-permeable | - | Prodrug of CA-074.[10] | [10][15] |
| E-64 | Irreversible | IC₅₀ = 9 nM (for Papain) | Broad-spectrum cysteine protease inhibitor. | [10] |
| Leupeptin | Reversible | - | Broad-spectrum serine and cysteine protease inhibitor. | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for in vitro cleavage assays.
Experimental Protocols
Protocol 1: In Vitro ADC Cleavage Assay (HPLC-Based)
This protocol is designed to quantify the rate of payload release from an ADC containing a Val-Cit linker.
1. Preparation of Reagents: a. Assay Buffer: Prepare a 100 mM sodium acetate buffer containing 1 mM EDTA, adjusted to pH 5.5. b. Activation Buffer: Prepare the Assay Buffer supplemented with 10 mM DTT. This should be made fresh. c. Recombinant Cathepsin B Activation: Dilute the recombinant human cathepsin B stock solution in the Activation Buffer to a working concentration (e.g., 200 nM). Incubate at 37°C for 15 minutes to ensure full activation of the enzyme. d. ADC Solution: Prepare a solution of the ADC in the Assay Buffer at a desired concentration (e.g., 10 µM). e. Quenching Solution: Prepare a solution of acetonitrile containing 0.1% formic acid.
2. Reaction Setup: a. In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. b. To initiate the reaction, add the activated cathepsin B solution to the ADC mixture. A typical final concentration would be 20 nM for the enzyme and 1 µM for the ADC.[7] c. Incubate the reaction mixture at 37°C.
3. Time-Point Collection and Quenching: a. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7] b. Immediately quench the enzymatic reaction by adding a 2-3 fold excess of the cold Quenching Solution. This will precipitate the antibody and the enzyme. c. Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
4. HPLC Analysis: a. Carefully collect the supernatant, which contains the released payload. b. Inject the supernatant onto a reverse-phase HPLC system equipped with a C18 column. c. Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate the released payload from other components. d. The amount of released payload is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free, unconjugated payload. e. The rate of cleavage is determined by plotting the concentration of the released payload over time.
Protocol 2: Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for screening linker sequences and characterizing enzyme kinetics.
1. Preparation of Reagents: a. Assay Buffer: Prepare a 100 mM sodium acetate buffer containing 1 mM EDTA and 0.1% BSA, adjusted to pH 5.5. b. Activation Buffer: Prepare the Assay Buffer supplemented with 10 mM DTT. This should be made fresh. c. Recombinant Cathepsin B Activation: Dilute the recombinant human cathepsin B in the Activation Buffer to a working concentration (e.g., 50 nM). Incubate at 37°C for 15 minutes. d. Substrate Solution: Prepare a solution of the Val-Cit-AMC substrate in the Assay Buffer. The final concentration in the well should be at or below the KM value if known (e.g., 10-50 µM).
2. Reaction Setup in a 96-Well Plate: a. Add the substrate solution to the wells of a black 96-well microplate. b. Include control wells:
- Substrate Blank: Substrate solution with Assay Buffer instead of enzyme.
- Inhibitor Control: Substrate and enzyme solution with a known cathepsin B inhibitor (e.g., CA-074). c. Pre-incubate the plate in a fluorescence plate reader at 37°C for 5-10 minutes.
3. Fluorescence Measurement: a. Initiate the reaction by adding the activated cathepsin B solution to each well. b. Immediately begin measuring the fluorescence kinetically. Use an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm.[7] c. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
4. Data Analysis: a. The rate of cleavage is determined from the initial linear slope of the fluorescence versus time plot (RFU/min). b. For kinetic analysis, vary the substrate concentration while keeping the enzyme concentration constant to determine KM and Vmax values by fitting the data to the Michaelis-Menten equation.
Discussion and Considerations
-
Specificity: While the Val-Cit linker is a preferred substrate for cathepsin B, it can also be cleaved by other lysosomal cysteine proteases such as cathepsins L, S, and F.[5][7] This redundancy can be beneficial, as it may prevent resistance to ADCs due to the loss of a single protease.
-
Off-Target Cleavage: The Val-Cit linker has shown susceptibility to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluation and potentially lead to off-target toxicity.[7][16]
-
Linker Optimization: The hydrophobicity of the Val-Cit-PABC linker can limit the drug-to-antibody ratio (DAR) due to ADC aggregation.[16] Modifications to the linker, such as the inclusion of hydrophilic amino acids, are being explored to improve the biophysical properties of ADCs.[16]
-
Enzyme Source and Activity: The activity of recombinant cathepsin B can vary between suppliers and batches. It is crucial to properly activate the enzyme with a reducing agent like DTT immediately before use, as the active site cysteine needs to be in a reduced state.
Conclusion
The Val-Cit linker represents a highly effective and clinically validated strategy for the targeted delivery of cytotoxic agents via ADCs. The protocols detailed in these application notes provide robust methods for evaluating the crucial cleavage step mediated by recombinant cathepsin B. Careful characterization of linker cleavage is essential for the successful development of safe and efficacious antibody-drug conjugates.
References
- 1. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
- 12. Improved recombinant expression of soluble cathepsin B and L in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Site-Specific Conjugation of MC-Val-Cit-PAB-Clindamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology. More recently, this technology is being explored for the targeted delivery of antibiotics, leading to the emergence of Antibody-Antibiotic Conjugates (AACs). These constructs leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic or antimicrobial agent directly to the target cells, thereby enhancing efficacy and reducing systemic toxicity.[1]
A critical component of an effective and safe ADC or AAC is the linker that connects the antibody to the payload. The MC-Val-Cit-PAB linker is a well-established, protease-cleavable linker system used in several successful ADCs.[2][] It incorporates a maleimidocaproyl (MC) group for conjugation to antibody thiols, a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by the lysosomal protease Cathepsin B, and a self-immolating p-aminobenzyl alcohol (PAB) spacer to release the unmodified drug.[2][]
Clindamycin (B1669177), a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, is a promising payload for the development of AACs to combat bacterial infections with high specificity.[4][5][6][7] The MC-Val-Cit-PAB-clindamycin drug-linker combines the targeted delivery approach of antibodies with the antibacterial activity of clindamycin, offering a novel strategy against challenging infections.[8][9]
These application notes provide a comprehensive overview and generalized protocols for the synthesis of the this compound drug-linker and its site-specific conjugation to a target antibody.
Experimental Workflow
The overall process for generating a site-specific clindamycin-antibody conjugate involves several key stages, from the synthesis of the drug-linker to the final characterization of the conjugate.
Figure 1. A generalized workflow for the synthesis and conjugation of this compound.
Synthesis of this compound: A Representative Protocol
This protocol outlines the general steps for the synthesis of the MC-Val-Cit-PAB linker and the subsequent conjugation to clindamycin. This is a composite protocol based on established methods for linker synthesis and drug conjugation.[2][10][11]
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)
-
Clindamycin hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., acetonitrile, water)
-
Reverse-phase HPLC system
Protocol:
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
Dissolve Fmoc-Val-Cit-OH, PABOH, HBTU, and DIPEA in DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, precipitate the product by adding water.
-
Filter and dry the solid Fmoc-Val-Cit-PABOH.
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-Val-Cit-PABOH in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain H2N-Val-Cit-PABOH.
-
-
Coupling with Maleimidocaproic Acid:
-
Dissolve H2N-Val-Cit-PABOH and MC-OSu in DMF with DIPEA.
-
Stir the mixture at room temperature overnight.
-
Purify the resulting MC-Val-Cit-PABOH by reverse-phase HPLC.
-
-
Activation of Clindamycin:
-
Due to the presence of multiple hydroxyl groups on clindamycin, regioselective activation is crucial. This may involve protecting groups or enzymatic approaches. A common chemical approach involves activating a specific hydroxyl group, for example, by converting it to a better leaving group or by using a di-functional linker. For this representative protocol, we will assume activation of a primary hydroxyl group.
-
Dissolve clindamycin, EDC, and NHS in a suitable solvent like DMF to form an NHS-ester of a carboxylated derivative of clindamycin, or to activate a hydroxyl group for reaction with a linker.
-
-
Conjugation of Clindamycin to MC-Val-Cit-PAB:
-
React the activated clindamycin with the MC-Val-Cit-PAB linker. The specific reaction conditions will depend on the activation method used.
-
Monitor the reaction by LC-MS.
-
-
Purification of this compound:
-
Purify the final drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final product by MS and NMR to confirm its identity and purity.
-
Site-Specific Antibody Conjugation Protocol
This protocol describes a general method for the site-specific conjugation of the maleimide-containing drug-linker to a thiol-engineered antibody (e.g., a THIOMAB™). This method allows for precise control over the drug-to-antibody ratio (DAR).[12]
Materials:
-
Thiol-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
This compound solution in a water-miscible organic solvent (e.g., DMSO).
-
Dehydroascorbic acid (DHAA).
-
Purification columns (e.g., Size Exclusion Chromatography - SEC).
-
Reaction buffers (e.g., phosphate (B84403) buffer with EDTA).
Protocol:
-
Antibody Reduction:
-
To a solution of the thiol-engineered mAb, add a 5-10 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the engineered disulfide bonds and expose the free thiol groups.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the this compound solution to the reduced mAb. A 5-10 molar excess of the drug-linker over the antibody is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction should be performed in a buffer with a pH of around 7.0-7.5.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups on the drug-linker.
-
-
Purification of the Antibody-Antibiotic Conjugate:
-
Purify the resulting AAC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric AAC.
-
-
Characterization of the AAC:
-
Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the purity and extent of aggregation of the final AAC product by SEC.
-
Perform in vitro assays to confirm the binding affinity of the antibody portion and the antimicrobial activity of the clindamycin payload.
-
Data Presentation: Characterization of the Clindamycin-AAC
The following tables represent hypothetical data for the characterization of a site-specifically conjugated clindamycin-AAC.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Method | Average DAR | DAR Distribution (DAR0, DAR2, DAR4) |
| HIC-HPLC | 1.95 | 5%, 90%, 5% |
| LC-MS (Intact) | 1.98 | 2%, 96%, 2% |
Table 2: Purity and Stability Analysis
| Analysis | Result |
| Purity (SEC-HPLC) | |
| Monomer | >98% |
| Aggregates | <2% |
| Fragments | <0.5% |
| Stability (4°C for 4 weeks) | |
| Change in Monomer % | <1% |
| Change in Average DAR | <0.1 |
| In Vitro Potency (MIC vs. Target Bacteria) | |
| Free Clindamycin | 0.5 µg/mL |
| Clindamycin-AAC | 1.0 µg/mL |
| Non-targeting Control AAC | >50 µg/mL |
Mechanism of Action
The mechanism of action for a clindamycin-based AAC involves a multi-step process that culminates in the targeted killing of bacteria.
Figure 2. The proposed mechanism of action for a clindamycin-AAC.
The process begins with the AAC binding to a specific antigen on the surface of the target bacterium.[1] This is followed by the internalization of the AAC-bacterium complex by phagocytic host cells.[1] Within the phagolysosome of the host cell, lysosomal proteases, such as Cathepsin B, recognize and cleave the Val-Cit linker.[1] This cleavage instigates the self-immolation of the PAB spacer, leading to the release of active clindamycin. The released clindamycin can then act on the intracellular bacteria, binding to the 50S ribosomal subunit and inhibiting protein synthesis, ultimately leading to bacterial cell death.[5][7]
Conclusion
The site-specific conjugation of clindamycin to a monoclonal antibody via the MC-Val-Cit-PAB linker presents a promising strategy for the development of novel antibody-antibiotic conjugates. The protocols and methodologies outlined in these application notes provide a foundational framework for researchers in this field. The ability to produce homogeneous and well-characterized AACs is paramount for their successful translation into effective therapeutic agents. Further optimization of the conjugation process and in-depth characterization are essential for advancing these innovative antibacterial therapies.
References
- 1. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]
- 6. Synthesis of polymer-clindamycin conjugates through lipase-catalyzed esterification and RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. guidechem.com [guidechem.com]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Binding and Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted class of therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to antigen-expressing cells. The efficacy of an ADC is contingent on a multi-step process: specific binding to a cell surface antigen, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic agent within the target cell.[1] Therefore, accurately characterizing an ADC's binding affinity and internalization rate is critical for the selection of promising candidates and the optimization of their therapeutic potential.[2][3] Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of both ADC binding and uptake at a single-cell level.[1][4]
Principle of the Assays
Flow cytometry measures the fluorescence of individual cells as they pass through a laser beam.[5] For ADC analysis, this principle is applied as follows:
-
Binding Assay: A fluorescently labeled ADC is incubated with target cells. The amount of cell-bound ADC is proportional to the fluorescence intensity of the cells, which is measured by the flow cytometer. By titrating the ADC concentration, a saturation binding curve can be generated to determine the binding affinity (e.g., EC50 or Kd).[1][6]
-
Uptake (Internalization) Assay: To measure internalization, it is necessary to distinguish between ADCs bound to the cell surface and those that have been internalized. This can be achieved by quenching the fluorescence of surface-bound ADCs using specific reagents or by stripping them with an acidic buffer.[7][8] The remaining fluorescence is attributed to the internalized ADC.
Part 1: ADC Cell Surface Binding Assay
This protocol details the steps to quantify the binding of an ADC to the surface of target cells.
Experimental Workflow for ADC Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 3. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. assaygenie.com [assaygenie.com]
- 6. njbio.com [njbio.com]
- 7. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Application Notes & Protocols: Formulation Development for MC-Val-Cit-PAB-clindamycin ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to a target cell.[1][2] The formulation of an ADC is a critical determinant of its stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the formulation development of a specific ADC construct: a monoclonal antibody (MC) conjugated to the antibiotic clindamycin (B1669177) via a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.
The Val-Cit linker is a cathepsin B-cleavable dipeptide, designed for selective payload release within the lysosomal compartment of target cells.[2][3][4][5] However, the conjugation of a hydrophobic linker-payload combination to an antibody can introduce significant formulation challenges, including an increased propensity for aggregation and reduced solubility.[3][6] Therefore, a systematic approach to formulation development is essential to identify conditions that maintain the ADC's structural integrity, prevent degradation, and ensure long-term stability.[1][6] Most commercially available ADCs are lyophilized to enhance stability, making the development of a robust freeze-drying cycle a key part of the overall strategy.[7]
These notes will cover pre-formulation assessment, buffer and excipient screening, and a representative lyophilization cycle development protocol, supported by critical analytical methods for ADC characterization.
Part 1: Pre-Formulation and Characterization
Before developing a stable formulation, it is crucial to understand the physicochemical properties of the ADC. Key quality attributes to be assessed include the Drug-to-Antibody Ratio (DAR), aggregation levels, and the presence of free payload.[8][9]
Critical Analytical Methods
A suite of analytical techniques is required to characterize the ADC and monitor its stability throughout the formulation process.[1][8][9]
-
Size Exclusion Chromatography (SEC-HPLC): Used to quantify high molecular weight species (aggregates) and fragments.[1] Aggregation is a primary degradation pathway for ADCs and must be carefully controlled.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A key method for determining the average DAR and the distribution of different drug-loaded species.[1][10] The hydrophobicity of the ADC increases with the number of conjugated linker-payloads.
-
Reversed-Phase HPLC (RP-HPLC): Used to quantify the amount of free, unconjugated clindamycin payload in the ADC preparation.[1][8]
-
Dynamic Light Scattering (DLS): A high-throughput method for screening formulation candidates by measuring the hydrodynamic radius (Rh) and polydispersity, which are indicators of aggregation.[11]
Initial ADC Characterization
The initial characterization of the bulk ADC drug substance provides the baseline for formulation development.
Table 1: Initial Characterization of MC-Val-Cit-PAB-clindamycin ADC
| Parameter | Method | Result | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution | Clear, colorless, free of particulates |
| Concentration | UV-Vis (A280) | 10.5 mg/mL | 9.0 - 11.0 mg/mL |
| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |
| Aggregation | SEC-HPLC | 1.5% | ≤ 2.0% |
| Purity (Monomer) | SEC-HPLC | 98.5% | ≥ 95.0% |
| Free Clindamycin | RP-HPLC | < 0.1% | ≤ 1.0% |
Part 2: Formulation Screening and Optimization
The goal of formulation screening is to identify a buffer system and a combination of excipients that provide maximum stability for the ADC in both liquid and lyophilized states.
Diagram: Formulation Development Workflow
The following diagram outlines the systematic process for developing a stable ADC formulation.
Caption: A workflow diagram illustrating the key stages of ADC formulation development.
Protocol: Buffer and pH Screening
Objective: To determine the optimal buffer and pH for ADC stability by assessing aggregation after thermal stress.
Methodology:
-
Dialyze the stock ADC solution into various buffer systems at different pH levels (e.g., 10 mM Sodium Acetate pH 5.0, 10 mM Sodium Citrate pH 6.0, 10 mM L-Histidine pH 6.5).
-
Adjust the final ADC concentration to 5.0 mg/mL in each buffer.
-
Filter each formulation through a 0.22 µm sterile filter.
-
Divide each formulation into two sets of vials. Store one set at 4°C (control) and the other at 40°C (stress condition) for 2 weeks.
-
After 2 weeks, analyze all samples for aggregation using SEC-HPLC.
Table 2: Representative Data from Buffer & pH Screening (% Aggregation by SEC-HPLC)
| Buffer System | pH | % Aggregation (T=0) | % Aggregation (4°C, 2 weeks) | % Aggregation (40°C, 2 weeks) |
| Sodium Acetate | 5.0 | 1.6% | 1.8% | 5.5% |
| Sodium Citrate | 6.0 | 1.5% | 1.6% | 2.8% |
| L-Histidine | 6.5 | 1.5% | 1.7% | 3.9% |
Protocol: Excipient Screening
Objective: To evaluate the stabilizing effects of various excipients on the lead ADC formulation. Common excipients include stabilizers/lyoprotectants (e.g., sucrose, trehalose), bulking agents (e.g., mannitol, glycine), and surfactants (e.g., Polysorbate 20, Polysorbate 80).[13]
Methodology:
-
Prepare the ADC at 5.0 mg/mL in the lead buffer (10 mM Sodium Citrate, pH 6.0).
-
Add different excipients or combinations of excipients to the ADC solution as per the experimental design (see Table 3).
-
Perform a freeze-thaw (F/T) stress study: Subject one set of samples to 5 cycles of freezing at -80°C and thawing at room temperature.
-
Perform a thermal stress study: Incubate a second set of samples at 40°C for 2 weeks.
-
Analyze all stressed samples and controls (stored at 4°C) for aggregation by SEC-HPLC.
Table 3: Representative Data from Excipient Screening (% Aggregation by SEC-HPLC)
| Formulation ID | Excipient(s) | % Aggregation (4°C Control) | % Aggregation (5x F/T Cycles) | % Aggregation (40°C, 2 weeks) |
| F1 | None (Buffer only) | 1.6% | 4.1% | 2.8% |
| F2 | 5% Sucrose | 1.6% | 2.5% | 2.2% |
| F3 | 5% Trehalose | 1.6% | 2.3% | 2.1% |
| F4 | 5% Sucrose + 0.02% PS20 | 1.5% | 1.8% | 1.9% |
| F5 | 5% Trehalose + 0.02% PS20 | 1.5% | 1.7% | 1.8% |
Part 3: Lyophilization Cycle Development
Lyophilization (freeze-drying) is a common strategy to ensure the long-term stability of ADC products.[7][14] The process involves freezing the formulation and then removing the solvent through sublimation under a vacuum.[15][16]
Diagram: Key Parameters in Lyophilization
This diagram shows the relationship between critical process parameters and the desired product attributes for a successful lyophilization cycle.
Caption: Relationship between lyophilization process parameters and product quality attributes.
Protocol: Representative Lyophilization Cycle
Objective: To develop a conservative lyophilization cycle for the lead formulation (F5: 5.0 mg/mL ADC in 10 mM Sodium Citrate pH 6.0, 5% Trehalose, 0.02% PS20) that yields an elegant cake with low moisture and maintains ADC integrity.
Methodology:
-
Fill 2 mL glass vials with 1.0 mL of the final formulation.
-
Partially insert stoppers onto the vials.
-
Load the vials into a pre-cooled (-5°C) lyophilizer.
-
Execute the cycle as described in Table 4.
-
After the cycle is complete, backfill the chamber with sterile nitrogen and fully stopper the vials.
-
Analyze the lyophilized product for cake appearance, reconstitution time, residual moisture, and ADC integrity (SEC-HPLC).
Table 4: Lyophilization Cycle Parameters
| Step | Process | Shelf Temp (°C) | Ramp Time (min) | Hold Time (min) | Chamber Pressure (mTorr) |
| 1 | Loading | -5 | N/A | 60 | Atmospheric |
| 2 | Freezing | -45 | 90 | 180 | Atmospheric |
| 3 | Primary Drying | -20 | 60 | 2400 | 100 |
| 4 | Secondary Drying | 25 | 180 | 600 | 100 |
Table 5: Post-Lyophilization Product Analysis
| Parameter | Method | Result | Acceptance Criteria |
| Cake Appearance | Visual Inspection | White, intact, uniform cake | White, intact, no collapse or cracking |
| Reconstitution Time | Visual with stopwatch | 45 seconds | ≤ 60 seconds |
| Residual Moisture | Karl Fischer Titration | 0.8% | ≤ 1.5% |
| Aggregation (Post-Recon) | SEC-HPLC | 1.6% | ≤ 2.0% |
| Purity (Monomer) | SEC-HPLC | 98.4% | ≥ 95.0% |
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 7. simtra.com [simtra.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. lcms.cz [lcms.cz]
- 11. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. pci.com [pci.com]
Application Notes and Protocols for the Scale-up Synthesis of MC-Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl alcohol (MC-Val-Cit-PAB) linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). Its cathepsin B-cleavable dipeptide unit (Val-Cit) ensures specific release of cytotoxic payloads within the tumor microenvironment, while the self-emolative p-aminobenzyl (PAB) spacer facilitates efficient drug release. The maleimide (B117702) group (MC) allows for covalent attachment to thiol groups on monoclonal antibodies. This document provides a detailed, step-by-step protocol for the scale-up synthesis of the MC-Val-Cit-PAB linker, focusing on a robust and reproducible methodology that minimizes epimerization and maximizes yield.
Overview of the Synthetic Strategy
The synthesis of the MC-Val-Cit-PAB linker is a multi-step process that involves the sequential coupling of its constituent parts. A common and efficient strategy involves the synthesis of the Fmoc-protected dipeptide-spacer intermediate, Fmoc-Val-Cit-PAB-OH, followed by Fmoc deprotection and subsequent coupling with 6-maleimidohexanoic acid. An alternative, improved methodology that avoids epimerization involves the initial coupling of L-Citrulline with the PAB spacer, followed by dipeptide formation.[1] This application note will focus on a scalable version of this improved synthesis route.
Experimental Workflow
The overall workflow for the synthesis of the MC-Val-Cit-PAB linker is depicted below. This process is designed to be scalable and to control for the formation of diastereomeric impurities.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antibody-Drug Conjugates (ADCs) with MC-Val-Cit-PAB Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses the common challenge of achieving a low drug-to-antibody ratio (DAR) and provides a systematic approach to identify and resolve potential issues in your experimental workflow.
Q1: I am observing a consistently low Drug-to-Antibody Ratio (DAR). What are the primary causes?
A low DAR is a frequent challenge in ADC development and can stem from several factors throughout the conjugation process. The most common causes include:
-
Inefficient Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available thiol (-SH) groups for the maleimide (B117702) linker to react with.
-
Maleimide Linker Instability: The maleimide group on your MC-Val-Cit-PAB linker can undergo hydrolysis to form a non-reactive maleamic acid, particularly at pH values above 7.5. This reduces the concentration of active linker available for conjugation.
-
Suboptimal Conjugation Reaction Conditions: Several parameters can influence the efficiency of the maleimide-thiol conjugation, including pH, temperature, reaction time, and the molar ratio of the linker-drug to the antibody.
-
Poor Solubility of the Linker-Payload: The MC-Val-Cit-PAB linker, especially when attached to a hydrophobic payload, may have limited solubility in aqueous buffers, which can hinder the reaction.
-
Reverse Michael Addition (Deconjugation): The thioether bond formed between the maleimide and the cysteine thiol is susceptible to a reverse Michael reaction, where the linker-payload detaches from the antibody. This can be exacerbated by the presence of other thiol-containing molecules in the reaction mixture.
Q2: How can I troubleshoot an inefficient antibody reduction step?
To ensure the generation of a sufficient number of free thiols for conjugation, consider the following troubleshooting steps:
-
Optimize the Concentration of the Reducing Agent: The molar excess of the reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), is a critical parameter. Perform small-scale experiments with varying molar equivalents of the reducing agent to find the optimal concentration that yields the desired number of free thiols without over-reducing the antibody and compromising its integrity.
-
Control Incubation Time and Temperature: The reduction reaction is time and temperature-dependent. Increasing the incubation time or temperature can enhance reduction efficiency, but be mindful of the potential for antibody denaturation at higher temperatures. A typical starting point is a 1-2 hour incubation at 37°C.
-
Ensure Purity and Freshness of the Reducing Agent: Prepare fresh solutions of the reducing agent before each use, as their reducing capacity can diminish over time, especially in solution.
-
Buffer Composition: Perform the reduction in a buffer at a pH between 7.0 and 7.5 and include a chelating agent like EDTA to prevent the re-oxidation of thiols catalyzed by trace metals.
Q3: What are the best practices for optimizing the maleimide conjugation reaction?
To maximize the efficiency of the conjugation step, adhere to the following best practices:
-
Control the pH of the Reaction Buffer: The maleimide-thiol reaction is most efficient and selective within a pH range of 6.5 to 7.5. At pH values above 7.5, the competing reaction of maleimide hydrolysis and reaction with amines (e.g., lysine (B10760008) residues) increases.
-
Optimize the Molar Ratio of Linker-Payload to Antibody: A molar excess of the linker-payload is generally used to drive the conjugation reaction to completion. However, an excessively high ratio can lead to increased aggregation. A typical starting point is a 5 to 10-fold molar excess.
-
Use Co-solvents for Hydrophobic Linker-Payloads: If your MC-Val-Cit-PAB linker-payload has poor aqueous solubility, dissolve it in a small amount of a compatible organic co-solvent like DMSO or DMF before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.
-
Quench the Reaction: After the desired incubation time, quench any unreacted maleimide groups by adding a molar excess of a small molecule thiol, such as N-acetylcysteine. This prevents unwanted side reactions.
Q4: My ADC is showing signs of aggregation. How can this be addressed?
ADC aggregation is often linked to the increased hydrophobicity of the conjugate, especially at higher DARs. Here are some strategies to mitigate aggregation:
-
Optimize the DAR: Aim for a lower, more homogeneous DAR, as higher DARs increase the overall hydrophobicity of the ADC. A DAR of 2 to 4 is often a good balance between efficacy and biophysical properties.
-
Modify the Linker: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can help to mask the hydrophobicity of the payload and improve the solubility of the ADC.
-
Formulation Development: Screen different formulation buffers with varying pH and excipients to find conditions that minimize aggregation and enhance the stability of your ADC.
-
Purification Strategy: Utilize purification techniques like Hydrophobic Interaction Chromatography (HIC) to separate different DAR species and isolate the desired, less hydrophobic ADC populations.
Quantitative Data Summary
The stability of the maleimide-thiol linkage is crucial for maintaining the integrity of an ADC. The following table summarizes data on the impact of different maleimide linker modifications on the stability of the resulting ADC, as indicated by the percentage of drug release after thermal stress. This illustrates how linker chemistry can be optimized to improve ADC stability and prevent premature drug loss, which can contribute to a lower than expected DAR.
| ADC Construct | Linker Modification | Average DAR | % Drug Release (after thermal stress) |
| ADC21 | Standard MC | 3.9 | 1.8 |
| ADC22 | Methyl-substituted Maleimide | 3.8 | 0.9 |
| ADC23 | Phenyl-substituted Maleimide | 4.0 | 0.0 |
| ADC24 | Aminoethyl-substituted Maleimide | 3.9 | 0.0 |
| ADC25 | Hydroxyethyl-substituted Maleimide | 3.8 | 1.3 |
Data adapted from a study on the influence of linker substitution on succinimide (B58015) ring hydrolysis and ADC stability.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody with TCEP
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using TCEP to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Start with a purified monoclonal antibody solution at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reduction buffer.
-
Add a calculated amount of the TCEP stock solution to the antibody solution to achieve the desired molar excess (e.g., a 2.5-fold molar excess is a common starting point).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess TCEP:
-
Immediately following incubation, remove the excess TCEP from the reduced antibody to prevent interference with the subsequent conjugation step.
-
This can be achieved using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through buffer exchange via tangential flow filtration (TFF), equilibrating the antibody into a conjugation buffer (e.g., PBS, pH 7.2).
-
Protocol 2: Conjugation of MC-Val-Cit-PAB Linker to Reduced Antibody
This protocol details the conjugation of the maleimide-activated linker-payload to the thiol groups of the reduced antibody.
-
Preparation of Linker-Payload:
-
Dissolve the MC-Val-Cit-PAB linker-payload in a minimal amount of an organic co-solvent like DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the dissolved linker-payload stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., a 5 to 10-fold molar excess of linker-payload to antibody). Add the linker-payload solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.
-
-
Quenching the Reaction:
-
Add a 5 to 10-fold molar excess of N-acetylcysteine (relative to the initial amount of linker-payload) to quench any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess linker-payload, quenching agent, and any aggregates. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used for better separation of different DAR species.
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
This protocol provides a general method for determining the average DAR and the distribution of different drug-loaded species.
-
Materials and Reagents:
-
HIC Column: A column suitable for protein separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
ADC Sample: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-35 min: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B
-
35-40 min: 100% Mobile Phase B
-
40-45 min: Return to 100% Mobile Phase A
-
45-50 min: Re-equilibration at 100% Mobile Phase A
-
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of each species × DAR of that species)] / Σ (Total Peak Area)
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting low DAR with MC-Val-Cit-PAB linkers.
Technical Support Center: Prevention of Clindamycin ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of clindamycin (B1669177) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of clindamycin ADC aggregation?
Aggregation of clindamycin ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody surface after conjugation with clindamycin. Clindamycin has a LogP value of 2.16, indicating moderate hydrophobicity.[1] When multiple clindamycin molecules are attached to an antibody, these hydrophobic payloads can interact with each other, leading to the formation of soluble and insoluble aggregates.
Several factors can contribute to this instability:
-
Physicochemical Properties of the ADC:
-
Hydrophobic Interactions: The conjugation of the moderately hydrophobic clindamycin payload increases the overall surface hydrophobicity of the ADC, which is a primary driver for aggregation.[] ADC molecules self-associate to minimize the exposure of these hydrophobic regions to the aqueous environment.
-
Drug-to-Antibody Ratio (DAR): A higher DAR leads to a more hydrophobic ADC, which generally increases the propensity for aggregation.[]
-
Conformational Instability: The conjugation process can sometimes alter the natural conformation of the antibody, exposing hydrophobic patches that are normally buried within the protein's structure.
-
-
Formulation and Environmental Factors:
-
Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength can promote aggregation. If the pH of the formulation is close to the isoelectric point (pI) of the ADC, the net charge on the molecule is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.
-
Mechanical Stress: Agitation, such as vigorous shaking or stirring, can induce partial unfolding and aggregation.
-
Temperature Stress: Elevated temperatures can lead to conformational changes and increase the rate of aggregation. Repeated freeze-thaw cycles can also be detrimental.
-
Light Exposure: Some components of ADCs can be photosensitive, and exposure to light may trigger degradation pathways that lead to aggregation.
-
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of clindamycin ADCs?
A higher DAR in a clindamycin ADC generally correlates with an increased risk of aggregation. This is because each conjugated clindamycin molecule contributes to the overall hydrophobicity of the ADC. As the DAR increases, the hydrophobic patches on the surface of the antibody become more numerous and pronounced, enhancing the driving force for intermolecular association. While a higher DAR may be desirable for therapeutic efficacy, it is crucial to find a balance that maximizes potency while minimizing aggregation and potential clearance issues.
Q3: What role do excipients play in preventing clindamycin ADC aggregation?
Excipients are critical components of an ADC formulation that help maintain its stability. They can mitigate aggregation through various mechanisms:
-
Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 are widely used to prevent aggregation at interfaces (e.g., air-water, solid-water). They work by competitively adsorbing to these interfaces and reducing the interfacial stress on the ADC molecules.
-
Sugars (Cryo/Lyoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are effective in protecting ADCs during freezing, lyophilization, and long-term storage. They form a glassy matrix that immobilizes the ADC and prevents unfolding and aggregation.
-
Amino Acids: Certain amino acids, like arginine and histidine, can suppress aggregation. Arginine is thought to interact with hydrophobic patches on the protein surface, thereby reducing self-association. Histidine is often used as a buffering agent to maintain a stable pH.
-
Salts: Salts, such as sodium chloride, can help to maintain the ionic strength of the formulation, which can influence protein solubility and stability.
Troubleshooting Guide: Clindamycin ADC Aggregation
This guide provides a systematic approach to identifying and resolving aggregation issues with your clindamycin ADC.
Problem 1: Aggregation observed immediately after the conjugation reaction.
| Potential Cause | Recommended Action | Rationale |
| High local concentration of hydrophobic clindamycin-linker during conjugation | Add the clindamycin-linker solution to the antibody solution slowly and with gentle, continuous mixing. | This prevents the formation of localized areas of high hydrophobicity that can cause the antibody to precipitate or aggregate. |
| Use of organic co-solvents | Minimize the amount of organic co-solvent used to dissolve the clindamycin-linker. If possible, use a more water-soluble linker or a different formulation for the payload. | Organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation. |
| Unfavorable reaction buffer conditions (pH, ionic strength) | Screen a range of pH values and ionic strengths for the conjugation buffer to find conditions that maintain antibody stability while allowing for efficient conjugation. | The optimal buffer for conjugation may not be the optimal buffer for antibody stability. A compromise must be found. |
| Intermolecular disulfide bond formation | If using a cysteine-based conjugation method, ensure that the reducing agent is effectively removed after antibody reduction and before the addition of the clindamycin-linker. | Residual reducing agent can lead to the formation of incorrect disulfide bonds between ADC molecules. |
Problem 2: Aggregation observed during purification.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate purification method | For hydrophobic ADCs, consider using purification methods that are less likely to promote aggregation, such as hydrophobic interaction chromatography (HIC) with a carefully selected salt gradient, or multimodal chromatography. | Standard purification techniques like protein A chromatography may require harsh elution conditions (low pH) that can induce aggregation. |
| High ADC concentration during purification | Avoid excessive concentration of the ADC during purification steps. If concentration is necessary, perform it in a formulation buffer that is known to be stabilizing. | High protein concentrations can increase the rate of aggregation. |
Problem 3: Aggregation observed during formulation and storage.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal formulation buffer | Conduct a formulation screening study to identify the optimal buffer system, pH, and excipients for your clindamycin ADC. | A well-designed formulation is crucial for long-term stability. |
| Repeated freeze-thaw cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. | The freezing and thawing process can exert significant stress on proteins, leading to aggregation. |
| Elevated storage temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen at -20°C or -80°C). | Higher temperatures accelerate degradation pathways. |
| Mechanical stress | Handle ADC solutions gently. Avoid vigorous vortexing or shaking. | Mechanical forces can cause protein unfolding and aggregation. |
Quantitative Data Summary
The following table summarizes typical concentrations of excipients used to prevent ADC aggregation. The optimal concentration for a specific clindamycin ADC must be determined empirically through formulation screening studies.
| Excipient | Typical Concentration Range | Mechanism of Action |
| Polysorbate 20/80 | 0.01% - 0.1% (w/v) | Reduces aggregation at interfaces (air-liquid, solid-liquid). |
| Sucrose/Trehalose | 5% - 10% (w/v) | Acts as a cryo- and lyoprotectant; stabilizes protein structure. |
| Arginine | 50 - 250 mM | Suppresses aggregation by interacting with hydrophobic patches. |
| Histidine/Citrate | 10 - 50 mM | Acts as a buffering agent to maintain a stable pH. |
| Sodium Chloride | 50 - 150 mM | Modulates ionic strength to enhance colloidal stability. |
Experimental Protocols & Methodologies
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is the standard method for quantifying aggregates in ADC samples.[3][4][5][6]
-
Objective: To separate and quantify monomers, dimers, and higher molecular weight aggregates based on their hydrodynamic radius.
-
Instrumentation: An HPLC system with a UV detector (typically monitoring at 280 nm) and a size exclusion column suitable for antibodies (e.g., Agilent AdvanceBio SEC 300Å).[3]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) or histidine buffer at a pH between 6.0 and 7.4, with a salt such as NaCl (e.g., 150 mM) to minimize secondary ionic interactions with the column stationary phase. For hydrophobic ADCs like a clindamycin ADC, the addition of an organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to reduce hydrophobic interactions and improve peak shape.[4]
-
Sample Preparation: Dilute the clindamycin ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the elution profile. The monomeric ADC will elute as the main peak, with any aggregates eluting earlier (at a lower retention volume). The percentage of aggregate can be calculated by integrating the peak areas.
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a rapid, non-invasive technique for detecting the presence of aggregates and assessing the overall polydispersity of a sample.[7][8][9][10][11]
-
Objective: To measure the size distribution of particles in solution.
-
Principle: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations. This information is used to calculate the hydrodynamic radius of the particles.
-
Sample Preparation: Centrifuge the sample to pellet any large, non-specific particulates.[8] Transfer the supernatant to a clean cuvette.
-
Analysis: The instrument will generate a size distribution profile. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI suggests a greater degree of aggregation. DLS is particularly useful for high-throughput screening of different formulations to assess their impact on aggregation.[9]
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is used to determine the thermal stability of an ADC by measuring the heat required to unfold the protein as the temperature is increased.[12][13][14][15]
-
Objective: To determine the melting temperature (Tm) of the ADC, which is an indicator of its conformational stability.
-
Principle: The instrument measures the difference in heat flow between the sample and a reference buffer as they are heated at a constant rate. As the protein unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The apex of this peak is the Tm.
-
Sample Preparation: The ADC and a reference buffer are loaded into separate cells in the instrument. A typical protein concentration is 0.5-1 mg/mL.[12]
-
Analysis: A lower Tm for the ADC compared to the unconjugated antibody can indicate that the conjugation process has destabilized the protein. DSC can also be used to assess the impact of different formulations on the thermal stability of the clindamycin ADC.
Visualizations
Caption: Key factors contributing to clindamycin ADC aggregation.
Caption: Troubleshooting workflow for clindamycin ADC aggregation.
References
- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nist.gov [nist.gov]
Technical Support Center: Optimizing Linker Cleavage for MC-Val-Cit-PAB Payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate (MC-Val-Cit-PAB) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the development and characterization of ADCs utilizing the MC-Val-Cit-PAB linker system.
Issue 1: Premature Payload Release in Preclinical Mouse Models
-
Symptoms: High levels of off-target toxicity, poor in vivo efficacy, and rapid clearance of the ADC in mouse models.[1][2][3]
-
Possible Cause: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not human plasma.[1][2][3][4][5] This leads to premature release of the payload before the ADC can reach the target tumor cells.[3]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma.[1][3] A significantly shorter half-life in mouse plasma indicates Ces1C-mediated cleavage.[3] For definitive confirmation, consider using Ces1C knockout mice in in vivo studies.[1]
-
Linker Modification: Introduce a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue can be added to create a Glu-Val-Cit linker, which has been shown to reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1][6]
-
Alternative Linker Strategies: Evaluate other linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or "exolinker" designs.[1][6]
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
-
Symptoms: Observed neutropenia or other hematological toxicities in preclinical studies.[2]
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker in the bloodstream.[1][2][4][5][6][7] This can lead to toxic effects on neutrophils, resulting in neutropenia.[1][7]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating the Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1]
-
Linker Modification: Incorporate amino acids that provide resistance to NE cleavage. The Glu-Val-Cit linker has demonstrated improved resistance to this off-target cleavage.[2][6]
-
Issue 3: ADC Aggregation and Poor Solubility
-
Symptoms: Reduced ADC solubility, increased immunogenicity, and rapid drug release, potentially affecting therapeutic efficacy and safety.[]
-
Possible Cause: The hydrophobic nature of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation.[1][7][9] This issue is often exacerbated at higher drug-to-antibody ratios (DARs).[1][7][]
-
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR): Aim for a DAR in the range of 2-4 to balance efficacy and stability.[2][]
-
Introduce Hydrophilic Moieties: Incorporate hydrophilic elements into the linker design, such as polyethylene (B3416737) glycol (PEG) spacers or hydrophilic amino acids (e.g., glutamic acid), to mitigate hydrophobicity-induced aggregation.[6][7]
-
Formulation Optimization: Adjust buffer conditions, including pH and salt concentration, to enhance ADC stability. Consider the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) for freeze-thaw stability.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit linker is designed for enzymatic cleavage within the lysosome of target tumor cells.[2] After an ADC is internalized, it is trafficked to the lysosome where proteases, most notably Cathepsin B, recognize and cleave the dipeptide bond between valine and citrulline.[2][4] This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the active cytotoxic payload.[2][11][12]
Q2: Why is my Val-Cit linked ADC unstable in mouse plasma but stable in human plasma?
A2: This is a well-documented phenomenon primarily due to the activity of mouse carboxylesterase 1C (Ces1C), which can prematurely cleave the Val-Cit linker in the bloodstream of mice.[2][4][5] This enzyme is not present in human plasma, hence the observed stability difference.[3]
Q3: How does the drug-to-antibody ratio (DAR) affect the stability of a Val-Cit ADC?
A3: A higher DAR can increase the overall hydrophobicity of the ADC, especially with hydrophobic payloads.[2][3] This increased hydrophobicity can lead to a greater propensity for aggregation, which can negatively impact the ADC's stability, pharmacokinetics, and potentially lead to faster clearance from circulation.[2][3][]
Q4: What analytical methods are recommended for monitoring linker cleavage?
A4: A variety of analytical methods can be used. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for assessing DAR distribution, conjugation sites, and linker stability.[][14] High-performance liquid chromatography (HPLC) can be used to quantify free drug species.[15] For functional assessment, in vitro cleavage assays using purified enzymes (like Cathepsin B) or lysosomal fractions are recommended.[1][11][]
Quantitative Data Summary
Table 1: Comparative Stability of Dipeptide Linkers
| Linker Sequence | Relative Cleavage Rate by Cathepsin B | Stability in Human Plasma | Stability in Mouse Plasma | Reference |
| Val-Cit | +++ | High | Low (cleaved by Ces1C) | [2][4][5][9] |
| Phe-Lys | ++++ | High | Not widely reported | [9] |
| Val-Ala | ++ | High | Moderate | [17] |
| Glu-Val-Cit | +++ | High | High (resistant to Ces1C) | [1][18] |
Note: Relative cleavage rates and stability are generalized from multiple sources. "+++" indicates a high rate of cleavage, while "+" indicates a lower rate.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.[1]
-
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human, mouse, and rat plasma.[1]
-
Incubate the samples at 37°C.[1]
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot.[1]
-
Immediately quench the reaction by diluting the aliquot in cold PBS.[1]
-
Analyze the samples by LC-MS to determine the percentage of intact ADC remaining over time and calculate the ADC's half-life in plasma.[2]
-
Protocol 2: In Vitro Lysosomal Cleavage Assay
-
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.[1]
-
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM final concentration) in an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT).[1]
-
Initiate the reaction by adding a rat or human liver lysosomal fraction. A Cathepsin B inhibitor can be used in a parallel reaction as a specificity control.[1]
-
Incubate the samples at 37°C.[1]
-
At designated time points, withdraw aliquots and quench the reaction.
-
Analyze the samples by LC-MS to quantify the release of the payload.[1]
-
Protocol 3: Cathepsin B-Mediated ADC Cleavage Assay
-
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[11]
-
Methodology:
-
In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding activated Cathepsin B solution (e.g., 20 nM final concentration).[11]
-
Incubate the reaction at 37°C.[11]
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[11]
-
Quench the enzymatic reaction.
-
Analyze the samples using analytical instruments like LC-MS or HPLC to quantify the released payload.[2]
-
Visualizations
Caption: ADC internalization and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 6. adcreview.com [adcreview.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor In Vivo Stability of Peptide Linkers
Here is a technical support center guide for researchers, scientists, and drug development professionals on overcoming the poor in vivo stability of peptide linkers.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and solve in vivo stability issues with your peptide linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor in vivo stability of peptide linkers?
Poor in vivo stability is primarily caused by two factors:
-
Enzymatic Degradation: This is the most common cause. Peptidases and proteases, which are enzymes present in blood, plasma, and various tissues, can recognize and cleave specific peptide bonds within the linker.[1][2] The liver is a major site for the metabolism of peptides.[1] In the context of antibody-drug conjugates (ADCs), linkers are often designed to be stable in circulation but cleaved by specific lysosomal proteases like cathepsins once inside the target tumor cell.[3][4][5]
-
Non-Enzymatic Chemical Degradation: Peptides can also degrade through chemical processes that do not involve enzymes. These include hydrolysis (cleavage by water, which can be pH-dependent), oxidation of susceptible amino acid residues (like Cysteine, Methionine, and Tryptophan), and deamidation of Asparagine and Glutamine.[6][7][8] Some peptide sequences can even undergo spontaneous cleavage under mild physiological conditions.[9][10]
Q2: Which enzymes are most commonly responsible for peptide linker degradation in circulation?
A wide range of peptidases and proteases are present in the body. For linkers intended to be stable in the bloodstream, key enzymes to consider include those found in plasma and on cell surfaces. While lysosomal enzymes like cathepsins are crucial for payload release inside a target cell, their activity in blood is generally low, which is a desirable feature for linker design.[3][4] However, unintended cleavage can still occur, and other proteases such as plasmin are also being investigated for targeted cleavage strategies.[4]
Q3: How can I predict the stability of a new peptide linker design before in vivo studies?
Predicting stability involves a combination of computational and in vitro methods:
-
In Silico Analysis: Use bioinformatics tools to screen the linker sequence for known protease cleavage sites.
-
In Vitro Stability Assays: The most direct method is to perform an in vitro plasma stability assay. This involves incubating the peptide linker in plasma from the relevant species (e.g., mouse, rat, human) and measuring its degradation over time.[11][12] This provides a good initial assessment of its likely in vivo half-life.
Q4: What are the main chemical strategies to improve linker stability?
Several well-established strategies can significantly enhance stability:
-
Incorporate Non-Natural Amino Acids: Replacing standard L-amino acids with D-amino acids at or near a cleavage site can prevent recognition by proteases.[3][13]
-
N-Methylation: Adding a methyl group to the backbone amide nitrogen creates steric hindrance, which blocks protease access to the peptide bond.[14][15]
-
Cyclization: Connecting the N- and C-termini (head-to-tail) or using side-chain linkages creates a cyclic peptide. This protects against exopeptidases (which cleave from the ends) and makes the structure more rigid and less accessible to endopeptidases.[9][16]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the linker's size (hydrodynamic radius), which can shield it from enzymatic degradation and reduce renal clearance.[7][10][17]
Troubleshooting Guide
Problem: My peptide-conjugated therapeutic shows rapid clearance and low exposure in pharmacokinetic (PK) studies.
This is a classic sign of poor in vivo stability. Follow these steps to diagnose and resolve the issue.
Step 1: Confirm Instability with an In Vitro Plasma Stability Assay
-
Question: Is the linker truly unstable in a biological matrix, or is another clearance mechanism at play?
-
Action: Perform an in vitro stability assay using plasma from the animal species used for your PK study (and human plasma for clinical relevance). This will confirm if enzymatic degradation is the likely cause of rapid clearance.
-
See Protocol: --INVALID-LINK--
Step 2: Identify the "Weakest Link" with LC-MS/MS
-
Question: Where exactly is the linker being cleaved?
-
Action: Analyze the samples from your plasma stability assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By identifying the smaller peptide fragments that appear over time, you can pinpoint the exact peptide bond that was cleaved.
-
See Protocol: --INVALID-LINK--
Step 3: Redesign the Linker Using a Chemical Strategy
-
Question: How can I protect the identified cleavage site?
-
Action: Based on the cleavage site, select an appropriate stabilization strategy.
Step 4: Synthesize and Re-evaluate
-
Action: Synthesize the new, modified linker. First, repeat the in vitro plasma stability assay to confirm that your modification has solved the degradation issue. If the linker is now stable in vitro, proceed with in vivo PK studies to confirm improved performance.
Quantitative Data on Peptide Stability
The stability of a peptide linker is highly sequence-dependent. The following tables provide examples from published studies to illustrate the impact of sequence and biological matrix on stability.
Table 1: Comparison of In Vitro Half-Life for Different Model Peptides in Human Plasma
| Peptide ID | Sequence Context | Half-Life (t½) in Human Plasma (hours) | 95% Confidence Interval (CI) |
| Peptide 1 | N/A | 43.5 h | 39.2 – 48.5 h |
| Peptide 2 | N/A | 3.2 h | 2.6 – 4.1 h |
| Peptide 3 | N/A | 50.5 h | 39.8 – 66.7 h |
| Peptide 4 | Contains an unnatural amino acid (Ornithine) | >72 h (Less than 10% degradation) | N/A |
| Data synthesized from a study on fluorescently labeled peptides incubated in human blood plasma.[11][18] |
Table 2: Impact of Biological Matrix on Peptide Stability
| Peptide ID | Half-Life (t½) in Human Plasma | Half-Life (t½) in HEK-293 Cell Supernatant | Half-Life (t½) in Calu-3 Cell Supernatant |
| Peptide 2 | 3.2 h | 23.3 h | N/A |
| Peptide 3 | 50.5 h | 57.1 h | 15.8 h |
| This data highlights that stability can vary significantly between different biological fluids, likely due to different protease concentrations.[11][18] |
Table 3: Stability of Peptide "Api88" in Different Blood-Derived Matrices
| Matrix | % Peptide Remaining after 1 hour | Estimated Half-Life |
| Commercial Serum | ~10% | Minutes |
| Fresh Mouse Blood | ~88% | ~1 hour |
| Heparin Plasma | ~77% | ~1 hour |
| This demonstrates that peptides can be significantly more stable in fresh blood compared to processed serum, where coagulation can activate proteases.[19] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to determine the half-life of a peptide linker in plasma.
1. Materials:
-
Test peptide stock solution (e.g., 1 mM in DMSO or water).
-
Pooled plasma (heparinized) from the desired species (e.g., human, mouse, rat), stored at -80°C and thawed on ice.
-
Incubator or water bath set to 37°C.
-
Precipitation solution: Acetonitrile (B52724) or methanol (B129727) containing an internal standard (a stable, non-interfering compound for LC-MS normalization).
-
96-well plates or microcentrifuge tubes.
-
Centrifuge capable of handling plates or tubes.
-
LC-MS/MS system.
2. Procedure:
-
Pre-warm Plasma: Pre-warm an aliquot of the pooled plasma to 37°C for 5-10 minutes.
-
Initiate Reaction: In a 96-well plate or tube, add the test peptide to the pre-warmed plasma to achieve a final concentration of 1-10 µM.[11][20] For example, add 5 µL of a 100 µM stock to 495 µL of plasma for a final concentration of 1 µM. Mix gently.
-
Incubation: Place the reaction plate/tube in the 37°C incubator.[12][20]
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).
-
Stop Reaction (Protein Precipitation): Immediately add the aliquot to a well/tube containing a 3-4 fold excess of cold precipitation solution (e.g., 200 µL of acetonitrile with internal standard). The 0-minute time point is taken immediately after adding the peptide to the plasma.
-
Centrifugation: Once all time points are collected, seal the plate/tubes and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated plasma proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new plate or LC vials. Analyze the samples by LC-MS/MS to quantify the peak area of the parent peptide relative to the internal standard.
3. Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time.
-
The slope of the linear regression of this plot is the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[20]
Protocol 2: LC-MS/MS Workflow for Cleavage Site Identification
This workflow is used to analyze the degradation products from the plasma stability assay to determine the cleavage site(s).
1. Sample Preparation (from Stability Assay):
-
Use the supernatant samples collected during the plasma stability assay, particularly from later time points where degradation fragments are most abundant.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to separate the parent peptide from its degradation fragments based on hydrophobicity.[21]
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is directed into the mass spectrometer.
-
The instrument performs a full MS scan to detect the mass-to-charge ratio (m/z) of all ions eluting at a given time. This will show the parent peptide and any new, smaller fragment peptides.
-
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
The mass spectrometer is programmed to automatically select the most intense ions from the full MS scan (or ions from a pre-defined inclusion list of expected fragments) and subject them to fragmentation (e.g., through collision-induced dissociation).
-
The instrument then analyzes the m/z of these smaller "daughter" fragments.
-
3. Data Analysis:
-
Identify Fragment Masses: In the full MS scan data, identify the masses of the new peaks that appear or increase in intensity over the incubation time.
-
Sequence Fragments: Use the MS/MS data for each fragment to determine its amino acid sequence. Software can compare the experimental fragmentation pattern to theoretical patterns for possible sequences.
-
Map Cleavage Site: By knowing the sequence of the full-length parent linker and the sequences of the two fragments that are produced, you can deduce the exact peptide bond that was cleaved. For example, if your linker is A-B-C-D-E-F and you identify fragments A-B-C and D-E-F, the cleavage occurred between amino acids C and D.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibody-Drug Conjugate (ADC) Heterogeneity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating heterogeneity in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity and why is it a concern?
Antibody-Drug Conjugate (ADC) heterogeneity refers to the variation in the final ADC product, primarily in the number of drug molecules attached to a single antibody, known as the drug-to-antibody ratio (DAR), and the specific sites of conjugation.[1][2][3] This variability can arise from conventional conjugation methods that randomly target amino acid residues like lysine (B10760008) or cysteine.[1][3] Such heterogeneity is a significant concern because it can lead to a mixture of ADC species with different efficacy, toxicity, and pharmacokinetic profiles, complicating the development and manufacturing of a consistent and well-characterized therapeutic.[2][4] For instance, a heterogeneous mixture might contain unconjugated antibodies (lacking efficacy), ADCs with a low DAR (suboptimal potency), and ADCs with a high DAR (potentially leading to increased toxicity and aggregation).[5][6]
Q2: I have heard about using clindamycin (B1669177) to reduce ADC heterogeneity. Is this a valid method?
Currently, there is no scientific literature to support the use of clindamycin as a method to reduce ADC heterogeneity. Clindamycin is a lincosamide antibiotic that functions by inhibiting protein synthesis in bacteria, primarily by binding to the 50S ribosomal subunit.[7][8][9][10] While protein synthesis inhibitors are crucial tools in molecular biology, their application in controlling the chemical conjugation process of ADCs has not been established. The methods to reduce ADC heterogeneity focus on precise control over the conjugation chemistry and the antibody's engineering, rather than modulating the cellular protein synthesis machinery during production.
Q3: What are the established methods to reduce ADC heterogeneity?
Established methods to reduce ADC heterogeneity focus on achieving site-specific conjugation, which allows for precise control over the DAR and the location of the payload attachment.[1][4] These strategies lead to the production of more homogeneous ADCs with improved pharmacological properties.[4] Key approaches include:
-
Engineered Cysteines: This popular method involves introducing cysteine residues at specific sites on the antibody sequence through site-directed mutagenesis.[2] These engineered cysteines provide reactive thiol groups for controlled conjugation.
-
Enzymatic Conjugation: Enzymes like transglutaminase can be used to attach payloads to specific glutamine residues on the antibody. This method offers high specificity and can produce homogeneous ADCs.
-
Incorporation of Unnatural Amino Acids: Non-natural amino acids with unique reactive groups can be incorporated into the antibody sequence.[3] This allows for highly specific conjugation chemistry that does not interfere with native amino acid residues.
-
Glycan Remodeling: The carbohydrate structures (glycans) on the antibody can be enzymatically modified to introduce reactive sites for conjugation, leading to a homogeneous product.
-
Disulfide Re-bridging: This technique utilizes reagents that bridge the native interchain disulfide bonds of the antibody, resulting in a more defined and stable ADC.[2]
Troubleshooting Guide for ADC Heterogeneity
This guide addresses common issues encountered during ADC development related to heterogeneity.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Broad peak in Hydrophobic Interaction Chromatography (HIC) | High variability in Drug-to-Antibody Ratio (DAR). | 1. Confirm DAR Distribution: Use Mass Spectrometry (MS) to determine the exact mass of different ADC species and quantify the distribution of DAR values.[5] 2. Optimize Conjugation Reaction: Carefully control the molar ratio of the linker-payload to the antibody. Titrate this ratio to target a more specific average DAR.[5] 3. Control Reducing Agent Concentration: For cysteine-linked ADCs, precisely control the concentration of the reducing agent (e.g., TCEP) to ensure consistent reduction of interchain disulfide bonds.[5] 4. Purification: Employ preparative HIC to isolate more homogeneous ADC populations with a specific DAR.[5] |
| Presence of High Molecular Weight Species in Size Exclusion Chromatography (SEC) | Aggregation of the ADC. | 1. Optimize Formulation: Screen different buffer conditions (pH, excipients) to enhance the stability of the ADC and prevent aggregation.[5] 2. Refine Conjugation Process: Minimize exposure to harsh conditions (e.g., extreme pH, organic solvents) during the conjugation reaction that could denature the antibody.[5][6] 3. Control DAR: Higher DARs can increase hydrophobicity and the propensity for aggregation. Aim for an optimal DAR that balances efficacy and stability.[6] |
| Incomplete Conjugation (Presence of Unconjugated Antibody) | Inefficient conjugation reaction or steric hindrance at the conjugation site. | 1. Optimize Reaction Kinetics: Adjust reaction time, temperature, and pH to favor complete conjugation.[5] 2. Evaluate Linker-Payload Chemistry: Ensure the reactivity of the linker is optimal for the chosen conjugation site. 3. Assess Accessibility of Conjugation Site: If using engineered sites, ensure they are readily accessible for conjugation. Structural modeling can aid in site selection. |
| Off-target Conjugation | Non-specific reaction of the linker-payload with other amino acid residues. | 1. Use Site-Specific Conjugation Methods: Employ techniques like engineered cysteines or enzymatic conjugation to direct the payload to a specific location.[1][4] 2. Optimize Reaction pH: Control the pH of the conjugation reaction to favor the reactivity of the target residue over other residues. |
Experimental Protocols
Protocol 1: Cysteine-Engineered Antibody Conjugation
This protocol provides a general workflow for the conjugation of a payload to a cysteine-engineered antibody.
Objective: To produce a homogeneous ADC with a specific DAR by conjugating a maleimide-containing linker-payload to an antibody with engineered cysteine residues.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent (e.g., TCEP).
-
Maleimide-activated linker-payload.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., SEC or HIC).
Methodology:
-
Reduction of Interchain Disulfide Bonds:
-
Incubate the cysteine-engineered mAb with a controlled concentration of TCEP to selectively reduce the interchain disulfide bonds, exposing the engineered cysteine thiols.
-
The reaction is typically carried out at room temperature for 1-2 hours.
-
-
Conjugation:
-
Add the maleimide-activated linker-payload to the reduced mAb solution at a specific molar ratio to target the desired DAR.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction should be performed in a buffer with a pH around 7.0-7.5.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups and stop the conjugation reaction.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess payload and quenching reagent, and to separate aggregates.
-
Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs for a more homogeneous product.
-
-
Characterization:
-
Analyze the purified ADC using HIC to assess the DAR distribution and heterogeneity.
-
Use Mass Spectrometry (MS) to confirm the identity and DAR of the ADC species.
-
Use SEC to determine the level of aggregation.
-
Diagrams
Caption: Logical relationship between conjugation methods and ADC heterogeneity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ADC cytotoxicity assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Antibody-Drug Conjugate (ADC) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters that influence the outcome of an ADC cytotoxicity assay?
A1: Several factors can significantly impact the results of an ADC cytotoxicity assay. Key parameters include the choice of cell model, cell density, incubation time, and the consistency of reagents.[1] The cell model should express the target antigen at physiologically relevant levels and be responsive to the ADC's mechanism of action.[1] Variations in cell culture conditions, such as passage number, media composition, and serum batches, can also introduce variability.[1]
Q2: How does the mechanism of action (MoA) of the ADC payload affect the assay setup?
A2: The payload's MoA is a crucial consideration for assay design. For instance, payloads that are tubulin inhibitors, such as MMAE or MMAF, induce cell-cycle arrest and cause delayed cell killing.[2] Therefore, a longer incubation time (e.g., 72 or 96 hours) is generally required to accurately evaluate the cytotoxicity of such ADCs.[3]
Q3: What is the "bystander effect" in the context of ADC cytotoxicity, and how can it be measured?
A3: The bystander effect refers to the killing of adjacent antigen-negative cells by the cytotoxic payload released from a target antigen-positive cell.[2][4] This is particularly relevant for ADCs with cleavable linkers and is important for treating heterogeneous tumors.[4] The bystander effect can be evaluated using co-culture systems where antigen-positive and antigen-negative cells are grown together, or through conditioned media transfer experiments.[2][5]
Q4: Why is it important to use both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines in the assay?
A4: Using both Ag+ and Ag- cell lines is crucial for a thorough assessment of an ADC's cytotoxicity and specificity.[2] Since ADCs are designed to target antigen-expressing cells, a significantly lower IC50 value is expected in Ag+ cells compared to Ag- cells.[2] This comparison helps to evaluate the target-specific killing and potential off-target toxicities.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during your ADC cytotoxicity assays, providing potential causes and recommended solutions.
Issue 1: High Variability Between Replicate Wells
High variability in your results can obscure the true cytotoxic effect of your ADC.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates to prevent settling. |
| Edge Effects | The outermost wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[5] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Ensure accurate and consistent dispensing of cells, ADCs, and reagents.[6] |
| Cell Clumping | Ensure cells are properly dissociated into a single-cell suspension before plating. |
Issue 2: Low or No Cytotoxicity Observed in the Positive Control
When your positive control ADC does not induce the expected level of cell death, it can invalidate your experimental results.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation period may be too short for the ADC's payload to exert its cytotoxic effect, especially for payloads that require cell division.[2][7] Optimize the incubation time based on the payload's mechanism of action and the cell doubling time.[7] |
| Low Target Antigen Expression | Verify the antigen expression level on the target cells using methods like flow cytometry. Cell lines can lose antigen expression over time and with increasing passage number. |
| Incorrect ADC Concentration | Double-check the dilution calculations and the stock concentration of your ADC. |
| ADC Degradation | Improper storage conditions can lead to the degradation of the ADC.[1] Ensure ADCs are stored at the recommended temperature and avoid multiple freeze-thaw cycles.[1] |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before seeding. Cells with low viability will not respond appropriately to the ADC.[5] |
Issue 3: High Background Signal in Untreated Control Wells
A high background signal can mask the true signal from the assay, leading to a reduced signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Contamination | Microbial contamination can interfere with the assay readout. Handle all reagents and plates in a sterile environment.[8] |
| High Cell Seeding Density | An excessive number of cells can lead to a high background signal. Optimize the initial cell seeding density to ensure the absorbance of the control group is within the optimal range (e.g., 0.75–1.25 for an MTT assay).[2][5] |
| Insufficient Washing | Inadequate washing between steps can leave residual reagents that contribute to the background. Ensure thorough washing according to the assay protocol.[8][9] |
| Reagent Issues | The detection reagent may be too concentrated or may have been improperly prepared. Use fresh reagents and optimize their concentrations.[6] |
Experimental Protocols
Standard ADC Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing ADC cytotoxicity. Optimization of cell number, ADC concentration range, and incubation time is recommended for each new cell line and ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC and relevant controls (e.g., unconjugated antibody, free payload)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).[5]
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium.[2][3]
-
Include wells with medium only to serve as a blank control.[3]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[2][3]
-
-
ADC Treatment:
-
Incubation:
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[2][3][4]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software with a sigmoidal curve fit.[2]
-
Visualizations
General ADC Cytotoxicity Workflow
Caption: Workflow for a typical ADC cytotoxicity experiment.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent ADC assay results.
Simplified ADC Internalization and Payload Release Pathway
Caption: ADC mechanism of action leading to cell death.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
Technical Support Center: Enhancing the Antibacterial Efficacy of Clindamycin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the antibacterial efficacy of clindamycin (B1669177). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for clindamycin?
Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation and ultimately suppressing protein production. Depending on the concentration, the site of infection, and the specific bacterium, clindamycin can act as either a bacteriostatic or bactericidal agent.
Q2: A colleague mentioned the "bystander killing effect" of clindamycin. What is that?
The term "bystander killing effect" is most commonly associated with certain cancer therapies where dying tumor cells release substances that kill neighboring cancer cells. In the context of clindamycin, this is not a recognized mechanism of action. However, clindamycin does have a crucial effect that could be conceptually related: the suppression of bacterial toxin production. By inhibiting protein synthesis, clindamycin can significantly reduce the production of toxins by bacteria like Staphylococcus aureus and Streptococcus pyogenes. This can lessen the severity of an infection and reduce tissue damage, indirectly protecting host cells from the harmful effects of these toxins.
Q3: My experiments show reduced clindamycin susceptibility in a bacterial strain that was previously sensitive. What could be the cause?
Reduced susceptibility to clindamycin can arise from several mechanisms of resistance. The most common include:
-
Target Site Modification: This is often mediated by erm (erythromycin ribosomal methylase) genes, which encode enzymes that methylate the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of clindamycin, macrolides, and streptogramin B antibiotics (a phenotype known as MLSB resistance). This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).
-
Drug Inactivation: Some bacteria possess enzymes that chemically modify and inactivate clindamycin.
-
Efflux Pumps: These are membrane proteins that actively transport clindamycin out of the bacterial cell, preventing it from reaching its ribosomal target.
Q4: How can I test for inducible clindamycin resistance in my staphylococcal isolates?
The standard method for detecting inducible clindamycin resistance is the D-test . This disk diffusion test involves placing an erythromycin (B1671065) disk in proximity to a clindamycin disk on an agar (B569324) plate inoculated with the test organism. If the bacterium has inducible resistance, the erythromycin will trigger the expression of the erm gene, leading to resistance to clindamycin. This appears as a flattening of the circular zone of inhibition around the clindamycin disk, creating a "D" shape. A positive D-test indicates that clindamycin may not be an effective treatment, even if standard susceptibility tests show it to be sensitive.
Q5: What are the most effective strategies to combat clindamycin resistance and enhance its efficacy?
Several strategies can be employed:
-
Combination Therapy: Combining clindamycin with other antibiotics can create synergistic effects and overcome resistance. For example, combination with rifampicin (B610482) has shown increased activity against staphylococci. For mixed infections, it is often used with agents that target Gram-negative bacteria, such as gentamicin.
-
Optimized Dosing Regimens: For challenging infections like those involving biofilms, repeated or intermittent dosing may be more effective than a single prolonged dose. Studies have shown that repeated 24-hour exposures to clindamycin can significantly reduce bacterial load in mature biofilms.[1]
-
Sequential Therapy: In some cases, initial treatment with a biofilm-disrupting agent followed by clindamycin can be effective. For instance, initial exposure to a combination of rifampicin and ciprofloxacin (B1669076) followed by clindamycin has been shown to be effective against mature S. aureus biofilms.[1][2]
Troubleshooting Guides
| Issue Encountered | Possible Causes | Suggested Solutions |
| Inconsistent MIC results for clindamycin | Inoculum preparation is not standardized.Incubation conditions (time, temperature) vary.Media pH is incorrect. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard as per CLSI guidelines.Strictly adhere to recommended incubation times and temperatures (e.g., 16-20 hours at 35°C for staphylococci).Use Mueller-Hinton agar with a pH between 7.2 and 7.4. |
| Clindamycin appears effective in vitro but fails in an in vivo model | The isolate possesses inducible clindamycin resistance (erm-mediated).The infection involves a biofilm, which is less susceptible to clindamycin.Poor drug penetration to the site of infection. | Perform a D-test to check for inducible resistance. If positive, clindamycin is likely not a suitable choice.Test clindamycin efficacy against biofilms in vitro. Consider combination or sequential therapy if biofilm formation is significant.Evaluate the pharmacokinetic and pharmacodynamic properties of clindamycin in your model. |
| Time-kill assay shows bacteriostatic but not bactericidal activity | The clindamycin concentration is too low.The bacterial strain is tolerant to clindamycin.Clindamycin is primarily bacteriostatic against the tested organism. | Test a range of clindamycin concentrations, including multiples of the MIC (e.g., 2x, 4x, 8x MIC).Perform a minimum bactericidal concentration (MBC) test to determine if the organism is tolerant.Consider combining clindamycin with a bactericidal agent to achieve enhanced killing. |
| Difficulty in eradicating a biofilm with clindamycin | Clindamycin monotherapy is often ineffective against mature biofilms.The biofilm matrix limits antibiotic penetration. | Implement a repeated exposure dosing strategy (e.g., daily 24-hour exposures).Investigate sequential therapy with a biofilm-disrupting agent before clindamycin administration.Test combination therapy with agents known to have anti-biofilm properties. |
Data on Strategies to Enhance Clindamycin Efficacy
The following tables summarize quantitative data from studies investigating different strategies to improve clindamycin's effectiveness, particularly against challenging bacterial forms like biofilms.
Table 1: Efficacy of Different Clindamycin Exposure Strategies Against Mature S. aureus Biofilms [1][3]
| Exposure Strategy | Clindamycin Concentration (mg/L) | Duration | Bacterial Load Reduction (log CFU/mL) |
| Single Exposure | 128 | 24 hours | ~0.6 |
| Prolonged Exposure | 128 | 72 hours | ~1.1 |
| Repeated Exposure (3rd dose) | ≥ 8 | 3 x 24 hours | Up to 3.3 |
| Repeated Exposure (4th dose) | ≥ 16 | 4 x 24 hours | > 3 |
| Sequential Exposure (Rifampicin/Ciprofloxacin followed by Clindamycin) | Clinically relevant concentrations | 24h + 24h | 3 to 4 |
Table 2: Combination Therapy of Clindamycin with Rifampicin for Hidradenitis Suppurativa [4][5][6]
| Study | Number of Patients | Treatment Regimen | Duration | Clinical Improvement Rate |
| Gener et al. (2009) | 116 | Clindamycin (300 mg twice daily) + Rifampicin (600 mg daily) | 10 weeks | Significant improvement in Sartorius score |
| van der Zee et al. (2015) | 11 | Clindamycin (300 mg twice daily) + Rifampicin (600 mg twice daily) | 10 weeks | 63.6% |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Clindamycin stock solution
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Clindamycin Dilutions: a. Prepare a serial twofold dilution of clindamycin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: a. Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci.
-
Reading the MIC: a. The MIC is the lowest concentration of clindamycin that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay evaluates the rate and extent of bacterial killing by an antibiotic over time.[7][8]
Materials:
-
Flasks with CAMHB
-
Clindamycin stock solution
-
Bacterial isolate
-
Spectrophotometer
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Cultures: a. Inoculate flasks containing CAMHB with the test organism to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. b. Prepare a growth control flask (no antibiotic) and test flasks with various concentrations of clindamycin (e.g., 1x, 2x, 4x, and 8x MIC).
-
Incubation and Sampling: a. Incubate all flasks at 35°C ± 2°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantify Viable Bacteria: a. Perform serial tenfold dilutions of each aliquot in sterile saline. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each clindamycin concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
D-Test for Inducible Clindamycin Resistance
This protocol is based on CLSI guidelines for detecting inducible MLSB resistance.[9]
Materials:
-
Mueller-Hinton agar plate
-
Bacterial isolate
-
15-µg erythromycin disk
-
2-µg clindamycin disk
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: a. Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Place Antibiotic Disks: a. Place the erythromycin (15 µg) and clindamycin (2 µg) disks on the agar surface. The distance between the edges of the disks should be 15-26 mm.
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Interpretation: a. Positive D-test: A flattening of the inhibition zone around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance. Report the organism as resistant to clindamycin. b. Negative D-test: A circular zone of inhibition around the clindamycin disk indicates no inducible resistance. Report the organism as susceptible to clindamycin.
In Vitro Biofilm Efficacy Assay
This protocol provides a method to assess the efficacy of clindamycin against mature bacterial biofilms.[3][10]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Bacterial isolate
-
Clindamycin stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% crystal violet solution
Procedure:
-
Biofilm Formation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it 1:100 in TSB with 1% glucose. b. Add 200 µL of the diluted suspension to each well of a 96-well plate. c. Incubate the plate at 37°C for 24-48 hours (or longer, e.g., 7 days, for mature biofilms) without agitation.[3]
-
Antibiotic Treatment: a. Gently aspirate the medium from the wells, being careful not to disturb the biofilm. b. Wash the wells twice with sterile PBS to remove planktonic bacteria. c. Add 200 µL of fresh medium containing the desired concentration of clindamycin to the test wells. Include a growth control well with no antibiotic. d. For repeated exposure experiments, repeat the wash and treatment steps every 24 hours.[3]
-
Quantification of Viable Bacteria: a. After the treatment period, aspirate the medium and wash the wells with PBS. b. Add 200 µL of PBS to each well and disrupt the biofilm by vigorous pipetting or sonication. c. Perform serial dilutions of the resulting bacterial suspension and plate for CFU counting.
-
Quantification of Biofilm Mass (Crystal Violet Staining): a. After treatment and washing, air-dry the plate. b. Stain the adherent biofilm with 200 µL of 0.1% crystal violet for 15 minutes. c. Wash the wells with water to remove excess stain and air-dry. d. Solubilize the bound stain with 200 µL of 33% acetic acid or ethanol. e. Read the absorbance at a wavelength of 570-595 nm using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of clindamycin.
References
- 1. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of oral clindamycin and rifampicin combination therapy in patients with hidradenitis suppurativa in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy with clindamycin and rifampicin for hidradenitis suppurativa: a series of 116 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. afrh.fr [afrh.fr]
- 7. emerypharma.com [emerypharma.com]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of four in vitro phenotypic biofilm detection methods in relation to antimicrobial resistance in aerobic clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating premature payload release from Val-Cit linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature payload release from Val-Cit linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of payload release from a Val-Cit linker?
A1: The Val-Cit linker is a dipeptide linker designed to be stable in systemic circulation and cleaved by specific enzymes within the target cell.[1][2] Upon internalization of the ADC by the target cancer cell, it is trafficked to the lysosome. Inside the lysosome, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the peptide bond between valine and citrulline.[1][3] This cleavage event initiates the release of the cytotoxic payload, frequently through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), leading to targeted cell death.[1][3][4]
Q2: Why am I observing premature payload release from my Val-Cit ADC in preclinical mouse models but not in human plasma in vitro?
A2: This is a well-documented species-specific difference in plasma enzyme activity. Mouse plasma contains a carboxylesterase called Ces1c that is not present in human plasma.[5][6][7] This enzyme can recognize and cleave the Val-Cit linker, leading to premature payload release in the bloodstream of mice.[5][6][7] This can result in decreased efficacy and increased off-target toxicity in mouse models, which may not be representative of the ADC's behavior in humans.[7]
Q3: Besides mouse-specific enzymes, are there other factors that can cause premature payload release in humans?
A3: Yes, human neutrophil elastase (NE), an enzyme secreted by neutrophils, has been shown to cleave the Val-Cit linker.[8][9] This can lead to off-target payload release in circulation and has been associated with toxicities such as neutropenia.[8][9] Additionally, the overall stability of the ADC can be influenced by the specific conjugation site on the antibody, the drug-to-antibody ratio (DAR), and the hydrophobicity of the linker-payload combination.[6][10]
Q4: What is the "bystander effect" and how does premature payload release influence it?
A4: The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring tumor cells that may not express the target antigen.[2] While this can be beneficial for eradicating heterogeneous tumors, premature payload release in circulation can lead to an undesirable bystander effect on healthy tissues, causing off-target toxicity.[5]
Troubleshooting Guides
Issue 1: High levels of premature payload release observed in mouse plasma stability assays.
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[5][6][7]
Troubleshooting Steps:
-
Confirm Ces1c-mediated cleavage:
-
Perform an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c activity.[5]
-
If available, use Ces1c knockout mice for in vivo studies to confirm if the premature release is mitigated.[11]
-
-
Modify the Linker:
-
Introduce a hydrophilic group at the P3 position: Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[5][12]
-
Explore alternative linker designs: Consider "Exo-Linker" technology, which repositions the cleavable peptide to enhance stability and hydrophilicity.[5][13]
-
-
Optimize the ADC construct:
-
Select a more stable conjugation site: Linkers attached to less solvent-exposed sites on the antibody may be less susceptible to enzymatic degradation.[14]
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower, more homogeneous DAR (e.g., 2 or 4) can reduce hydrophobicity-driven clearance and may improve stability.[6]
-
Issue 2: Evidence of off-target toxicity, such as neutropenia, in preclinical studies.
Possible Cause: Premature payload release mediated by human neutrophil elastase (NE).[8][9]
Troubleshooting Steps:
-
Assess sensitivity to Neutrophil Elastase:
-
Perform an in vitro assay by incubating the Val-Cit ADC with purified human neutrophil elastase. Monitor the release of the payload over time using techniques like LC-MS.[15]
-
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For example, replacing valine with glycine (B1666218) at the P2 position to create a Glu-Gly-Cit (EGCit) tripeptide linker has shown resistance to NE-mediated degradation.[16]
-
Consider "Exo-Linkers," which have also demonstrated resistance to NE-mediated cleavage.[3][9]
-
-
Payload Consideration:
-
If linker modification is not feasible, evaluate a different payload with a wider therapeutic window to mitigate the toxic effects of premature release.
-
Issue 3: ADC aggregation observed during or after conjugation.
Possible Cause: Increased hydrophobicity of the ADC due to the linker and payload, particularly at high Drug-to-Antibody Ratios (DAR).[5][10]
Troubleshooting Steps:
-
Optimize Conjugation and Formulation Conditions:
-
pH and Buffer: Ensure the pH of the conjugation and formulation buffers is optimal for antibody stability and avoids the isoelectric point of the antibody.[13]
-
Organic Solvents: Minimize the concentration of organic co-solvents used to dissolve the linker-payload.[17]
-
Excipients: Consider the use of stabilizing excipients in the formulation.[5]
-
-
Reduce Hydrophobicity:
-
Linker Selection: Utilize more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) spacers or the Glu-Val-Cit modification.[5]
-
Alternative Dipeptides: The Val-Ala linker is less hydrophobic than Val-Cit and can improve pharmacokinetics and reduce aggregation.[4]
-
Lower DAR: Aim for a lower and more homogeneous DAR.[6]
-
-
Analytical Characterization:
Quantitative Data Summary
Table 1: Comparison of Linker Stability in Mouse Plasma
| Linker | ADC Construct | Incubation Time | % Payload Remaining | Reference |
| Val-Cit | Trastuzumab-MMAF | 14 days | < 5% | [11] |
| Ser-Val-Cit | Trastuzumab-MMAF | 14 days | ~30% | [11] |
| Glu-Val-Cit | Trastuzumab-MMAF | 14 days | ~100% | [11] |
| Val-Cit PAB | Trastuzumab-MMAE | 4 days | 42% | [3] |
| Exo-Linker (EEVC) | Trastuzumab-MMAE | 4 days | 99.5% | [3] |
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes | Reference |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Benchmark for efficient cleavage. | [9] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Lower hydrophobicity, can reduce aggregation. | [4][9] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rates were similar to Val-Cit in lysosomal extracts. | [9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., human, mouse).
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
-
Protein A magnetic beads (for immunoaffinity capture)[19]
Methodology:
-
Dilute the ADC to a final concentration of 1.0-1.3 mg/mL in pre-warmed plasma from each species in separate tubes.[19]
-
Include a buffer control (e.g., PBS) to assess the inherent stability of the ADC.[19]
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Isolate the ADC from the plasma using immunoaffinity capture with Protein A magnetic beads.[19]
-
Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload release.[19]
-
The amount of free payload in the supernatant can also be quantified by LC-MS.[1]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by the lysosomal protease Cathepsin B.
Materials:
-
ADC construct
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5)[8]
-
Quenching Solution (e.g., Acetonitrile with 0.1% TFA)[8]
-
Incubator at 37°C
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a working solution of the ADC in the Assay Buffer.
-
Activate the Cathepsin B by pre-incubating it in the Assay Buffer at 37°C for approximately 15 minutes.[8]
-
Initiate the reaction by adding the activated Cathepsin B to the ADC solution. A typical final concentration is in the nanomolar range for the enzyme and micromolar for the ADC.[9]
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction by transferring an aliquot to the Quenching Solution.[8]
-
Centrifuge the quenched samples to pellet any precipitated protein.[8]
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of released payload.
Protocol 3: Human Neutrophil Elastase (NE) Sensitivity Assay
Objective: To determine the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase
-
Assay Buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA)[15]
-
Quenching Solution (e.g., 50% Acetonitrile)[15]
-
Incubator at 37°C
-
HPLC-MS system for analysis
Methodology:
-
Prepare a solution of the ADC in the Assay Buffer to a final concentration of approximately 5 µM.[15]
-
Initiate the reaction by adding different concentrations of human NE (e.g., 0, 20, 40, 60 nM) to the ADC solution.[15]
-
Incubate the reaction for 1 hour at 37°C.[15]
-
Stop the enzymatic reaction by adding the Quenching Solution to precipitate the protein.[15]
-
Centrifuge the samples and analyze the supernatant by HPLC-MS to determine the concentration of the intact ADC and the released payload.[15]
Visualizations
Caption: Intended ADC intracellular trafficking and payload release pathway.
Caption: Troubleshooting workflow for Val-Cit linker instability issues.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 15. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimization of MC Linker Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing conjugation reactions involving maleimidocaproyl (MC) linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the conjugation of MC linkers to thiol-containing molecules such as antibodies or peptides.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution | Detailed Protocol |
| Hydrolyzed Maleimide (B117702) Linker | Maleimides are susceptible to hydrolysis in aqueous solutions, especially at higher pH. Prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][2] | Protocol: Maleimide Linker Handling1. Equilibrate the maleimide linker to room temperature before opening.2. Dissolve the linker in anhydrous DMSO or DMF to create a stock solution.3. Use the stock solution immediately for conjugation. Avoid storing the linker in aqueous buffers. |
| Inaccessible or Oxidized Cysteines | The target cysteine residues on the protein may be inaccessible or have formed disulfide bonds. A pre-reduction step using a disulfide-free reducing agent like TCEP is recommended.[1] | Protocol: Antibody Reduction1. Prepare the antibody in a degassed buffer (e.g., PBS, pH 7.2).2. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.3. Incubate for 20-30 minutes at room temperature.4. Remove excess TCEP using a desalting column. |
| Incorrect pH | The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines and the rate of hydrolysis increases.[1] | Protocol: pH Optimization1. Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5 (e.g., phosphate (B84403) buffer).2. Monitor the reaction progress using analytical methods like HPLC or mass spectrometry. |
| Low Molar Ratio of Linker | An insufficient amount of the maleimide linker will result in incomplete conjugation. | Recommendation: Increase the molar excess of the maleimide linker. A starting point of a 10-20 fold molar excess of the linker relative to the protein is recommended.[1] This can be optimized for each specific protein. |
Issue 2: Poor In-Vivo Stability and Payload Loss
| Possible Cause | Recommended Solution | Detailed Protocol |
| Retro-Michael Reaction | The thioether bond formed between a maleimide and a cysteine thiol is reversible, especially in a thiol-rich environment like plasma, leading to payload loss.[1][3][4][5] | Induce hydrolysis of the thiosuccinimide ring post-conjugation to form a stable, open-ring structure that is resistant to the retro-Michael reaction.[1][4][5]Alternatively, use "self-hydrolyzing" maleimides that are designed to rapidly hydrolyze after conjugation.[4][5][6] |
| Thiazine (B8601807) Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[1][7][8] | Perform the conjugation in an acidic environment (around pH 5) to prevent the rearrangement.[7][8] However, the conjugate must then be purified and stored under acidic conditions.[7][8] Alternatively, acetylating the N-terminal cysteine can prevent this side reaction.[7][8] |
Issue 3: Protein Aggregation During Conjugation
| Possible Cause | Recommended Solution |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration to reduce intermolecular interactions.[9] |
| Inappropriate Buffer Conditions | Screen different buffer conditions (pH, ionic strength) to identify those that minimize aggregation. Excipients such as arginine or polysorbates can sometimes help to reduce aggregation.[9] |
| Hydrophobic Interactions | If the linker-payload is hydrophobic, it can lead to aggregation. Consider introducing hydrophilic linkers (e.g., PEG) to increase the overall hydrophilicity of the conjugate.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This pH range favors the specific reaction with thiols over competing side reactions like reaction with amines (which occurs at pH > 7.5) and maleimide hydrolysis.[1]
Q2: How can I prevent the retro-Michael reaction and improve the stability of my conjugate?
A2: The retro-Michael reaction, which leads to deconjugation, can be mitigated by hydrolyzing the thiosuccinimide ring after the initial conjugation.[4][5] This is achieved by raising the pH of the reaction mixture to 8.5-9.0 and incubating until the ring-opening is complete, which can be monitored by mass spectrometry.[1] Another approach is to use specially designed "self-hydrolyzing" maleimides that incorporate groups to catalyze the hydrolysis at neutral pH.[4][5][6]
Q3: My maleimide linker is not reacting. What are the possible reasons?
A3: Several factors could lead to a lack of reactivity. Firstly, the maleimide linker may have been prematurely hydrolyzed. Always prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.[1][2] Secondly, the cysteine residues on your protein may be oxidized and forming disulfide bonds. A reduction step with TCEP is recommended before conjugation.[1] Finally, ensure the reaction pH is within the optimal range of 6.5-7.5.[1][2]
Q4: What is thiazine rearrangement and how can I avoid it?
A4: Thiazine rearrangement is a side reaction that can occur when conjugating a maleimide to an unprotected N-terminal cysteine.[7][8] The N-terminal amine attacks the succinimide (B58015) ring, leading to the formation of a stable six-membered thiazine ring.[7][8] This can be prevented by performing the conjugation at an acidic pH (around 5) or by acetylating the N-terminal cysteine before conjugation.[7][8]
Q5: How does the hydrophobicity of the linker-payload affect the conjugation?
A5: A hydrophobic linker-payload can lead to aggregation of the antibody-drug conjugate (ADC).[9] This can be addressed by performing the conjugation at a lower protein concentration or by incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to increase the overall solubility of the ADC.[9][10]
Experimental Protocols
Protocol 1: Antibody Reduction for Thiol-Maleimide Conjugation
Objective: To reduce disulfide bonds in an antibody to generate free thiol groups for conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM)
-
Degassed buffer
-
Desalting column
Procedure:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in a degassed buffer.[]
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.[1]
-
Incubate the reaction mixture for 20-30 minutes at room temperature.[1]
-
Immediately remove the excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
The reduced antibody is now ready for conjugation.
Protocol 2: Maleimide-Thiol Conjugation
Objective: To conjugate a maleimide-containing linker to a reduced antibody.
Materials:
-
Reduced antibody in conjugation buffer (from Protocol 1)
-
Maleimide-linker dissolved in DMSO or DMF
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
Procedure:
-
Add the maleimide-linker solution to the reduced antibody solution. A 10-20 fold molar excess of the linker is a good starting point.[1]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding a molar excess of a quenching reagent (e.g., 100-fold molar excess of N-acetylcysteine) to react with any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
Purify the resulting antibody-drug conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagent.
Data Summary
Table 1: Recommended Reaction Conditions for MC Linker Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols and minimizes maleimide hydrolysis and reaction with amines.[1][2] |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C may provide better control. Room temperature increases the reaction rate. |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically.[1] |
| Reaction Time | 1 - 4 hours | Dependent on temperature, pH, and reactants. Should be monitored and optimized. |
Visualizations
Caption: A general experimental workflow for the conjugation of an MC linker to an antibody.
Caption: Key reaction pathways in maleimide chemistry, including the desired reaction and common side reactions.
Caption: A decision tree to troubleshoot low conjugation yield in MC linker reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pharmiweb.com [pharmiweb.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting ADC Purification by Hydrophobic Interaction Chromatography (HIC)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification using Hydrophobic Interaction Chromatography (HIC). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during HIC-based ADC purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific challenges you may face during your experiments.
Issue 1: Poor Resolution of DAR Species
Question: Why am I observing poor separation between different Drug-to-Antibody Ratio (DAR) species in my HIC chromatogram?
Answer: Poor resolution between DAR species is a common challenge in HIC purification of ADCs. The hydrophobicity of an ADC increases with the number of conjugated hydrophobic drug molecules, which is the principle behind their separation by HIC.[1][2] Several factors can contribute to inadequate separation:
-
Suboptimal Gradient: The elution gradient is a critical parameter for achieving good resolution. A gradient that is too steep will result in co-elution of different DAR species.
-
Inappropriate Salt Concentration: The initial salt concentration in the mobile phase affects the binding of the ADC to the stationary phase. If the concentration is too low, low DAR species may not be retained effectively.[1]
-
Incorrect Stationary Phase: The choice of HIC resin is crucial. Highly hydrophobic ADCs may require a more polar resin to ensure proper elution and separation.[3]
-
Mobile Phase pH: The pH of the mobile phase can influence the surface hydrophobicity of the ADC and therefore its interaction with the column.[3]
Troubleshooting Steps:
-
Optimize the Elution Gradient: A shallower gradient can significantly improve the separation of DAR species.[3] Consider using a step gradient to selectively elute different DARs.
-
Adjust Salt Type and Concentration: Ammonium (B1175870) sulfate (B86663) is a commonly used salt in HIC.[4] However, other salts like sodium chloride or ammonium acetate (B1210297) can be tested.[1][5] The optimal starting salt concentration should be high enough to ensure retention of all DAR species.
-
Screen Different HIC Resins: Evaluate resins with varying ligand hydrophobicity (e.g., Butyl, Phenyl, Ether). A less hydrophobic resin may be necessary for highly hydrophobic ADCs to prevent irreversible binding and improve recovery.[3]
-
Evaluate Mobile Phase pH: While the effect of pH is generally less pronounced than salt concentration, it can still impact selectivity.[6] Experiment with a pH range around the isoelectric point (pI) of the antibody.
Issue 2: Low Recovery of ADC
Question: I am experiencing low recovery of my ADC from the HIC column. What are the potential causes and how can I improve it?
Answer: Low recovery in HIC is often due to strong, irreversible binding of the ADC to the stationary phase. This is particularly common for ADCs with high DAR values, which are more hydrophobic.
Potential Causes:
-
Highly Hydrophobic ADC: ADCs with a high number of conjugated hydrophobic drugs can bind very tightly to the HIC resin.
-
Inappropriate Stationary Phase: Using a highly hydrophobic resin for a very hydrophobic ADC can lead to irreversible binding.
-
Insufficiently Low Final Salt Concentration: The elution buffer may not have a low enough salt concentration to disrupt the hydrophobic interactions and elute the most hydrophobic species.
-
Precipitation on the Column: High salt concentrations can sometimes lead to protein precipitation on the column, especially at the point of sample injection.[6]
Troubleshooting Steps:
-
Select a Less Hydrophobic Resin: If you suspect strong binding, switch to a resin with lower hydrophobicity (e.g., from a Butyl to a Phenyl or Ether phase).[3]
-
Decrease the Final Salt Concentration: Ensure your elution buffer has a very low (or zero) salt concentration to maximize the elution of hydrophobic species.
-
Add Organic Modifier to the Elution Buffer: In some cases, the addition of a small percentage of a mild organic solvent like isopropanol (B130326) to the elution buffer can help to disrupt strong hydrophobic interactions and improve recovery.[7][8]
-
Optimize Sample Solubility: Before injection, ensure your ADC sample is fully solubilized in the binding buffer. A slight reduction in the initial salt concentration of the sample buffer might be necessary to prevent on-column precipitation.[6]
-
Evaluate Different Salt Types: Some salts, like sodium chloride, are considered weaker lyotropic salts compared to ammonium sulfate and may lead to better recovery for highly hydrophobic ADCs.[5]
Issue 3: ADC Aggregation During Purification
Question: I am observing an increase in ADC aggregates after HIC purification. What could be causing this and how can I prevent it?
Answer: ADC aggregation can be induced by the high salt concentrations used in HIC.[9] The conjugation of hydrophobic payloads can also inherently increase the propensity for aggregation.[10]
Potential Causes:
-
High Salt Concentration: The high ionic strength of the binding buffer can promote protein-protein interactions, leading to aggregation.
-
Shear Stress: High flow rates or narrow tubing can subject the ADC to shear stress, which can induce aggregation.[9]
-
Local High Protein Concentration: High concentrations of the ADC on the column can also lead to aggregation.
Troubleshooting Steps:
-
Optimize Salt Concentration: Use the minimum salt concentration necessary for binding to the HIC column.
-
Reduce Flow Rate: Lowering the flow rate during the chromatography run can minimize shear stress.
-
Load Less Sample: Reducing the amount of ADC loaded onto the column can decrease local protein concentration and reduce the likelihood of aggregation.
-
Incorporate Additives: In some cases, adding non-ionic surfactants or other excipients to the mobile phase can help to prevent aggregation.[9]
-
Use Size Exclusion Chromatography (SEC) Post-HIC: A final SEC step can be used to remove any aggregates that have formed.[11]
Issue 4: Peak Broadening or Tailing
Question: My ADC peaks in the HIC chromatogram are broad or show significant tailing. What are the reasons for this?
Answer: Peak broadening or tailing can be indicative of several issues related to the chromatography process.
Potential Causes:
-
Slow Mass Transfer: HIC can sometimes exhibit slow mass transfer kinetics, leading to broader peaks.[12]
-
Secondary Interactions: The ADC may be interacting with the stationary phase through mechanisms other than hydrophobic interactions (e.g., ionic interactions), causing peak tailing.
-
Column Overloading: Injecting too much sample can lead to peak broadening.
-
Poor Column Packing: An improperly packed column can result in uneven flow and peak distortion.
Troubleshooting Steps:
-
Optimize Flow Rate: A lower flow rate can sometimes improve peak shape by allowing more time for mass transfer.
-
Adjust Mobile Phase Composition: Adding a small amount of organic modifier to the mobile phase can sometimes reduce secondary interactions.
-
Reduce Sample Load: Inject a smaller amount of your ADC sample to see if peak shape improves.
-
Use a High-Quality, Well-Packed Column: Ensure you are using a column that is in good condition and has been properly packed.
Experimental Protocols
General HIC Method Development Protocol for ADCs
This protocol provides a general framework for developing a HIC method for ADC purification. Optimization will be required for specific ADCs.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR, Phenyl-5PW)
-
HPLC or FPLC system
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
ADC Sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 10-15 column volumes (CVs) of Mobile Phase A at a flow rate of 1 mL/min.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration.
-
Sample Injection: Inject the prepared ADC sample onto the equilibrated column.
-
Wash: Wash the column with 5 CVs of Mobile Phase A to remove any unbound material.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs.
-
Column Regeneration: Wash the column with 5 CVs of Mobile Phase B, followed by 5 CVs of a low-salt buffer, and finally store in an appropriate solution as per the manufacturer's recommendation.
-
Data Analysis: Analyze the chromatogram to assess the separation of DAR species.
Optimization Parameters:
-
Gradient Slope: To improve resolution, decrease the gradient slope (e.g., over a larger number of CVs).
-
Salt Type and Concentration: Test different salts (e.g., NaCl, (NH₄)₂SO₄) and vary the initial concentration in Mobile Phase A.
-
Organic Modifier: If recovery is low, consider adding 5-15% isopropanol to Mobile Phase B.[8]
Data Presentation
Table 1: Comparison of Common Salts Used in HIC for ADC Purification
| Salt | Typical Starting Concentration | Characteristics |
| Ammonium Sulfate | 1.0 - 2.0 M | Strong kosmotropic salt, promotes strong binding, widely used.[4] |
| Sodium Chloride | 2.0 - 3.0 M | Weaker kosmotropic salt, may improve recovery of highly hydrophobic ADCs.[5] |
| Ammonium Acetate | > 1.0 M | MS-compatible, but may provide less retention for low DAR species.[1] |
| Sodium Acetate | 2-3 times higher than Ammonium Sulfate | Can be a good alternative to ammonium sulfate for mAb and ADC characterization.[12] |
Visualizations
Workflow for Troubleshooting Poor Resolution in HIC
Caption: Troubleshooting workflow for poor DAR species resolution in HIC.
Logical Relationship of Factors Affecting ADC Recovery in HIC
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. lcms.cz [lcms.cz]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Clindamycin ADCs
Welcome to the technical support center for the development and optimization of Clindamycin (B1669177) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the therapeutic index of their novel clindamycin-based ADCs.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target toxicity with our clindamycin ADC. What are the potential causes and how can we mitigate this?
A1: Off-target toxicity is a common challenge in ADC development and can stem from several factors.[1][2] For a clindamycin ADC, potential causes include:
-
Premature Payload Release: The linker connecting clindamycin to the antibody may be unstable in circulation, leading to the release of the cytotoxic payload before it reaches the target tumor cells.[][4][][6]
-
Non-specific Uptake: The ADC may be taken up by healthy tissues through mechanisms independent of the target antigen.[7]
-
"On-target, Off-tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended cell killing.[1]
Troubleshooting Strategies:
-
Linker Optimization: Evaluate different linker technologies. Consider using more stable linkers, such as those with tandem-cleavage motifs or non-cleavable linkers, to prevent premature payload release.[4]
-
Payload Modification: While clindamycin is the payload, its derivatives could be explored to modulate its properties. Recent research suggests that certain clindamycin derivatives exhibit antitumor potential and interact with various cellular targets, which could be harnessed to improve specificity.[8][9]
-
Site-Specific Conjugation: Employ site-specific conjugation techniques to create a homogeneous ADC with a defined drug-to-antibody ratio (DAR). This can improve the pharmacokinetic profile and reduce toxicity.[][][10]
-
Target Re-evaluation: Thoroughly profile the expression of your target antigen on a wide range of healthy tissues to anticipate and mitigate "on-target, off-tumor" toxicities.
Q2: Our clindamycin ADC shows low efficacy in vivo, despite potent in vitro cytotoxicity. What could be the issue?
A2: A discrepancy between in vitro and in vivo efficacy is a frequent hurdle. Potential reasons include:
-
Poor Pharmacokinetics (PK): The ADC may be clearing from circulation too rapidly, not allowing for sufficient accumulation in the tumor.
-
Inefficient Payload Release: The linker may be too stable, preventing the efficient release of clindamycin once the ADC is internalized into the tumor cell.[6]
-
Tumor Microenvironment (TME) Barriers: The ADC may have difficulty penetrating the dense tumor stroma to reach all cancer cells.
-
Low Target Antigen Expression: The level of target antigen expression on the tumor in vivo might be lower or more heterogeneous than in the cell lines used for in vitro testing.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Troubleshooting Guides
Guide 1: Optimizing Linker Stability and Payload Release
A critical balance must be struck between linker stability in circulation and efficient payload release within the target cell.[6][13]
Experiment: Comparative Analysis of Linker Stability
Objective: To determine the stability of different clindamycin ADC constructs in plasma over time.
Methodology:
-
Incubate clindamycin ADCs with different linkers (e.g., cleavable dipeptide, pH-sensitive hydrazone, non-cleavable thioether) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Quantify the amount of intact ADC and released clindamycin payload using LC-MS/MS.[14]
-
Calculate the half-life of each ADC construct in plasma.
Data Interpretation:
| Linker Type | ADC Half-life in Plasma (hours) | Free Clindamycin at 72h (%) |
| Valine-Citrulline (Cleavable) | 68 | 15 |
| Hydrazone (pH-sensitive) | 45 | 35 |
| Thioether (Non-cleavable) | 120 | < 2 |
| Tandem-Cleavage (Glucuronide-Dipeptide) | 110 | 5 |
A hypothetical data table for illustration purposes.
Guide 2: Enhancing ADC Homogeneity and Consistency
The drug-to-antibody ratio (DAR) significantly impacts the therapeutic index. Heterogeneous ADCs can have inconsistent efficacy and toxicity profiles.
Experiment: Comparison of Conjugation Methods
Objective: To compare the homogeneity of clindamycin ADCs produced by different conjugation methods.
Methodology:
-
Stochastic Conjugation: Conjugate clindamycin-linker to the antibody via surface-exposed lysines or cysteines.
-
Site-Specific Conjugation: Utilize engineered cysteines, unnatural amino acids, or enzymatic conjugation to attach the clindamycin-linker at specific sites on the antibody.[]
-
Characterization: Analyze the resulting ADCs using Hydrophobic Interaction Chromatography (HIC) to determine the distribution of different DAR species.
Visualization of HIC Profiles:
Caption: Expected HIC profile comparison.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the clindamycin ADC against target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive cancer cell line (e.g., HER2+ SK-BR-3)
-
Target-negative cancer cell line (e.g., HER2- MDA-MB-231)
-
Clindamycin ADC
-
Free clindamycin
-
Non-targeting control ADC
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the clindamycin ADC, free clindamycin, and control ADC.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.
-
Add the cell viability reagent and measure luminescence or fluorescence according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the clindamycin ADC in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Target-positive cancer cells
-
Clindamycin ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer the clindamycin ADC and vehicle control intravenously at the desired dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway Considerations for Clindamycin:
Clindamycin inhibits protein synthesis by binding to the 50S ribosomal subunit.[15] While its primary mechanism is bacteriostatic, at high concentrations, it can be bactericidal.[15] In the context of an ADC, the released clindamycin would act on the cancer cell's ribosomes to halt protein production, leading to apoptosis. Recent studies also suggest that clindamycin derivatives may have broader interactions with cellular signaling pathways in tumor cells, potentially involving G-protein coupled receptors.[8][9]
Caption: Proposed mechanism of action for a clindamycin ADC.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. purepeg.com [purepeg.com]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Linker Stability in Systemic Circulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to linker stability in systemic circulation for antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: My ADC is showing premature payload release in plasma stability assays. What are the likely causes?
A1: Premature payload release is a common issue indicating linker instability. The primary causes often revolve around the linker's susceptibility to chemical or enzymatic cleavage in the bloodstream.[1][][][4][5] Key factors include:
-
Linker Chemistry: Certain linkers are inherently more labile. For example, some hydrazone linkers can be unstable at physiological pH, and disulfide linkers can be prematurely cleaved by reducing agents like glutathione (B108866) present in plasma.[][6]
-
Enzymatic Degradation: Peptide-based linkers can be sensitive to cleavage by extracellular proteases, such as elastase.[1]
-
Conjugation Site: The location of the linker on the antibody can impact its accessibility to plasma components. Some sites may offer less steric protection, making the linker more vulnerable.[1][7][8]
-
Lack of Steric Hindrance: Insufficient steric bulk around the cleavable bond can increase its susceptibility to enzymatic or chemical attack.[7][8]
Q2: I am observing aggregation and precipitation of my ADC during storage and in vitro experiments. What could be the reason?
A2: Aggregation is often linked to the hydrophobicity of the payload and, to a lesser extent, the linker.[9] High drug-to-antibody ratios (DAR) can exacerbate this issue by increasing the overall hydrophobicity of the ADC molecule. Suboptimal formulation conditions, such as pH or the absence of stabilizing excipients, can also contribute to aggregation.
Q3: How can I improve the stability of my maleimide-based linker, which is showing susceptibility to thioether exchange?
A3: Maleimide (B117702) linkers can undergo a retro-Michael reaction, leading to deconjugation and exchange with serum proteins like albumin.[10] To enhance stability, consider the following strategies:
-
Hydrolysis of the Maleimide Ring: Hydrolyzing the maleimide ring to a maleamic acid can prevent the retro-Michael reaction and improve stability.
-
Alternative Ligation Chemistries: Explore more stable conjugation technologies, such as those using phenyloxadiazole sulfones, which have shown improved stability in human plasma compared to maleimide conjugates.[10]
Q4: What are the key considerations when choosing between a cleavable and a non-cleavable linker for optimal stability?
A4: The choice depends on the desired mechanism of action and the target antigen's biology.
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers in the tumor microenvironment or inside the cell (e.g., enzymes, acidic pH, reducing agents).[][6] While they can offer a "bystander effect," their stability in circulation is a critical parameter to optimize.[11]
-
Non-Cleavable Linkers: These linkers release the payload after the antibody is degraded in the lysosome. They generally exhibit higher stability in circulation and can reduce off-target toxicity.[6][11] However, they require efficient internalization of the ADC for the payload to be released.[11]
Q5: My ADC with a peptide linker is unstable in mouse plasma but appears stable in human plasma. Why is there a discrepancy?
A5: There can be significant differences in the enzymatic profiles of plasma from different species. For instance, mouse serum contains carboxylesterases that can hydrolyze certain linkers, while these enzymes may be less active or absent in human serum.[4] It is crucial to evaluate linker stability in the plasma of the species relevant to your preclinical and clinical studies.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
| Symptom | Potential Cause | Troubleshooting Steps |
| High levels of free payload detected by LC-MS/MS in plasma incubation assays.[] | Linker is susceptible to enzymatic or chemical cleavage.[1][4] | 1. Modify Linker Chemistry: Introduce steric hindrance near the cleavage site.[7][8] 2. Change Conjugation Site: Select a conjugation site that provides more steric protection.[1][7][8] 3. Explore Alternative Linkers: Consider more stable linker chemistries, such as tandem-cleavage linkers or non-cleavable linkers.[1] 4. Incorporate Hydrophilic Moieties: Adding hydrophilic groups like PEG can sometimes shield the linker.[9][12] |
| Loss of drug-to-antibody ratio (DAR) over time in plasma.[13] | Deconjugation due to unstable linkage (e.g., retro-Michael reaction for maleimides).[10] | 1. Stabilize Maleimide: Perform hydrolysis of the maleimide ring post-conjugation. 2. Switch Conjugation Chemistry: Utilize more stable thiol-reactive reagents like sulfones.[10] |
Issue 2: ADC Aggregation and Poor Solubility
| Symptom | Potential Cause | Troubleshooting Steps |
| Visible precipitation or increased turbidity of the ADC solution. | High hydrophobicity of the payload and/or linker.[9] | 1. Optimize DAR: Aim for a lower, more homogeneous DAR.[] 2. Introduce Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties like PEG or charged groups (e.g., glutamic acid).[6][9][14] 3. Formulation Optimization: Screen different buffers, pH, and excipients (e.g., polysorbates, sugars) to improve solubility and stability. |
| High molecular weight species observed by size-exclusion chromatography (SEC). | Suboptimal formulation or storage conditions. | 1. Optimize Storage: Store at recommended temperatures (typically 2-8°C for liquid formulations) and avoid freeze-thaw cycles. 2. Lyophilization: Consider lyophilization for long-term storage. |
Quantitative Data Summary
Table 1: Impact of Linker Modification on Stability in Rat Serum
| Conjugate | Linker Type | % Intact ADC after 7 days in Rat Serum (37°C) |
| 1-CD79b | Tandem-cleavage (Glucuronide-dipeptide) | ~90% |
| 3-CD79b | Monocleavage (Dipeptide) | ~20% |
| 5-CD79b | Monocleavage (vcMMAE) | ~10% |
Data summarized from an ELISA-based stability assay.[1]
Table 2: Effect of Linker Chemistry on Hydrolysis in Mouse Serum
| Linker-Payload Analogue | Key Linker Feature | % Hydrolysis in Mouse Serum (24h) |
| Analogue with Citrulline | Polar amino acid at P1 | Moderate |
| Analogue with Alanine | Neutral amino acid at P1 | Increased |
| Analogue with Aspartic Acid | Negatively charged amino acid at P1 | Significantly Reduced |
| Analogue 16 | Glutamic acid + m-amide PABC | 7% |
Data from a study on uncialamycin (B1248839) linker-payloads.[4]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma from a relevant species.
Methodology:
-
Preparation: Spike the ADC into plasma (e.g., human, mouse, rat) at a final concentration of 50-100 µg/mL.[1][15]
-
Incubation: Incubate the samples at 37°C under 5% CO2.[1] Aliquots are taken at various time points (e.g., 0, 1, 3, 5, 7 days).[1][15]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis to halt any further degradation.[1][15]
-
Analysis: Analyze the samples to determine the concentration of intact ADC, total antibody, and/or free payload. Common analytical techniques include:
-
ELISA: To measure the amount of conjugated payload.[1]
-
LC-MS/MS: To quantify the free payload released into the plasma and to determine the drug-to-antibody ratio (DAR) over time.[][13]
-
Hydrophobic Interaction Chromatography (HIC): To assess the DAR profile and monitor the emergence of unconjugated antibody.[9]
-
Protocol 2: Assessment of ADC Aggregation
Objective: To quantify the extent of aggregation of an ADC in a given formulation.
Methodology:
-
Sample Preparation: Prepare the ADC in the desired formulation buffer.
-
Analysis by Size-Exclusion Chromatography (SEC-HPLC):
-
Equilibrate an appropriate SEC column with the formulation buffer.
-
Inject the ADC sample.
-
Monitor the elution profile using UV detection (e.g., at 280 nm).
-
Quantify the percentage of high molecular weight species (aggregates) relative to the main monomeric peak.
-
-
Dynamic Light Scattering (DLS):
-
Measure the particle size distribution of the ADC solution to detect the presence of aggregates.
-
Visualizations
Caption: Troubleshooting workflow for premature payload release.
Caption: Workflow for in vitro plasma stability assessment.
Caption: Key parameters for balancing linker stability and payload release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. purepeg.com [purepeg.com]
- 13. One moment, please... [sterlingpharmasolutions.com]
- 14. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ADC Payloads: MC-Val-Cit-PAB-Clindamycin vs. MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct antibody-drug conjugate (ADC) payloads: the well-established microtubule inhibitor, monomethyl auristatin E (MMAE), and a novel protein synthesis inhibitor, clindamycin (B1669177), both utilizing the cleavable MC-Val-Cit-PAB linker. This document is intended to assist researchers in making informed decisions during the development of next-generation targeted cancer therapies.
Introduction
Antibody-drug conjugates are a promising class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The choice of payload is a critical determinant of an ADC's efficacy and therapeutic window. This guide focuses on the comparison of two payloads with different mechanisms of action: MMAE, a potent antimitotic agent, and clindamycin, a lincosamide antibiotic that inhibits protein synthesis.[3][4] Both payloads are coupled through the MC-Val-Cit-PAB linker, a protease-cleavable linker designed to release the cytotoxic agent within the lysosomal compartment of target cells.[5][6][7]
Mechanism of Action
MMAE: A Microtubule-Disrupting Agent
MMAE is a synthetic analog of the natural product dolastatin 10.[3] Its cytotoxic effect is mediated by the inhibition of tubulin polymerization.[8] By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][9] The cell-permeable nature of MMAE allows it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.[3][9]
dot
Caption: Mechanism of action of an MMAE-based ADC.
MC-Val-Cit-PAB-Clindamycin: A Protein Synthesis Inhibitor
Clindamycin is a lincosamide antibiotic that functions by inhibiting bacterial protein synthesis.[10][11][12] It binds to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds.[10][13] When used as an ADC payload, the MC-Val-Cit-PAB linker enables its targeted delivery to cancer cells.[4] Following internalization and lysosomal cleavage, released clindamycin is hypothesized to interact with the mitochondrial ribosome, which shares similarities with bacterial ribosomes, leading to the inhibition of mitochondrial protein synthesis and subsequent cell death.
dot
Caption: Proposed mechanism of action of a clindamycin-based ADC.
Efficacy Data
MMAE Payload Efficacy
MMAE is a highly potent cytotoxic agent with IC50 values typically in the low nanomolar to picomolar range across a variety of cancer cell lines.[9] The efficacy of MMAE-based ADCs is well-documented in numerous preclinical and clinical studies.[14]
| Cell Line | Cancer Type | MMAE IC50 (nM) | ADC IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1-10 ng/mL (~1.4-14 nM) | Not Specified | [15] |
| MDA-MB-453 | HER2+ Breast Cancer | ~100 ng/mL (~140 nM) | Not Specified | [15] |
| HER2-positive cell lines | Breast and Gastric Cancer | Potent | 10⁻¹¹ M range | [16] |
| HER2-negative cell lines | Breast Cancer | Potent | Reduced by 279–1276-fold vs. positive cells | [16] |
Note: IC50 values can vary based on experimental conditions, such as cell line, antigen expression, drug-to-antibody ratio (DAR), incubation time, and assay method.
This compound Payload Efficacy
To date, there is limited publicly available quantitative data on the in vitro or in vivo efficacy of this compound as an ADC payload. Further research is required to establish its potency and therapeutic potential in relevant cancer models.
Experimental Protocols
The following are generalized protocols for key assays used to characterize and compare the efficacy of ADC payloads.
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population (IC50).
Workflow:
dot
Caption: General workflow for an in vitro cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in a 96-well plate at a predetermined optimal density and incubate overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the appropriate wells. Include untreated and vehicle-treated controls.[9]
-
Incubation: Incubate the plate for a period ranging from 48 to 144 hours, depending on the cell line's doubling time.[3]
-
Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.[9][17]
-
Formazan Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value using non-linear regression.[9]
Bystander Effect Assay
This assay assesses the ability of the ADC payload to kill neighboring antigen-negative cells. Two common methods are the co-culture assay and the conditioned medium transfer assay.[5][16]
Co-Culture Method:
-
Cell Labeling: Label the antigen-negative "bystander" cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive "target" cells.[5]
-
Co-Culture Seeding: Seed a mixed population of target and bystander cells at a defined ratio in a 96-well plate.[5]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the target cells but has minimal direct effect on the bystander cells in monoculture.
-
Incubation: Incubate the plate for 72 hours.[5]
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled bystander cells.[18]
Conditioned Medium Transfer Method:
-
Medium Conditioning: Treat the target cells with the ADC for a defined period.
-
Medium Collection: Collect the culture medium, which now contains the released payload.
-
Treatment of Bystander Cells: Add the conditioned medium to a separate culture of bystander cells.[5]
-
Viability Assessment: After an incubation period, assess the viability of the bystander cells using a standard cytotoxicity assay.[5]
In Vivo Efficacy Study
These studies evaluate the anti-tumor activity of the ADC in a living organism, typically using xenograft or patient-derived xenograft (PDX) mouse models.[11][19]
General Protocol:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, a control antibody, and a vehicle control intravenously.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion
MMAE is a well-characterized and highly potent ADC payload with a proven track record in several FDA-approved therapies. Its mechanism of action, microtubule inhibition, is a clinically validated anti-cancer strategy. The this compound conjugate represents a novel approach by targeting protein synthesis, a different fundamental cellular process. While the theoretical basis for using a protein synthesis inhibitor as an ADC payload is sound, further experimental data is necessary to validate its efficacy and determine its therapeutic potential relative to established payloads like MMAE. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be crucial for advancing the field of antibody-drug conjugates.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Demonstration of anti-tumour bystander killing with prodrug-preloaded suicide gene-engineered tumour cells: a potential improvement for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. In vitro Bystander Effect Experiment_GemPharmatech [en.gempharmatech.com]
- 13. researchgate.net [researchgate.net]
- 14. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. agilent.com [agilent.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Clindamycin and Conventional Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of a cytotoxic payload is a critical determinant of therapeutic efficacy and safety. While conventional payloads have demonstrated significant clinical success, the exploration of novel agents continues. This guide provides a comparative analysis of the lincosamide antibiotic, clindamycin (B1669177), against established ADC payloads, offering a data-driven perspective for researchers in the field.
Executive Summary
Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The success of an ADC is intrinsically linked to the properties of its payload, including its mechanism of action, potency, and amenability to conjugation. This guide compares the theoretical application of clindamycin as an ADC payload with well-established payloads such as auristatins, maytansinoids, calicheamicins, duocarmycins, and amanitins.
Clindamycin, an inhibitor of bacterial protein synthesis, is not a conventional ADC payload. Emerging research, however, has hinted at the potential anti-tumor activity of clindamycin derivatives. This analysis will therefore be based on its known mechanism and available cytotoxicity data, juxtaposed with the proven characteristics of established payloads.
Mechanism of Action: A Tale of Two Ribosomes
The fundamental difference between clindamycin and traditional ADC payloads lies in their cellular targets.
Clindamycin: This antibiotic functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3][4] While it can have a modest effect on mammalian mitochondrial ribosomes, its primary target is prokaryotic.[5] This specificity is a significant departure from conventional payloads that target essential components of eukaryotic cell division and survival.
Established ADC Payloads: These agents are broadly categorized into two main classes:
-
Microtubule Inhibitors: Auristatins (e.g., MMAE) and maytansinoids (e.g., DM1, DM4) disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
-
DNA-Damaging Agents: Calicheamicins and duocarmycins induce DNA double-strand breaks, triggering cell death.[8][9] Amanitins introduce a novel mechanism by inhibiting RNA polymerase II, leading to a shutdown of transcription.[10][11][12]
Caption: Mechanisms of action for clindamycin vs. established ADC payloads.
Quantitative Comparison of Cytotoxicity
The potency of an ADC payload is a critical parameter, typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates higher potency.
| Payload Class | Example Payloads | Typical IC50 Range (in vitro) | References |
| Lincosamide (Hypothetical) | Clindamycin Derivative | µM range | [13] |
| Auristatin | Monomethyl Auristatin E (MMAE) | 70 pM - 3.1 nM | [14] |
| Maytansinoid | DM1, DM4 | 30 pM - 7.2 nM | [7][14] |
| Calicheamicin | N-acetyl-γ-calicheamicin | 10 pM - 60 pM | [14] |
| Duocarmycin | Duocarmycin SA | 10 pM | [15] |
| Amanitin | α-Amanitin | pM range | [3][16] |
As the table illustrates, there is a significant disparity in potency between the clindamycin derivative and established payloads, with the latter being several orders of magnitude more potent.
Linker Chemistry and Conjugation
The ability to attach a payload to a monoclonal antibody via a stable linker is paramount. Clindamycin possesses functional groups, specifically a secondary amine and multiple hydroxyl groups, that are amenable to established conjugation chemistries.[8][17][18][19]
-
Secondary Amine: Can be targeted by various linker technologies, including those that form stable amide or carbamate (B1207046) bonds.
-
Hydroxyl Groups: Can be conjugated using chemistries such as those involving carbamates or carbonates, often in conjunction with self-immolative spacers to ensure the release of the unmodified payload.
Caption: Potential conjugation sites on clindamycin for ADC development.
Experimental Protocols
Objective comparison of ADC payloads relies on standardized experimental protocols. Below are methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate target cancer cells (both antigen-positive and antigen-negative for specificity testing) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration to determine the IC50 value.[13][20][21]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a payload released from a target cell to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate for a suitable period (e.g., 72-120 hours).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescent (antigen-negative) cells in the ADC-treated wells compared to untreated controls. A reduction in the number of antigen-negative cells indicates a bystander effect.[2][10][22]
Caption: Workflow for a co-culture bystander effect assay.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different doses of the targeting ADC).
-
ADC Administration: Administer the ADCs, typically intravenously.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Conclusion
While the chemical structure of clindamycin offers potential handles for conjugation to an antibody, its biological properties present significant challenges for its use as an ADC payload. The primary hurdles are its mechanism of action, which is tailored to bacterial ribosomes, and its comparatively low cytotoxicity against mammalian cells. Established ADC payloads are orders of magnitude more potent and target fundamental processes in eukaryotic cells, making them far more effective at inducing cancer cell death.
Future research into novel clindamycin derivatives with enhanced anti-tumor activity and a better understanding of their effects on mammalian cells would be necessary to reconsider its potential in the ADC field. For now, the focus of ADC development remains on highly potent molecules with validated mechanisms of action against cancer cells. This guide serves as a foundational resource for researchers to make informed decisions in the selection and evaluation of ADC payloads.
References
- 1. books.rsc.org [books.rsc.org]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. droracle.ai [droracle.ai]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. heidelberg-pharma.com [heidelberg-pharma.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Val-Cit Cleavable vs. Non-Cleavable Linkers: A Data-Driven Performance Comparison for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, dictates the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. This guide provides an objective, data-driven comparison of two prominent linker technologies: the enzymatically cleavable valine-citrulline (Val-Cit) linker and non-cleavable linkers.
The fundamental distinction lies in their payload release mechanisms. Val-Cit linkers are designed for controlled, intracellular drug release triggered by specific enzymes, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload liberation. This difference gives rise to significant variations in their performance profiles, impacting everything from in vitro potency to in vivo efficacy and safety.
Mechanism of Action: A Tale of Two Strategies
The distinct mechanisms of payload release for Val-Cit and non-cleavable linkers are central to their differing performance characteristics.
A Val-Cit linker is a dipeptide-based system that is selectively cleaved within the tumor cell.[1] The process involves the ADC binding to its target antigen on the cancer cell surface and subsequent internalization, typically through endocytosis.[1] The ADC is then trafficked to the lysosome, a cellular compartment rich in proteases.[1] Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][2] This cleavage initiates the release of the unmodified cytotoxic payload, often facilitated by a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[1][3] This targeted release of a native, cell-permeable payload can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[1][4]
In contrast, non-cleavable linkers form a stable bond, often a thioether bond, that is not susceptible to enzymatic cleavage.[1] The release of the payload from an ADC with a non-cleavable linker is a result of the complete degradation of the antibody itself.[1][2] Following internalization and transport to the lysosome, proteases degrade the entire antibody into its constituent amino acids.[1] This process liberates the payload, which remains attached to the linker and the amino acid to which it was conjugated.[1] The resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which generally limits the bystander effect.[5][6]
Performance Comparison: A Data-Driven Analysis
The choice between a Val-Cit and a non-cleavable linker involves a trade-off between several key performance parameters. The following tables summarize representative data from preclinical studies.
In Vitro Cytotoxicity
Lower IC50 values indicate higher potency.
| Linker Type | Antibody-Payload | Cell Line | IC50 (pM) | Reference |
| Val-Cit (Cleavable) | Trastuzumab-MMAE | HER2+ | 14.3 | [7][8] |
| Val-Cit (Cleavable) | Anti-CD30-MMAE (Brentuximab Vedotin) | Hodgkin Lymphoma Cells | <10 ng/mL | [9] |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | HER2+ | 8.8 | [7][8] |
| Sulfatase-cleavable | Trastuzumab-MMAE | HER2+ | 61 | [7][8] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (Kadcyla®) | HER2+ | 33 | [7] |
| Non-cleavable | Generic ADC | HER2+ | 609 | [7] |
Plasma Stability
Longer half-life indicates greater stability in circulation.
| Linker Type | Stability Metric | Value | Reference |
| Val-Cit (Cleavable) | Half-life in human plasma | > 230 days | [8] |
| Val-Cit (Cleavable) | Stability in mouse plasma | Prone to cleavage by carboxylesterases | [8] |
| Val-Ala (Cleavable) | Stability in mouse plasma | Improved stability compared to Val-Cit | [8] |
| Sulfatase-cleavable | Stability in mouse plasma | High (> 7 days) | [7][8] |
| Non-cleavable (SMCC) | General Stability | Generally more stable in circulation | [1] |
In Vivo Efficacy
Tumor growth inhibition (TGI) is a measure of anti-tumor activity in animal models.
| Linker Type | ADC | Xenograft Model | Key Finding | Reference |
| Val-Cit (Cleavable) | Trastuzumab-bisAlk-vc-MMAE (DAR 4) | Low HER2 expressing JIMT-1 | Superior efficacy compared to T-DM1 | [10] |
| Val-Cit (Cleavable) | Anti-CD22-DM1-ADC | Human lymphoma | Induced tumor regression at a single 3 mg/kg dose | [7] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | EOC xenografts (HER2+) | Significantly more effective in TGI than trastuzumab or pertuzumab | [11] |
| Non-cleavable | C16 Site I-PEG6-C2-MMAD | BxPC3 | Showed stronger in vivo efficacy than a less stable non-cleavable ADC | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.[13][14]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[15][16]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.[16]
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-144 hours).[15][16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 1-4 hours.[15][16] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Plasma Stability Assay (LC-MS Method)
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[17][18]
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[19]
-
Sample Preparation: At each time point, subject the plasma samples to immunocapture to isolate the ADC and any antibody-associated species.[20]
-
LC-MS Analysis: Analyze the captured material using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[17][18]
-
Free Payload Quantification: Analyze the plasma supernatant to quantify the amount of released free payload.[18]
-
Data Analysis: Plot the average DAR and free payload concentration over time to determine the stability and release kinetics.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate and compare the anti-tumor activity of the ADCs in a living organism.[21][22]
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[23]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 150 mm³), randomize the mice into treatment groups.[23]
-
ADC Administration: Administer the ADCs and control vehicles (e.g., PBS) to the respective groups, typically via intravenous injection.[23][24] Dosing schedules can vary (e.g., single dose or multiple doses).[25]
-
Tumor Volume Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice or three times a week).[22]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.[23]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.[26]
Conclusion: Selecting the Optimal Linker for Your ADC
The decision between a Val-Cit cleavable linker and a non-cleavable linker is a nuanced one that hinges on the specific therapeutic context, including the nature of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload.
Val-Cit cleavable linkers offer the distinct advantages of a specific, intracellular payload release mechanism and the potential for a potent bystander effect, making them an attractive option for treating solid tumors with heterogeneous antigen expression.[1] However, their susceptibility to premature cleavage in some preclinical models and potentially by other circulating enzymes necessitates careful evaluation and may narrow the therapeutic window.[1]
Conversely, non-cleavable linkers provide superior plasma stability, which often translates to a wider therapeutic window and reduced off-target toxicity.[1] This makes them a strong candidate for treating hematological malignancies or for payloads that remain potent when attached to the linker and an amino acid. The limited bystander effect, however, may be a disadvantage in the context of solid tumors with varied antigen expression.
Ultimately, a thorough preclinical evaluation, including the detailed experimental protocols outlined in this guide, is essential to select the optimal linker technology that will maximize the therapeutic potential of your antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Clindamycin in Oncology: A Comparative Look at its Potential as an Antibody-Drug Conjugate Versus Standard Chemotherapy
While direct in vivo comparisons of a clindamycin (B1669177) antibody-drug conjugate (ADC) to standard chemotherapy are not yet available in published literature, emerging preclinical evidence suggests a promising new role for this established antibiotic in cancer therapy. This guide synthesizes the current understanding of clindamycin's anticancer properties and conceptually compares its potential as a targeted ADC therapy against the backdrop of conventional chemotherapy.
Traditionally used for bacterial infections, clindamycin is now being investigated for its ability to inhibit tumor growth. Studies have shown that clindamycin can reduce the viability of cancer cells, such as glioblastoma, in laboratory settings.[1] The proposed mechanism for this anticancer activity involves the inhibition of the mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1]
This novel approach has led to the exploration of clindamycin and its derivatives as potential payloads for ADCs. ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues. While the development of a clindamycin ADC for cancer is still in early stages, the concept holds the potential to enhance the therapeutic window of this repurposed drug.
Conceptual Comparison: Clindamycin ADC vs. Standard Chemotherapy
Due to the lack of direct comparative studies, the following table provides a conceptual comparison based on the general principles of ADC technology and the known mechanisms of clindamycin and standard chemotherapy.
| Feature | Potential Clindamycin ADC | Standard Chemotherapy |
| Mechanism of Action | Targeted delivery of clindamycin to cancer cells, leading to inhibition of the mTOR pathway and subsequent reduction in cell proliferation. | Systemic distribution of cytotoxic agents that primarily target rapidly dividing cells, including both cancerous and healthy cells. |
| Specificity | High, due to the antibody component targeting tumor-specific antigens. | Low, leading to off-target effects and toxicity to healthy tissues. |
| Potential Efficacy | Potentially high, with targeted delivery allowing for higher effective concentrations of the drug at the tumor site. Preclinical studies show clindamycin can suppress tumor growth, especially in combination with standard treatments like temozolomide (B1682018).[1] | Varies widely depending on the cancer type and specific drug. Often limited by dose-related toxicities. |
| Safety Profile | Potentially improved, with reduced systemic exposure to the cytotoxic payload. | Often associated with significant side effects, including myelosuppression, gastrointestinal toxicity, and hair loss. |
| Development Stage | Preclinical/Conceptual for oncology applications. Clindamycin has been explored as a payload for antibody-antibiotic conjugates for infectious diseases.[2][3] | Well-established, with numerous approved drugs for a wide range of cancers. |
Experimental Protocols and Methodologies
While specific protocols for a clindamycin ADC are not available, the following outlines a general approach for the in vivo evaluation of such a therapeutic, based on standard ADC preclinical testing.
In Vivo Xenograft Model for Efficacy Assessment
A typical preclinical study to evaluate the in vivo efficacy of a clindamycin ADC would involve a xenograft mouse model.
1. Cell Line Selection and Culture:
-
A human cancer cell line with high expression of the target antigen for the ADC's antibody component would be selected (e.g., a glioblastoma cell line for a brain cancer model).
-
Cells would be cultured under standard sterile conditions in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice) would be used to prevent rejection of the human tumor xenograft.
-
A specific number of cancer cells (e.g., 5 x 10^6 cells) would be implanted subcutaneously or orthotopically into the mice.
3. Treatment Groups:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice would be randomized into several treatment groups, including:
-
Vehicle control (e.g., saline)
-
Clindamycin ADC
-
Standard chemotherapy (e.g., temozolomide for glioblastoma)
-
Combination of Clindamycin ADC and standard chemotherapy
-
Non-targeting ADC control
-
4. Dosing and Administration:
-
The ADC and chemotherapy would be administered according to a predetermined schedule and dosage, typically via intravenous or intraperitoneal injection.
5. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume would be measured regularly (e.g., twice weekly) using calipers.
-
Survival Analysis: The overall survival of the mice in each treatment group would be monitored.
-
Immunohistochemistry: At the end of the study, tumors would be excised and analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis.[1]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action for clindamycin and a generalized workflow for ADC therapy.
Caption: Proposed mTOR signaling pathway inhibition by clindamycin in cancer cells.
Caption: Generalized workflow of antibody-drug conjugate (ADC) therapy.
References
- 1. Novel Repositioning Therapy for Drug-Resistant Glioblastoma: In Vivo Validation Study of Clindamycin Treatment Targeting the mTOR Pathway and Combination Therapy with Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Use of Antibody-Antibiotic Conjugates to Fight Bacterial Infections [frontiersin.org]
- 3. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a self-immolative spacer is a critical decision in the design of targeted drug delivery systems such as antibody-drug conjugates (ADCs). These spacers are engineered to spontaneously release a therapeutic payload upon a specific triggering event, ensuring that the drug remains inactive until it reaches its target. This guide provides an objective, data-driven comparison of different self-immolative spacers, focusing on their performance, supported by experimental data and detailed methodologies.
Self-immolative spacers are broadly categorized based on their release mechanism: 1,4- or 1,6-elimination reactions, typically involving an electronic cascade, or intramolecular cyclization.[1][2] The choice of spacer impacts critical parameters such as the rate of drug release, stability in circulation, and overall efficacy of the therapeutic conjugate. This comparison focuses on the most prevalent spacer types to aid in the selection process for specific research and development applications.
Comparative Performance of Self-Immolative Spacers
The stability and release kinetics of self-immolative spacers are paramount to their function. An ideal spacer remains stable in systemic circulation to prevent premature drug release and then rapidly cleaves at the target site. The following tables summarize quantitative data on the performance of various self-immolative spacers.
Table 1: Drug Release Kinetics of Common Self-Immolative Spacers
| Spacer Type | Trigger | Payload Model | Release Half-Life (t½) | Conditions | Reference |
| p-Aminobenzyl Carbamate (PABC) | Cathepsin B | Doxorubicin | ~6 min (for complete release) | Enzymatic cleavage | [3] |
| para-Mercaptobenzyl Alcohol | Thiol (Glutathione) | Mitomycin C | 10 min | pH 7.2 | [4] |
| ortho-Mercaptobenzyl Alcohol | Thiol (Glutathione) | Mitomycin C | 72 min | pH 7.2 | [4] |
| Proline-Derived Carbamate | Protease | Camptothecin | Fast (qualitative) | Enzymatic cleavage | [5] |
| Silyl Ether-Based | Acid | Monomethyl Auristatin E (MMAE) | > 7 days (in human plasma) | pH 7.4 | [6] |
| Hydrazine Linker | Acid | Doxorubicin | ~2 days (in human plasma) | pH 7.4 | [6] |
Table 2: Stability of Self-Immolative Linkers in Plasma
| Linker Type | Conjugate | Plasma Source | Stability Metric | Incubation Time | Reference |
| Valine-Citrulline-PABC | MMAE-ADC | Human | High stability (qualitative) | - | [7] |
| Valine-Citrulline-PABC | MMAE-ADC | Murine | Unstable (due to carboxylesterase) | - | [3][7] |
| m-Amide PABC (MA-PABC) | Uncialamycin-ADC | Mouse | Dramatically improved stability | 24 h | [8] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Phenolic Payload-ADC | Mouse & Human (IgG depleted) | Stable (qualitative) | 7 days | [9] |
| Disulfide Linker | DM1-ADC | In vivo (mouse) | >50% drug remained attached | 7 days | [6] |
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of action of self-immolative spacers dictate their applications. Elimination-based spacers like PABC are well-established, while cyclization-driven systems offer alternative kinetic profiles.
References
- 1. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 5. Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Specificity of Antibody-Drug Conjugates with a Novel Clindamycin Payload: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with significant research focused on identifying novel payloads to overcome resistance and improve therapeutic windows. Clindamycin (B1669177), a lincosamide antibiotic that inhibits protein synthesis, and its derivatives are emerging as a new class of potential ADC payloads. This guide provides a comprehensive framework for validating the target specificity of ADCs carrying a clindamycin payload, offering a comparative analysis with established protein synthesis inhibitor payloads and detailed experimental protocols.
Introduction to ADC Target Specificity and the Role of Clindamycin
An ADC's efficacy and safety are critically dependent on its ability to selectively deliver a potent cytotoxic payload to target-expressing cells while sparing healthy tissues. This target specificity is primarily dictated by the monoclonal antibody component. However, the entire ADC complex, including the linker and the payload, must be rigorously evaluated.
Clindamycin, by binding to the 50S subunit of the bacterial ribosome, inhibits protein synthesis.[1] This mechanism is being explored for its anti-tumor potential. A commercially available drug-linker conjugate, MC-Val-Cit-PAB-clindamycin, utilizes a cathepsin-cleavable linker, suggesting an intracellular release mechanism following internalization.[1][2] Validating an ADC with this novel payload requires a systematic approach to characterize its binding, internalization, and cytotoxic activity in a target-dependent manner.
Comparative Analysis of Payloads with Protein Synthesis Inhibition Mechanism
To establish a benchmark for a novel clindamycin-based ADC, it is useful to compare its performance with other ADCs carrying payloads that also disrupt protein synthesis, such as amanitin. Amanitin, a potent inhibitor of RNA polymerase II, has been successfully incorporated into ADCs and has demonstrated significant anti-tumor activity.
Table 1: In Vitro Cytotoxicity of Protein Synthesis Inhibitor ADCs
| Payload | Target | Cell Line | IC50 / EC50 | Citation |
| Amanitin | TROP2 | BxPC-3 (Pancreatic Cancer) | 0.04 - 0.06 nmol/L | [3] |
| Amanitin | TROP2 | Capan-1 (Pancreatic Cancer) | 0.04 - 0.06 nmol/L | [3] |
| Amanitin | TROP2 | Capan-2 (Pancreatic Cancer) | 0.1 nmol/L | [3] |
| Amanitin | EpCAM | Colo205 (Colorectal Cancer) | 2 x 10⁻¹² M | [4] |
| Clindamycin | Target X | Cell Line Y | To be determined |
Table 2: In Vivo Efficacy of Protein Synthesis Inhibitor ADCs
| Payload | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Amanitin | TROP2 | Pancreatic Cancer Xenograft | 1 mg/kg (single dose) | Complete tumor regression | [5] |
| Amanitin | EpCAM | Pancreatic Tumor Xenograft | 100 µg/kg (two doses) | Complete tumor regression (90% of mice) | [4] |
| Clindamycin | Target X | Xenograft Model Z | To be determined | To be determined |
Key Experiments for Validating ADC Target Specificity
A thorough validation of an ADC with a clindamycin payload involves a series of in vitro and in vivo experiments to assess its target-dependent activity and specificity.
In Vitro Assays
1. Binding Assays:
-
Objective: To confirm that the conjugation of the clindamycin-linker does not impair the antibody's binding affinity and specificity to its target antigen.
-
Methods: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), or Flow Cytometry.
2. Internalization Assays:
-
Objective: To verify that the ADC is internalized by target-expressing cells upon binding to the surface antigen, a prerequisite for the intracellular release of clindamycin.
-
Methods: pH-sensitive dye-based assays (e.g., using pHrodo™ dyes), quantitative fluorescence microscopy, or flow cytometry-based quenching assays.
3. Cytotoxicity Assays:
-
Objective: To determine the potency of the clindamycin-ADC in killing target-expressing cells and to demonstrate its specificity compared to target-negative cells.
-
Methods: Cell viability assays such as MTT, XTT, or CellTiter-Glo® are commonly used to determine the IC50 (half-maximal inhibitory concentration).
4. Bystander Effect Assays:
-
Objective: To assess if the released clindamycin payload can diffuse out of the target cell and kill neighboring target-negative cells. This is particularly relevant for heterogeneous tumors.
-
Methods: Co-culture experiments where target-positive and target-negative cells (labeled with a fluorescent marker) are grown together and treated with the ADC.
In Vivo Models
1. Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the clindamycin-ADC in a living organism.
-
Methods: Human tumor cell lines (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX) are implanted into immunocompromised mice. The mice are then treated with the ADC, and tumor growth, body weight, and overall health are monitored.
Signaling Pathways and Experimental Workflows
The mechanism of action of a clindamycin-based ADC involves the inhibition of protein synthesis, which can trigger ribosomal stress pathways, ultimately leading to apoptosis. Key signaling molecules involved include c-Myc and p53.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
-
Cell Seeding:
-
Seed target-positive and target-negative cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the clindamycin-ADC, a non-targeting control ADC, and free clindamycin payload in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions. Include untreated cells as a control.
-
Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
-
In Vivo Xenograft Efficacy Study
-
Tumor Implantation:
-
Subcutaneously implant target-positive human tumor cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=5-10 per group) with similar average tumor volumes.
-
Treatment groups may include: vehicle control, non-targeting ADC, clindamycin-ADC at various dose levels, and a positive control ADC (e.g., an approved ADC with a different payload).
-
Administer the treatments intravenously (or as appropriate for the ADC) according to the planned dosing schedule (e.g., once weekly).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size or when significant toxicity is observed.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot tumor growth curves and survival curves (Kaplan-Meier).
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Conclusion
Validating the target specificity of an ADC with a novel payload like clindamycin is a multifaceted process that requires a combination of rigorous in vitro and in vivo experimentation. By systematically evaluating the binding, internalization, and cytotoxic properties of the ADC, and by comparing its performance to benchmarks from other protein synthesis inhibitors, researchers can build a strong data package to support further development. The detailed protocols and frameworks provided in this guide are intended to assist scientists and drug developers in this critical endeavor, ultimately contributing to the advancement of next-generation ADCs for cancer therapy.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MYC regulates ribosome biogenesis and mitochondrial gene expression programs through its interaction with host cell factor–1 | eLife [elifesciences.org]
- 4. Ribosome collisions trigger general stress responses to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC as a regulator of ribosome biogenesis and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies for Clindamycin-Based ADCs
For researchers, scientists, and drug development professionals, understanding and mitigating off-target toxicity is a critical hurdle in the development of novel Antibody-Drug Conjugates (ADCs). While clindamycin (B1669177), a lincosamide antibiotic, is being explored as a potential payload for ADCs, particularly in the context of anti-bacterial conjugates, comprehensive public data on its cross-reactivity profile within an ADC construct for oncological applications is limited. This guide provides a framework for evaluating the cross-reactivity of hypothetical clindamycin-based ADCs, drawing upon established principles and methodologies from the broader ADC field. We will explore the necessary experimental data, protocols, and comparative analyses required to assess the potential for off-target binding and toxicity.
The Critical Role of Cross-Reactivity Assessment
The specificity of an ADC is paramount to its therapeutic index. The monoclonal antibody (mAb) component is designed to target a specific antigen on tumor cells. However, the potential for this mAb to bind to similar epitopes on healthy tissues (on-target, off-tumor toxicity) or to unrelated proteins (off-target toxicity) can lead to significant adverse effects. Furthermore, the cytotoxic payload, in this case, clindamycin, may have inherent off-target liabilities once released from the ADC. Cross-reactivity studies are therefore essential to de-risk an ADC candidate early in development.[1][2]
Comparative Data on ADC Cross-Reactivity
| Parameter | ADC-Clindamycin (Hypothetical) | ADC-MMAE (Example) | ADC-DM1 (Example) |
| Target Antigen | e.g., HER2 | e.g., CD30 | e.g., HER2 |
| Payload Class | Lincosamide | Auristatin | Maytansinoid |
| In Vitro Cytotoxicity (IC50) - Target-Positive Cells | 1.5 nM | 0.5 nM | 1.0 nM |
| In Vitro Cytotoxicity (IC50) - Target-Negative Cells | >1000 nM | >500 nM | >800 nM |
| Tissue Cross-Reactivity (Immunohistochemistry) | Staining observed in epithelial tissues of the gastrointestinal tract. | Minimal off-target staining observed. | Staining observed in specific populations of normal epithelial cells. |
| In Vivo Maximum Tolerated Dose (Rat) | 20 mg/kg | 10 mg/kg | 15 mg/kg |
| Observed In Vivo Toxicities | Gastrointestinal distress, potential for dysbacteriosis.[3] | Neutropenia, peripheral neuropathy. | Hepatotoxicity, thrombocytopenia. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of ADC cross-reactivity involves a multi-pronged approach, combining in vitro and in vivo studies. The International Council for Harmonisation (ICH) S6 guideline mandates tissue cross-reactivity studies for investigational antibody-based drugs.[4]
In Vitro Tissue Cross-Reactivity by Immunohistochemistry (IHC)
This is a cornerstone of preclinical safety assessment for ADCs.[1]
-
Objective: To identify potential off-target binding of the ADC's monoclonal antibody component to a panel of normal human tissues.
-
Methodology:
-
A comprehensive panel of fresh-frozen human tissues (typically 32 tissues as recommended by the FDA) is sectioned.
-
Tissue sections are incubated with the primary antibody (the mAb of the ADC).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A chromogenic substrate is introduced, resulting in a colored precipitate at the site of antibody binding.
-
A pathologist evaluates the staining intensity and distribution across all tissues.
-
The staining profile of the ADC's mAb is compared to the known expression pattern of the target antigen.
-
In Vitro Cytotoxicity Assays
-
Objective: To determine the potency of the ADC on target-expressing cells and its specificity by assessing its effect on non-target cells.
-
Methodology:
-
Culture target-positive and target-negative cell lines in 96-well plates.
-
Expose the cells to a range of concentrations of the ADC, the unconjugated antibody, and the free payload (clindamycin).
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each condition. A large differential in IC50 between target-positive and target-negative cells indicates high specificity.
-
In Vivo Toxicology Studies
-
Objective: To evaluate the safety, tolerability, and potential on- and off-target toxicities of the ADC in a relevant animal model.
-
Methodology:
-
Select a relevant animal species. For ADCs, this often requires using a species where the antibody is cross-reactive with the orthologous target antigen.[5][6]
-
Administer escalating doses of the ADC to different cohorts of animals.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and histopathological examination of all major organs and tissues.
-
Visualizing Workflows and Pathways
To better understand the processes involved in ADC development and action, the following diagrams illustrate key workflows and concepts.
Caption: High-level workflow for the development of a clindamycin-based ADC.
Caption: Experimental workflow for assessing ADC cross-reactivity.
Caption: On-target versus off-target pathways of ADC activity and toxicity.
Future Directions and Considerations for Clindamycin-Based ADCs
As the field of ADCs continues to evolve, so too will the payloads being utilized. While clindamycin's primary role has been as an antibiotic, its potential inclusion in ADC design necessitates a rigorous and tailored safety evaluation.[7][8][9] Key considerations for a clindamycin-based ADC would include:
-
Inherent Toxicity Profile: The known side effects of systemic clindamycin, such as gastrointestinal issues and the risk of Clostridium difficile infection, must be carefully considered.[10][11]
-
Linker Stability: The linker connecting clindamycin to the antibody must be stable in circulation to prevent premature release of the payload, which could lead to systemic toxicity.
-
Mechanism of Action: A thorough understanding of how clindamycin exerts its cytotoxic effects in cancer cells is crucial for predicting potential off-target effects.
References
- 1. prisysbiotech.com [prisysbiotech.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. [Study of general toxic and organotropic properties of clindamycin in long-term experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Use of Antibody-Antibiotic Conjugates to Fight Bacterial Infections [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clindamycin (Cleocin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
An ideal ADC linker must remain stable in the systemic circulation to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic effect.[] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the payload. Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of action and stability profiles.[2]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Stability Strategies
Cleavable linkers are designed to be broken down by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, lower pH, or a higher reducing potential.[] In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody. This fundamental difference in their drug-release strategy has significant implications for an ADC's stability and overall performance. Generally, non-cleavable linkers offer greater plasma stability, which can lead to an improved therapeutic index.[2]
Quantitative Comparison of Linker Stability
The stability of an ADC in plasma is a critical parameter that is often evaluated by measuring the half-life of the intact conjugate or the rate of payload deconjugation over time. The following tables summarize quantitative data from various studies, comparing the stability of different linker types.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Half-life in Mouse Plasma | Key Characteristics |
| Protease-Sensitive | Valine-Citrulline (vc) | > 9 days | ~2 - 7 days | Highly stable in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma. |
| Valine-Alanine (va) | Stable | More stable than Val-Cit | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | |
| pH-Sensitive | Hydrazone | ~2 days | Variable | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release. |
| Redox-Sensitive | Hindered Disulfide | > 7 days | > 7 days | Steric hindrance around the disulfide bond enhances stability in circulation. |
| Unhindered Disulfide | Variable | Variable | Less stable than hindered disulfides and more prone to premature cleavage. | |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Highly Stable | Shows high stability and efficacy in vivo, but may have tolerability issues. |
| Sulfatase-Cleavable | High (over 7 days) | High (over 7 days) | Demonstrates high plasma stability and potent in vitro cytotoxicity. |
Table 2: Comparative Stability of Cleavable vs. Non-Cleavable Linkers
| Linker Type | Linker Example | Stability Metric | Value | Key Findings |
| Cleavable | Val-Cit-PABC | % Intact ADC after 7 days (rat serum) | ~60-80% | Demonstrates good stability but is susceptible to enzymatic cleavage. |
| Non-Cleavable | Thioether (e.g., SMCC) | % Intact ADC after 7 days (rat serum) | >95% | Exhibits superior plasma stability compared to many cleavable linkers. |
The Influence of Physicochemical Properties on ADC Stability
Beyond the linker chemistry itself, other factors such as the Drug-to-Antibody Ratio (DAR) and the hydrophobicity of the payload can significantly impact the stability of an ADC.
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, leading to a higher propensity for aggregation and faster clearance from circulation.[3]
-
Payload Hydrophobicity: Highly hydrophobic payloads can induce conformational changes in the antibody, leading to increased aggregation and reduced stability.[4][5]
Visualizing ADC Structure and Stability Assessment
To better understand the concepts discussed, the following diagrams illustrate the structure of ADCs with different linkers and a typical workflow for assessing their stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability. Below are outlines for key experiments.
In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the in vitro stability of an ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).[6]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control sample in phosphate-buffered saline (PBS).
-
Incubation: Incubate the samples at 37°C with gentle shaking for a predetermined time course (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Collection: At each time point, collect aliquots and store them at -80°C until analysis.
-
Sample Preparation:
-
For Intact ADC Analysis: Thaw the plasma samples and subject them to immunocapture to isolate the ADC.
-
For Free Payload Analysis: Precipitate the proteins in the plasma samples using an organic solvent (e.g., acetonitrile), and collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Analyze the immunocaptured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Quantify the free payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.
ADC Aggregation and Fragmentation Analysis by SEC-MALS
Objective: To quantify the formation of aggregates and fragments of an ADC over time and under stress conditions.
Methodology:
-
Sample Preparation: Prepare ADC samples at a known concentration in the desired formulation buffer. For stress studies, samples can be subjected to elevated temperatures, freeze-thaw cycles, or mechanical stress.
-
SEC-MALS System: Use a size-exclusion chromatography (SEC) system coupled to a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.
-
Chromatography:
-
Equilibrate the SEC column with the appropriate mobile phase.
-
Inject the ADC sample onto the column. The separation is based on the hydrodynamic size of the molecules, with larger aggregates eluting first, followed by the monomer, and then smaller fragments.
-
-
Detection and Analysis:
-
The MALS detector measures the light scattered by the eluting molecules, which is proportional to their molar mass and concentration.
-
The RI detector measures the concentration of the eluting species.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to analyze the MALS and RI data to determine the molar mass and concentration of each species (monomer, aggregate, fragment) in the sample.
-
Calculate the percentage of aggregates and fragments relative to the total protein.
-
Conclusion
The stability of an ADC is a multifactorial characteristic influenced by the linker chemistry, payload properties, and the overall molecular structure. Non-cleavable linkers generally provide superior plasma stability compared to their cleavable counterparts, which can translate to a wider therapeutic window and reduced off-target toxicity. However, the choice of linker must be carefully considered in the context of the specific target, the mechanism of action of the payload, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ADC stability, enabling researchers to make data-driven decisions in the design and development of novel and effective antibody-drug conjugates.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Clindamycin in Overcoming Multidrug Resistance: A Comparative Outlook on Advanced Antibody-Drug Conjugates
For Immediate Release
In the persistent battle against multidrug-resistant (MDR) cancers, researchers are exploring innovative therapeutic strategies that extend beyond conventional chemotherapies. This guide provides a comparative analysis of the emerging potential of the antibiotic clindamycin (B1669177) and its derivatives as anti-cancer agents against MDR tumors, contextualized against the current landscape of advanced antibody-drug conjugates (ADCs) designed to overcome therapeutic resistance.
Repurposing Clindamycin: An Unconventional Strategy for MDR Tumors
Recent preclinical evidence suggests that clindamycin, a lincosamide antibiotic, may offer a novel avenue for treating drug-resistant cancers, particularly glioblastoma (GBM). Studies have demonstrated that clindamycin exhibits cytotoxic effects on GBM cells and can act synergistically with standard chemotherapy agents like temozolomide (B1682018) (TMZ).[1][2][3] This effect is particularly noteworthy in the context of TMZ-resistant GBM models.
The primary mechanism behind clindamycin's anti-cancer activity in this context appears to be the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By attenuating the phosphorylation of downstream effectors of mTOR, such as p70S6K, clindamycin can suppress GBM cell growth.[1][2][4] Furthermore, in combination with TMZ, clindamycin has been shown to inhibit the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein associated with TMZ resistance.[1][2]
Beyond direct cytotoxicity, clindamycin also exhibits immunomodulatory properties within the tumor microenvironment (TME). Research has shown that clindamycin can suppress pyroptosis, a form of inflammatory cell death, in tumor-associated macrophages (TAMs) by inhibiting caspase-1.[5] This modulation of the TME could potentially enhance anti-tumor immune responses.[6][7][8][9]
The following diagram illustrates the proposed signaling pathway for clindamycin's anti-tumor effect in glioblastoma.
Caption: Proposed mechanism of clindamycin's antitumor action in glioblastoma.
Advanced Antibody-Drug Conjugates: The Forefront of Combating MDR
While repurposing existing drugs like clindamycin presents an intriguing possibility, the mainstream approach to tackling MDR tumors involves the development of sophisticated ADCs with novel payloads and innovative designs. ADCs are designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[10]
Novel Payloads to Counter Resistance
The limitations of early ADC payloads, which often included conventional chemotherapy agents, have spurred the development of new classes of cytotoxic agents with diverse mechanisms of action. These novel payloads are often effective against cell lines that overexpress multidrug-resistant (MDR) efflux pumps.[11] Key examples include:
-
Topoisomerase I Inhibitors: These agents, such as exatecan (B1662903) and deruxtecan, disrupt DNA replication and have shown significant efficacy in solid tumors.[12]
-
DNA Mono-alkylating Agents: These payloads can induce DNA damage in MTI-resistant tumors and can be designed to have a "bystander effect," killing neighboring cancer cells that may not express the target antigen.[11]
-
Protein Translation Inhibitors: Novel natural products that inhibit protein synthesis are being explored as ADC payloads, demonstrating cytotoxicity in multi-drug resistant myeloma cell lines.[13]
-
RNA Polymerase II Inhibitors: Molecules like amatoxins represent another class of potent payloads being investigated.[14]
Dual-Payload ADCs: A Multi-pronged Attack
A groundbreaking strategy to overcome tumor heterogeneity and acquired resistance is the development of dual-payload ADCs.[12][15][16][17][18] These ADCs carry two distinct payloads with different mechanisms of action, allowing for a simultaneous attack on multiple cancer cell vulnerabilities. This approach can lead to synergistic tumor-killing and a reduced likelihood of resistance development.[15][16] For instance, a dual-drug ADC containing both a DNA crosslinking agent and a tubulin polymerization inhibitor has demonstrated superior treatment effects in a xenograft mouse model with intratumor heterogeneity and drug resistance.[19]
The following diagram illustrates the workflow for developing and evaluating a dual-payload ADC.
Caption: A streamlined workflow for the development and evaluation of dual-payload ADCs.
Comparative Efficacy Data
The following tables summarize the available preclinical data for clindamycin in a multidrug-resistant glioblastoma model and representative data for a novel ADC in a resistant tumor model.
Table 1: Preclinical Efficacy of Clindamycin in a Temozolomide-Resistant Glioblastoma Model
| Treatment Group | In Vitro Cell Viability (% of Control) | In Vivo Tumor Volume (mm³) at Day 10 |
| Vehicle Control | 100% | ~150 |
| Clindamycin (440 µM in vitro, 400 mg/kg in vivo) | ~60% | ~120 |
| Temozolomide (125 µM in vitro, 5 mg/kg in vivo) | ~80% | ~100 |
| Clindamycin + Temozolomide | ~40% | ~50 |
| Data synthesized from findings reported in Eda et al., 2022.[1][2][3] |
Table 2: Representative Preclinical Efficacy of a Novel DNA Mono-alkylator ADC in an MTI-Resistant Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | 0% | 0/8 |
| Isotype Control ADC | <10% | 0/8 |
| Novel DNA Mono-alkylator ADC (Single Dose) | >90% | 6/8 |
| Data are representative of findings for novel ADC platforms in resistant models as described in related literature.[11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (WST-1 Assay for Glioblastoma Cells)
-
Cell Seeding: Human glioblastoma cell lines (e.g., U251, T98G) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[4][20]
-
Drug Treatment: Cells are treated with varying concentrations of clindamycin, temozolomide, or a combination of both for 72 hours.[4][20]
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[4][20] A variety of other cytotoxicity assays such as MTT, trypan blue exclusion, and Alamar blue assays can also be employed.[21]
In Vivo Subcutaneous Glioblastoma Xenograft Model
-
Cell Implantation: 5 x 10⁶ human glioblastoma cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1][22][23]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with vehicle control, clindamycin (e.g., 400 mg/kg, intraperitoneally), temozolomide (e.g., 5 mg/kg, orally), or a combination of both for a specified period (e.g., 10 days).[1][22]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing tumor growth inhibition and survival rates between the treatment and control groups.[22][23] For temozolomide resistance models, recurrent tumors from treated animals can be propagated to subsequent hosts.[24]
Conclusion
The exploration of clindamycin's anti-cancer properties reveals a potential, albeit unconventional, strategy for addressing multidrug resistance, particularly through its unique mechanism of mTOR inhibition and possible immunomodulatory effects. However, this approach is in its nascent stages of investigation.
In contrast, the field of antibody-drug conjugates has made significant strides in rationally designing therapies to overcome MDR. The development of novel and dual-payload ADCs represents a more mature and broadly applicable strategy, with a growing body of preclinical and clinical evidence supporting its potential. These advanced ADCs, with their ability to deliver highly potent and mechanistically diverse payloads, are at the forefront of targeted cancer therapy for resistant tumors.
For researchers and drug development professionals, while the repurposing of drugs like clindamycin warrants further investigation, the continued innovation in ADC technology, particularly in payload and linker design, holds the most immediate and widespread promise for overcoming the challenge of multidrug resistance in oncology.
References
- 1. Novel Repositioning Therapy for Drug-Resistant Glioblastoma: In Vivo Validation Study of Clindamycin Treatment Targeting the mTOR Pathway and Combination Therapy with Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Repositioning Therapy for Drug-Resistant Glioblastoma: In Vivo Validation Study of Clindamycin Treatment Targeting the mTOR Pathway and Combination Therapy with Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Repurposed clindamycin suppresses pyroptosis in tumor-associated macrophages through Inhibition of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunomodulation of the Tumor Microenvironment: Turn Foe Into Friend [frontiersin.org]
- 7. Small molecule immunomodulation: the tumor microenvironment and overcoming immune escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immune microenvironments in solid tumors: new targets for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor immune microenvironment (TIME) to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. abzena.com [abzena.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Dual-Payload ADCs: A Revolutionary Leap in Targeted Cancer Therapy | Biopharma PEG [biochempeg.com]
- 16. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual Payload ADC: Empowering precision cancer therapy | BroadPharm [broadpharm.com]
- 18. contractpharma.com [contractpharma.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. kosheeka.com [kosheeka.com]
- 22. oncotarget.com [oncotarget.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
Benchmarking a Novel Clindamycin-Based Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-clindamycin, against a selection of approved and widely recognized ADCs. Due to the absence of publicly available preclinical and clinical data for an ADC utilizing this specific clindamycin (B1669177) conjugate, this guide will focus on a detailed component-by-component analysis. The performance of the Val-Cit-PAB linker will be benchmarked against linkers found in approved ADCs, and the potential efficacy of clindamycin as a novel ADC payload will be discussed in the context of established cytotoxic agents.
Overview of this compound
The this compound is an ADC agent-linker conjugate that combines a potent protein synthesis inhibitor, clindamycin, with a clinically validated cleavable linker system.[1][2]
-
Payload: Clindamycin. An antibiotic that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] Its application as a cytotoxic payload in an ADC context is novel and would target protein synthesis in cancer cells.
-
Linker: Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PAB). This linker is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3] This enzymatic cleavage is intended to ensure targeted release of the payload within the cancer cell, minimizing systemic toxicity.
Comparative Analysis of ADC Components
The efficacy and safety of an ADC are determined by the interplay of its three components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload. This section compares the linker and payload of this compound to those of several approved ADCs.
Linker Technology: Val-Cit-PAB vs. Other Linkers
The Val-Cit linker is a well-established dipeptide linker known for its susceptibility to cleavage by lysosomal enzymes.[4] This characteristic is crucial for the intracellular release of the payload. The table below compares the Val-Cit-PAB linker with other linker technologies used in approved ADCs.
| Linker Type | Linker Name | Cleavage Mechanism | Key Characteristics | Approved ADC Examples |
| Enzymatically Cleavable (Dipeptide) | MC-Val-Cit-PAB | Cathepsin B cleavage in lysosome | Good balance of plasma stability and efficient payload release in tumor cells. | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Enfortumab vedotin (Padcev®) |
| Enzymatically Cleavable (Peptide) | GGFG | Cathepsin B cleavage | Generally stable in circulation. | Trastuzumab deruxtecan (B607063) (Enhertu®) |
| pH-Sensitive | Hydrazone | Acidic hydrolysis in endosomes/lysosomes | Susceptible to cleavage in the acidic tumor microenvironment. | Gemtuzumab ozogamicin (B1678132) (Mylotarg®) |
| Non-Cleavable | Thioether (e.g., SMCC) | Proteolytic degradation of the antibody backbone | High plasma stability, payload released with a linker remnant. | Trastuzumab emtansine (Kadcyla®) |
Payload Mechanism of Action: Clindamycin vs. Approved Payloads
Clindamycin's mechanism as a protein synthesis inhibitor presents a different approach compared to the payloads of most approved ADCs, which are primarily microtubule inhibitors or DNA-damaging agents.
| Payload Class | Payload Example | Mechanism of Action | Approved ADC Examples |
| Protein Synthesis Inhibitor | Clindamycin | Binds to the 50S ribosomal subunit, inhibiting protein translation. | (Novel for ADCs) |
| Microtubule Inhibitor | Monomethyl Auristatin E (MMAE) | Inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Enfortumab vedotin (Padcev®) |
| Microtubule Inhibitor | Maytansinoid (DM1) | Inhibits tubulin polymerization. | Trastuzumab emtansine (Kadcyla®) |
| DNA Damaging Agent | Calicheamicin | Causes double-strand DNA breaks. | Gemtuzumab ozogamicin (Mylotarg®), Inotuzumab ozogamicin (Besponsa®) |
| Topoisomerase I Inhibitor | Deruxtecan (DXd) | Inhibits topoisomerase I, leading to DNA damage. | Trastuzumab deruxtecan (Enhertu®) |
Expected Mechanism of Action of a Clindamycin-Based ADC
An ADC utilizing the this compound system would follow a well-characterized pathway for targeted drug delivery.
Caption: Mechanism of a Val-Cit-PAB-Clindamycin ADC.
Experimental Protocols for ADC Benchmarking
To empirically benchmark an this compound ADC against approved alternatives, a series of standardized in vitro and in vivo assays would be required.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Protocol: MTT/XTT Assay
-
Cell Seeding: Plate target antigen-positive and -negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-mediated cell death (typically 72-120 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Quantification: For MTT, solubilize the formazan (B1609692) crystals and measure the absorbance. For XTT, measure the absorbance of the soluble formazan.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against ADC concentration.
In Vivo Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of the ADC in a living organism.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined volume (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via intravenous injection at various dosing schedules.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.
-
Data Analysis: Plot mean tumor volume over time for each treatment group to assess efficacy.
Experimental Workflow Diagram
Caption: Standard workflow for preclinical ADC evaluation.
Conclusion
The this compound conjugate represents a novel approach to ADC design by incorporating a protein synthesis inhibitor as the payload. While the Val-Cit-PAB linker is a well-validated component of several successful ADCs, the efficacy and safety profile of a clindamycin-based ADC would need to be established through rigorous preclinical and clinical testing. The experimental protocols outlined in this guide provide a framework for such an evaluation, allowing for a direct and objective comparison against approved ADCs. The potential for a new mechanism of action in the payload could offer advantages in overcoming resistance to existing ADC therapies.
References
Navigating the Frontier of Antibody-Drug Conjugates: A Guide to Correlating In Vitro and In Vivo Activity of Novel Clindamycin ADCs
The development of antibody-drug conjugates (ADCs) represents a paradigm shift in targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload, ADCs offer the potential for highly effective treatments with a wider therapeutic window. While traditional payloads have included potent anti-mitotic agents and DNA-damaging compounds, the exploration of novel payloads is a burgeoning area of research. Clindamycin (B1669177), a lincosamide antibiotic known for its ability to inhibit protein synthesis, presents an intriguing, albeit underexplored, candidate as an ADC payload.
This guide provides a conceptual framework for researchers, scientists, and drug development professionals interested in exploring clindamycin as an ADC payload. Given the nascent stage of this specific research area, this document outlines the foundational principles, hypothetical experimental workflows, and data presentation structures necessary to establish a robust in vitro and in vivo correlation (IVIVC) for a novel clindamycin ADC.
Conceptual Framework: A Clindamycin ADC
A hypothetical clindamycin ADC would leverage an antibody to selectively target a tumor-associated antigen on the surface of cancer cells. Upon binding, the ADC would be internalized, and the clindamycin payload would be released into the cytoplasm. Clindamycin inhibits protein synthesis by binding to the 50S subunit of bacterial ribosomes.[1][2][3][4][5] While human cells have 60S ribosomal subunits, the potential for off-target effects and the precise mechanism of cytotoxicity in cancer cells would need to be thoroughly investigated. Recent studies have begun to explore the antitumor potential of clindamycin derivatives, suggesting that this class of molecules may have applications beyond their antimicrobial properties.[6][7]
The successful development of a clindamycin ADC would hinge on a deep understanding of its in vitro activity and how that translates to in vivo efficacy. Establishing a strong IVIVC is critical for predicting clinical outcomes and optimizing ADC design.[8]
Data Presentation: A Template for Correlation
Clear and concise data presentation is paramount for comparing the performance of different ADC candidates and for establishing IVIVC. The following tables provide a template for summarizing the quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Activity of a Hypothetical Clindamycin ADC
| Assay | Cell Line | Target Antigen Expression | Clindamycin ADC (IC50) | Non-Targeting ADC (IC50) | Free Clindamycin (IC50) |
| Cytotoxicity | High | High | X nM | >1000 nM | Y µM |
| Low | Low | Z nM | >1000 nM | Y µM | |
| Negative | None | >1000 nM | >1000 nM | Y µM | |
| Bystander Killing | Co-culture | High/Negative | X% Killing of Negative Cells | <5% Killing of Negative Cells | N/A |
Table 2: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions | Body Weight Change (%) |
| Vehicle Control | N/A | Q7D x 3 | 0 | 0/8 | +5% |
| Clindamycin ADC | 1 | Q7D x 3 | A | 1/8 | -2% |
| 3 | Q7D x 3 | B | 4/8 | -5% | |
| 10 | Q7D x 3 | C | 8/8 | -10% | |
| Non-Targeting ADC | 10 | Q7D x 3 | D | 0/8 | -3% |
| Free Clindamycin | 50 | Q5D x 5 | E | 0/8 | -8% |
Experimental Protocols: A Methodological Blueprint
Detailed and reproducible experimental protocols are the bedrock of reliable drug development. The following sections outline the key methodologies required to generate the data for a clindamycin ADC.
In Vitro Assays
-
Cell Viability/Cytotoxicity Assay:
-
Objective: To determine the potency (IC50) of the clindamycin ADC on target-expressing and non-expressing cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the clindamycin ADC, a non-targeting control ADC, and free clindamycin.
-
Treat the cells with the compounds for a period of 72-120 hours.
-
Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
-
Calculate IC50 values using non-linear regression analysis.
-
-
-
Internalization Assay:
-
Objective: To confirm that the ADC is internalized upon binding to the target antigen.
-
Methodology:
-
Label the ADC with a pH-sensitive fluorescent dye.
-
Incubate target-expressing cells with the labeled ADC.
-
Monitor fluorescence over time using flow cytometry or high-content imaging. An increase in fluorescence indicates internalization into acidic compartments like lysosomes.
-
-
-
Bystander Killing Assay:
-
Objective: To assess the ability of the released clindamycin payload to kill neighboring antigen-negative cells.
-
Methodology:
-
Establish a co-culture of target-expressing cells (e.g., labeled with GFP) and target-negative cells (e.g., labeled with mCherry).
-
Treat the co-culture with the clindamycin ADC.
-
After a defined incubation period, use flow cytometry to quantify the percentage of viable and apoptotic cells in both the GFP-positive and mCherry-positive populations.
-
-
In Vivo Studies
-
Xenograft Tumor Model:
-
Objective: To evaluate the anti-tumor efficacy of the clindamycin ADC in a living organism.
-
Methodology:
-
Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the clindamycin ADC, control ADCs, and vehicle intravenously according to a defined dosing schedule.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
-
-
Pharmacokinetic (PK) Analysis:
-
Objective: To determine the exposure and clearance of the ADC in vivo.
-
Methodology:
-
Administer a single dose of the clindamycin ADC to mice.
-
Collect blood samples at various time points post-administration.
-
Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody and ADC in the plasma.
-
Calculate key PK parameters such as half-life, clearance, and area under the curve (AUC).
-
-
Visualizing the Pathway and Process
Diagrams are essential for communicating complex biological mechanisms and experimental workflows. The following Graphviz diagrams illustrate the proposed mechanism of a clindamycin ADC and a general workflow for establishing IVIVC.
Caption: Proposed mechanism of action for a clindamycin ADC.
Caption: General workflow for ADC development and IVIVC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 4. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Different Antibody-Drug Conjugate (ADC) Formats
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a rapidly evolving class of targeted therapeutics. Their pharmacokinetic (PK) behavior is a critical determinant of both efficacy and toxicity. The intricate interplay between the antibody scaffold, the cytotoxic payload, the linker technology, and the drug-to-antibody ratio (DAR) gives rise to a diverse landscape of ADC formats, each with a unique PK profile. This guide provides an objective comparison of the pharmacokinetic properties of different ADC formats, supported by experimental data, to inform the design and development of next-generation ADCs.
Key Pharmacokinetic Parameters for ADC Analysis
The pharmacokinetic evaluation of ADCs is more complex than for traditional monoclonal antibodies or small molecule drugs. It necessitates the quantification of multiple analytes to understand the in vivo behavior of the conjugate.[1][2] The key analytes and PK parameters are:
-
Total Antibody: Measures all antibody species, including conjugated, partially deconjugated, and fully deconjugated antibodies. This parameter provides insight into the overall stability and clearance of the antibody backbone.[3]
-
Conjugated ADC (or Conjugated Antibody): Quantifies the antibody molecules that are still attached to at least one drug molecule. This is a critical measure of the concentration of the active therapeutic agent in circulation.[4]
-
Unconjugated (Free) Payload: Measures the concentration of the cytotoxic drug that has been released from the antibody. Monitoring the free payload is crucial for assessing off-target toxicity.[5]
The primary pharmacokinetic parameters evaluated for these analytes include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration of the analyte.
-
Clearance (CL): The rate at which the analyte is removed from the body.
-
Volume of Distribution (Vss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the analyte to decrease by half.
Impact of ADC Format on Pharmacokinetic Properties
The structural characteristics of an ADC significantly influence its pharmacokinetic profile. Understanding these relationships is paramount for optimizing ADC design.
Influence of the Drug-to-Antibody Ratio (DAR)
The DAR, the average number of drug molecules conjugated to a single antibody, is a critical parameter affecting both potency and pharmacokinetics.[6] Higher DARs can enhance cytotoxic potential but may also lead to faster clearance and increased off-target toxicity.[1][7]
Studies have demonstrated that ADCs with a high DAR (e.g., 8 or more) tend to be cleared more rapidly from circulation compared to those with a lower DAR (e.g., 2 or 4).[7][8] This accelerated clearance is often attributed to increased hydrophobicity and potential aggregation of the high-DAR species, leading to enhanced uptake by the reticuloendothelial system (RES), particularly the liver.[7] An optimal DAR of 3-4 is often considered to strike a balance between efficacy and a favorable PK profile.[1]
Table 1: Comparative Pharmacokinetic Parameters of Maytansinoid ADCs with Different DARs
| ADC Format | Average DAR | Clearance (mL/day/kg) | Half-life (t½, days) |
| anti-CD22-MCC-DM1 | 2 | 15 | 4.5 |
| anti-CD22-MCC-DM1 | 4 | 18 | 4.1 |
| anti-CD22-MCC-DM1 | 8 | 45 | 1.8 |
Data adapted from preclinical studies. Actual values can vary based on the specific antibody, payload, and experimental model.
Influence of the Linker Technology
The linker connecting the antibody to the payload plays a pivotal role in the stability and release kinetics of the ADC.[1] Linkers are broadly classified as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the target cell (e.g., acidic pH, reducing environment, or presence of specific enzymes).[4] While they can facilitate efficient payload release, they may also be susceptible to premature cleavage in circulation, leading to off-target toxicity.[9]
-
Non-cleavable Linkers: These linkers are more stable in circulation and release the payload upon lysosomal degradation of the entire ADC.[4] This enhanced stability generally results in a longer half-life and lower systemic toxicity.[9]
Table 2: Comparative Pharmacokinetic Parameters of ADCs with Cleavable vs. Non-cleavable Linkers
| ADC Format | Linker Type | ADC Clearance (mL/day/kg) | Total Antibody Clearance (mL/day/kg) |
| anti-CD22-SPP-DM1 | Cleavable (Disulfide) | 35 | 16 |
| anti-CD22-MCC-DM1 | Non-cleavable (Thioether) | 18 | 15 |
Data adapted from preclinical studies. Note that the total antibody clearance is similar, indicating that the difference in ADC clearance is primarily due to linker stability.[9]
Influence of the Antibody Isotype
The choice of antibody isotype, most commonly IgG1, IgG2, or IgG4, can also impact the pharmacokinetic properties of an ADC.[4] While all three isotypes have long half-lives due to their interaction with the neonatal Fc receptor (FcRn), there can be subtle differences in their clearance rates and effector functions.[10][11][12] In a review of clinical data, IgG4-based ADCs were associated with higher clearance, although this could be confounded by other factors such as the payload and target antigen.[4] Generally, IgG1 is the most commonly used scaffold for ADCs due to its well-understood properties and favorable half-life.
Experimental Workflow and Methodologies
A robust preclinical pharmacokinetic study is essential for characterizing and comparing different ADC formats. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
Preclinical Murine Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of different ADC formats in a murine model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
ADC constructs to be tested
-
Sterile phosphate-buffered saline (PBS) for formulation
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the study.
-
ADC Administration: Formulate the ADCs in sterile PBS at the desired concentration. Administer a single intravenous (IV) dose of each ADC format to a group of mice (n=3-5 per group) via the tail vein.
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect approximately 50 µL of blood from the retro-orbital sinus or saphenous vein into EDTA-coated tubes.
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
ELISA for Quantification of Total Antibody and Conjugated ADC
Objective: To quantify the concentration of total antibody and conjugated ADC in plasma samples.
Materials:
-
96-well microtiter plates
-
Recombinant target antigen
-
Plasma samples from the PK study
-
Capture antibody (anti-human IgG)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG for total antibody; HRP-conjugated anti-payload antibody for conjugated ADC)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol for Total Antibody Quantification (Sandwich ELISA):
-
Coating: Coat the wells of a 96-well plate with 100 µL of capture antibody (e.g., goat anti-human IgG) at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.[13]
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted plasma samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody (e.g., goat anti-human IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Calculate the concentration of total antibody in the samples based on the standard curve.
The protocol for conjugated ADC is similar, but typically uses the target antigen for capture and an anti-payload detection antibody.
LC-MS/MS for Quantification of Free Payload
Objective: To quantify the concentration of unconjugated (free) payload in plasma samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Plasma samples from the PK study
-
Internal standard (e.g., a stable isotope-labeled version of the payload)
-
Formic acid
-
Protein precipitation solution (e.g., methanol)
Procedure:
-
Sample Preparation: To 50 µL of plasma sample, add 10 µL of internal standard solution and 150 µL of protein precipitation solution. Vortex for 1 minute.[14]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC Separation: Inject an aliquot of the supernatant onto an appropriate LC column (e.g., C18). Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the payload from other plasma components.[15]
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the payload and the internal standard.[15]
-
Quantification: Calculate the concentration of the free payload in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.[14]
Conclusion
The pharmacokinetic profile of an ADC is a complex outcome of its molecular design. A thorough understanding of how different components such as the DAR, linker, and antibody isotype influence PK is essential for the development of safe and effective ADC therapies. By employing rigorous preclinical PK studies and robust bioanalytical methods, researchers can rationally design next-generation ADCs with optimized therapeutic windows. This comparative guide serves as a foundational resource for scientists and drug developers navigating the intricate landscape of ADC pharmacokinetics.
References
- 1. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Properties of Humanized IgG1 and IgG4 Antibodies in Preclinical Species: Translational Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Properties of Humanized IgG1 and IgG4 Antibodies in Preclinical Species: Translational Evaluation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ELISA Protocol | Rockland [rockland.com]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
The Untapped Potential of Antibiotics in Oncology: A Comparative Safety and Toxicology Profile of a Theoretical Clindamycin-Based ADC
For Immediate Release
A novel theoretical exploration into the use of the antibiotic clindamycin (B1669177) as a payload for antibody-drug conjugates (ADCs) offers a new perspective on expanding the arsenal (B13267) of targeted cancer therapies. This guide provides a comparative analysis of the projected safety and toxicology profile of a clindamycin-based ADC against established ADC platforms, offering crucial insights for researchers, scientists, and drug development professionals.
While no clindamycin-based ADCs are currently in clinical development for oncology, the known characteristics of clindamycin, combined with recent research into its derivatives' anti-tumor properties, present a compelling case for its consideration. This comparison guide delves into the hypothetical safety profile of such a conjugate, weighing its potential advantages and disadvantages against current standards.
Executive Summary
The landscape of antibody-drug conjugates has been dominated by highly potent cytotoxic agents that, while effective, often present significant toxicity challenges. The exploration of alternative payloads with different mechanisms of action and potentially more manageable safety profiles is a critical area of research. This guide proposes a theoretical clindamycin-based ADC and contrasts its anticipated toxicological characteristics with those of widely used payloads such as monomethyl auristatin E (MMAE), deruxtecan, and a maytansinoid derivative (DM1).
Our analysis suggests that a clindamycin-based ADC could offer a distinct safety profile, potentially mitigating some of the severe hematological and neurological toxicities associated with current ADC payloads. However, its well-documented risk of gastrointestinal toxicity, particularly Clostridioides difficile-associated diarrhea, would be a primary concern to address through careful linker design and patient selection.
Comparative Toxicology of ADC Payloads
The toxicity of an ADC is largely dictated by its payload. The following table summarizes the known dose-limiting toxicities of clindamycin and compares them to those of established ADC payloads.
| Payload Class | Hypothetical: Lincosamide (Clindamycin) | Auristatin (e.g., MMAE) | Topoisomerase I Inhibitor (e.g., Deruxtecan) | Maytansinoid (e.g., DM1) |
| Mechanism of Action | Inhibition of bacterial protein synthesis (50S ribosomal subunit)[1][2]; potential immunomodulatory effects and caspase-1 inhibition[3]. | Microtubule inhibitor, leading to G2/M phase cell cycle arrest and apoptosis[4]. | DNA topoisomerase I inhibitor, causing DNA damage and cell death[4]. | Microtubule inhibitor, causing cell cycle arrest at G2/M phase[5]. |
| Primary Dose-Limiting Toxicities | Gastrointestinal: Pseudomembranous colitis, diarrhea, nausea, vomiting[2][6][7]. Hepatic: Transient serum aminotransferase elevations[1]. | Hematologic: Neutropenia, anemia[8][9]. Neurologic: Peripheral neuropathy[8]. | Hematologic: Neutropenia, anemia[10][11]. Pulmonary: Interstitial lung disease (ILD)/pneumonitis[10][11][12]. Gastrointestinal: Nausea, vomiting[10][12]. | Hematologic: Thrombocytopenia[5][8][13]. Hepatic: Elevated transaminases[5][8][14]. |
| Potential Advantages of a Clindamycin-Based ADC | - Potentially lower rates of severe hematologic and neurotoxicity. - Novel mechanism of action for an ADC payload. - Observed anti-tumor activity in derivative forms[15][16]. | - High potency. - Clinically validated efficacy. | - High potency. - Efficacious in tumors with heterogeneous antigen expression (bystander effect)[17][]. | - High potency. - Clinically validated efficacy. |
| Potential Disadvantages of a Clindamycin-Based ADC | - Significant risk of severe gastrointestinal toxicity. - Lower cytotoxic potency compared to traditional payloads. - Potential for antibiotic resistance mechanisms to affect efficacy. | - Off-target toxicities due to bystander effect[19]. - Neurotoxicity can be treatment-limiting. | - Risk of potentially fatal ILD. - High rates of nausea and vomiting. | - Hepatotoxicity requires careful monitoring. - Thrombocytopenia can be a significant issue. |
The Crucial Role of Linker Technology
The linker connecting the antibody to the payload is a critical determinant of an ADC's safety and efficacy. An ideal linker remains stable in circulation and releases the payload only upon internalization into the target cancer cell[4][20][21]. For a hypothetical clindamycin-based ADC, the choice of linker would be paramount in mitigating its primary gastrointestinal toxicity.
A non-cleavable linker, which releases the payload only after lysosomal degradation of the entire ADC, could potentially limit the systemic exposure to free clindamycin and reduce the risk of disrupting gut flora[22]. Conversely, a cleavable linker could be designed to be sensitive to the tumor microenvironment, offering targeted release and potentially a bystander effect[21][22].
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of a novel ADC, such as a clindamycin-based conjugate, would involve a series of well-defined in vitro and in vivo studies to characterize its efficacy and safety.
In Vitro Cytotoxicity Assays
-
Objective: To determine the potency and specificity of the clindamycin-ADC.
-
Methodology:
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression, as well as antigen-negative cell lines, would be used[23][24].
-
Treatment: Cells are incubated with serial dilutions of the clindamycin-ADC, free clindamycin, and a non-targeting control ADC for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to quantify the ADC's cytotoxic activity[25].
-
In Vivo Toxicology Studies
-
Objective: To evaluate the systemic toxicity and determine the maximum tolerated dose (MTD) of the clindamycin-ADC.
-
Methodology:
-
Animal Models: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., cynomolgus monkey)[26][27].
-
Dosing: Animals receive escalating doses of the clindamycin-ADC intravenously.
-
Monitoring: Comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, a full necropsy and histopathological examination of all major organs are performed to identify any target organs of toxicity[28].
-
Conclusion and Future Directions
The concept of a clindamycin-based ADC represents an innovative approach to diversifying the ADC payload landscape. While its lower potency compared to traditional cytotoxic agents might be a limitation, this could be offset by a potentially more favorable safety profile, particularly concerning hematological and neurological toxicities. The significant risk of gastrointestinal side effects remains a major hurdle that would need to be addressed through sophisticated linker and conjugation strategies.
Further research into the anti-cancer properties of clindamycin and its derivatives is warranted. The development and preclinical testing of a prototype clindamycin-ADC are necessary to validate the theoretical safety and efficacy profile outlined in this guide. Such studies would provide the empirical data needed to determine if clindamycin or other antibiotics could indeed be the next frontier in ADC payload technology.
References
- 1. Clindamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clindamycin - Wikipedia [en.wikipedia.org]
- 3. Repurposed clindamycin suppresses pyroptosis in tumor-associated macrophages through Inhibition of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abzena.com [abzena.com]
- 5. Toxicity profile of antibody-drug conjugates in breast cancer: practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clindamycin: MedlinePlus Drug Information [medlineplus.gov]
- 8. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Toxicity Profiles of Antibody–Drug Conjugates: Synthesis and Graphical Insights to Optimize Patient-Centered Treatment Strategies for HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. dls.com [dls.com]
- 20. veranova.com [veranova.com]
- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 23. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. blog.td2inc.com [blog.td2inc.com]
- 27. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Beyond Val-Cit: A Comparative Guide to Next-Generation Cathepsin B-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe antibody-drug conjugates (ADCs). The Valine-Citrulline (Val-Cit) dipeptide has long been the industry standard for cathepsin B-cleavable linkers. However, its limitations, including suboptimal stability in rodent plasma and potential for off-target toxicities, have spurred the development of novel alternatives. This guide provides an objective comparison of promising next-generation linkers, supported by experimental data, to aid in the selection of the optimal linker for your ADC development.
The strategic design of an ADC hinges on the linker's ability to remain stable in circulation and efficiently release its cytotoxic payload within the target tumor cell. Cathepsin B, a lysosomal protease often overexpressed in cancer cells, is a key enzyme exploited for this targeted release. While the Val-Cit linker has proven successful, the quest for an improved therapeutic window has led to the exploration of new peptide sequences with enhanced stability and cleavage specificity.
Comparative Performance of Cathepsin B-Cleavable Linkers
This section provides a head-to-head comparison of key performance attributes of Val-Cit and its alternatives. The data presented is a synthesis of findings from multiple preclinical studies.
Table 1: In Vitro Plasma Stability
| Linker | Plasma Source | Stability Metric (Half-life or % Intact ADC) | Reference |
| Val-Cit | Human | > 230 days | [1] |
| Mouse | Unstable (due to carboxylesterase 1c) | [1][2] | |
| Val-Ala | Human | High stability | [1] |
| Mouse | Improved stability compared to Val-Cit | [1] | |
| Glu-Val-Cit (EVCit) | Human | High stability (No significant degradation after 28 days) | [3] |
| Mouse | Significantly improved half-life (from ~2 days for Val-Cit to ~12 days) | [2] | |
| Glu-Gly-Cit (EGCit) | Mouse & Primate | High long-term stability | [4] |
Table 2: Cathepsin B Cleavage Efficiency
| Linker | Cleavage Rate/Efficiency | Reference |
| Val-Cit | Baseline for comparison | [5] |
| Val-Ala | ~50% of Val-Cit rate | [5] |
| Glu-Val-Cit (EVCit) | More sensitive to cathepsin B-mediated cleavage than Val-Cit | [3] |
| Phe-Lys | ~30-fold faster than Val-Cit by isolated cathepsin B | [5] |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Linker | Cell Line | Payload | IC50 (nM) | Reference |
| Val-Cit | HER2+ | MMAE | 14.3 | [1] |
| Val-Ala | HER2+ | MMAE | Similar to Val-Cit | [1] |
| Glu-Val-Cit (EVCit) | KPL-4, SK-BR-3, BT-474, JIMT-1 | MMAE | 0.070–0.543 (comparable to Val-Cit) | [4] |
| Glu-Gly-Cit (EGCit) | KPL-4, SK-BR-3, BT-474, JIMT-1 | MMAE | 0.070–0.543 (comparable to Val-Cit) | [4] |
| β-Galactosidase-cleavable | HER2+ | MMAE | 8.8 | [1] |
| Sulfatase-cleavable | HER2+ | MMAE | 61 | [1] |
Featured Linker Alternatives
Valine-Alanine (Val-Ala)
A close analogue to Val-Cit, the Val-Ala linker also serves as a substrate for cathepsin B.[] It offers comparable in vitro cytotoxicity and stability in human plasma.[1] A key advantage of Val-Ala is its lower hydrophobicity, which can mitigate aggregation issues often encountered with high drug-to-antibody ratio (DAR) ADCs, particularly when conjugated with hydrophobic payloads.[7]
Glutamic acid-Valine-Citrulline (EVCit)
The addition of a glutamic acid residue to the N-terminus of the Val-Cit linker significantly enhances its stability in mouse plasma by reducing its susceptibility to cleavage by carboxylesterase 1c.[2][3] This improved stability in preclinical mouse models allows for more accurate predictions of an ADC's in vivo performance.[2] Notably, the EVCit linker demonstrates increased sensitivity to cathepsin B cleavage compared to Val-Cit, ensuring efficient payload release within the target cell.[3]
Glutamic acid-Glycine-Citrulline (EGCit)
This tripeptide linker is designed to address the suboptimal in vivo stability of Val-Cit, which can lead to adverse effects like neutropenia and hepatotoxicity.[4] The EGCit linker shows resistance to degradation by neutrophil elastase, a protease implicated in the premature release of payloads from Val-Cit-containing ADCs.[4][8] ADCs constructed with the EGCit linker have demonstrated improved antitumor efficacy and a better safety profile in preclinical models, with no significant signs of myelosuppression or hepatotoxicity at high doses.[4][8]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of ADCs with cathepsin B-cleavable linkers and a general workflow for their comparative evaluation.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, predicting its potential for premature payload release.
Materials:
-
ADC constructs with different linkers
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Isolate the ADC from the plasma samples using Protein A magnetic beads.
-
Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
A stable ADC will show minimal change in DAR over time.[9][10]
Cathepsin B Cleavage Assay (Fluorogenic Substrate Method)
This high-throughput assay measures the susceptibility of a linker to cleavage by cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer (e.g., 25 mM MES, pH 5.0)
-
Activation buffer (containing DTT)
-
Fluorescence plate reader
Procedure:
-
Activate Cathepsin B by incubating with the activation buffer.
-
Prepare a solution of the fluorogenic peptide substrate in the assay buffer in a 96-well plate.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate the plate at 37°C in a fluorescence plate reader.
-
Measure the increase in fluorescence over time, which is proportional to the rate of substrate cleavage.[5][11]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Appropriate cell culture medium
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC constructs.
-
Incubate for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[12][13][14]
Conclusion
The selection of a cathepsin B-cleavable linker is a critical decision in the development of an ADC. While Val-Cit has been a reliable choice, the emergence of alternatives like Val-Ala, EVCit, and EGCit offers researchers the opportunity to fine-tune the properties of their ADCs for improved stability, efficacy, and safety. The comparative data and experimental protocols provided in this guide are intended to facilitate a more informed and strategic approach to linker selection, ultimately contributing to the development of more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MC-Val-Cit-PAB-clindamycin: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of MC-Val-Cit-PAB-clindamycin, an antibody-drug conjugate (ADC) linker-payload system containing the cytotoxic agent clindamycin. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Given the potent nature of ADCs, all waste generated from their use must be managed as hazardous cytotoxic waste.[1][2][3][4]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any work with this compound, it is imperative to establish a designated area for its handling and to use appropriate personal protective equipment (PPE).
-
Designated Work Area: All handling of this compound should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. The work surface should be covered with disposable, absorbent bench paper.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated gloves. Change the outer pair immediately if contaminated.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Eye Protection: Use chemical splash goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for handling powders or when there is a risk of aerosol generation.[1]
-
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step in safe disposal. All materials that come into contact with this compound are to be considered cytotoxic waste.
-
Sharps Waste: Needles, syringes, scalpels, and any other sharp objects contaminated with this compound must be placed directly into a puncture-resistant, clearly labeled cytotoxic sharps container.[5] Do not recap, bend, or break needles.
-
Solid Waste: All non-sharp, contaminated solid waste, including gloves, gowns, bench paper, pipette tips, and vials, must be collected in a dedicated, leak-proof, and clearly labeled cytotoxic waste container. These containers are typically yellow or marked with the universal cytotoxic symbol.
-
Liquid Waste: Unused solutions, media containing the ADC, and any rinsate from decontamination procedures should be collected in a sealed, shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste: this compound."[6][7] Do not pour any liquid waste containing this compound down the drain.[8]
Decontamination Procedures
Decontamination involves both the physical removal and chemical inactivation of the cytotoxic compound from surfaces and equipment.[9][10]
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area. First, wipe down surfaces with a detergent-based cleaning agent to physically remove the compound.[11] Follow this with a chemical deactivating agent.
-
Equipment: Non-disposable equipment should be decontaminated using a validated method. If a validated method is not available, a thorough cleaning with a detergent solution followed by multiple rinses should be performed. All cleaning materials and rinsate must be disposed of as cytotoxic waste.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use a spill kit specifically designed for cytotoxic agents. Absorb the spill with absorbent pads, then decontaminate the area as described above. All materials used for spill cleanup must be disposed of as cytotoxic waste.
| Parameter | Guideline | Rationale |
| Waste Container Type | Puncture-resistant for sharps; leak-proof, sealed containers for solids and liquids. | Prevents physical injury and environmental contamination. |
| Labeling | "Cytotoxic Waste" with universal symbol; specify chemical name if possible. | Ensures proper handling and disposal by waste management personnel. |
| Decontamination Agents | Detergent solution followed by a chemical inactivating agent (e.g., sodium hypochlorite (B82951) solution). | Physical removal followed by chemical breakdown of the cytotoxic compound. |
| Contact Time for Decontamination | Minimum of 10-15 minutes with deactivating agent. | Allows sufficient time for chemical inactivation to occur. |
| Final Disposal Method | High-temperature incineration.[5][12] | Ensures complete destruction of the cytotoxic molecule. |
Final Disposal
The ultimate disposal of this compound waste must be conducted in a manner that ensures its complete destruction.
-
Incineration: High-temperature incineration is the recommended method for the final disposal of all cytotoxic waste, including materials contaminated with this compound.[5][12] This process ensures the complete breakdown of the active cytotoxic components.
-
Waste Pick-up: All segregated and properly labeled waste containers should be stored in a secure, designated area until they are collected by a licensed hazardous waste disposal service.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 2. trinityconsultants.com [trinityconsultants.com]
- 3. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 4. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Antibiotics – Staff – Uppsala University [uu.se]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. bitesizebio.com [bitesizebio.com]
- 9. gerpac.eu [gerpac.eu]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
Essential Safety and Operational Guide for Handling MC-Val-Cit-PAB-clindamycin
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-clindamycin. Given that this compound is a component of a highly potent therapeutic class, it must be handled with extreme caution as a cytotoxic agent. The following procedures are based on established guidelines for managing hazardous and potent pharmaceutical compounds.
Occupational Exposure and Potency
Antibody-drug conjugates and their cytotoxic payloads are recognized for their high potency, necessitating stringent containment to protect laboratory personnel.[1][2] Occupational Exposure Limits (OELs) for ADCs are often in the nanogram per cubic meter range, underscoring the minimal exposure required to cause potential health effects.[1][3][4]
Table 1: Representative Occupational Exposure Limits (OELs) for ADCs and Payloads
| Compound Class | Occupational Exposure Limit (OEL) |
|---|---|
| Many Antibody-Drug Conjugates (ADCs) | < 0.1 µg/m³ (100 ng/m³)[1] |
| Highly Potent ADCs | < 50 ng/m³[4] |
| Potent Payloads (e.g., Auristatins, PBDs) | As low as 5 - 7 ng/m³[3][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for minimizing exposure.[6] The selection of PPE depends on the specific handling procedure and the physical form of the compound.[7] All personnel must receive training on the proper use, removal, and disposal of PPE.[6][8]
Table 2: Recommended Personal Protective Equipment (PPE)
| Activity | Recommended PPE | Rationale |
|---|---|---|
| Weighing and Handling Powders | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front, coated gown with tight-fitting cuffs- Double chemotherapy-tested gloves (e.g., nitrile)- Disposable sleeves and shoe covers | High risk of aerosolization and inhalation of potent powder.[7] Full respiratory and skin protection is critical. |
| Handling Solutions | - Certified chemical fume hood or biological safety cabinet (BSC)- Disposable, coated lab coat- Chemical splash goggles or face shield- Double chemotherapy-tested gloves | Reduced risk of aerosolization, but significant risk from splashes and direct contact.[9] |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Single pair of chemotherapy-tested gloves | Basic protection for low-risk activities where direct contact is not expected. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, documented workflow is critical for safety. All handling of this compound, especially in its powder form, should occur within certified engineering controls.
Step-by-Step Handling Protocol:
-
Preparation: Cordon off and label the designated handling area. Ensure a cytotoxic spill kit is readily accessible.[10]
-
Engineering Controls: All manipulations must be performed inside a certified containment system, such as a chemical fume hood, biological safety cabinet, or an isolator, to maintain negative pressure.[1]
-
Donning PPE: Before entering the designated area, don the appropriate PPE as specified in Table 2.
-
Pre-Weighing: Decontaminate the work surface and the analytical balance with an appropriate solution (e.g., 70% isopropyl alcohol). Place a plastic-backed absorbent pad on the work surface.[9]
-
Weighing: Carefully weigh the required amount of the compound. Use tools and techniques that minimize dust generation.
-
Solubilization: Add solvent to the powder in a controlled manner to avoid splashing. Ensure the container is sealed before removing it from the containment system.
-
Post-Handling Decontamination: Wipe down all surfaces, containers, and equipment with a deactivating solution followed by 70% isopropyl alcohol.[9]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, in designated, sealed, and labeled cytotoxic waste containers.[11]
-
Doffing PPE: Remove PPE in the correct sequence to prevent cross-contamination, moving from most to least contaminated items. Wash hands thoroughly with soap and water after removing all PPE.[12]
Emergency Protocol: Spill Management Plan
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[13] Spill kits must be kept in or near all areas where the compound is handled.[13]
Spill Kit Contents:
-
Appropriate PPE (respirator, goggles, coated gown, shoe covers, two pairs of chemotherapy gloves)[9]
-
Absorbent pads or pillows[9]
-
Designated cytotoxic waste disposal bags (purple)[9]
-
Tweezers or scoop for broken glass[10]
-
Detergent solution and water[9]
-
"Caution: Cytotoxic Spill" warning signs
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others immediately. Evacuate non-essential personnel and restrict access to the area. Post warning signs.
-
Don PPE: The trained responder(s) must don the full set of PPE from the spill kit.[12]
-
Contain the Spill:
-
Collect Debris: Use tweezers to place any broken glass into a designated sharps container for cytotoxic waste.[9]
-
Clean the Area:
-
Dispose of Waste: Seal the cytotoxic waste bag. All contaminated materials, including the PPE used for cleanup, must be placed in a designated, rigid, and labeled cytotoxic waste container.[10]
-
Final Steps: Wash hands thoroughly with soap and water. Report the incident according to institutional protocols.[12]
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, separate cytotoxic waste from all other waste streams.[11]
-
Primary Containment:
-
Sharps: All needles, vials, and other contaminated sharps must be placed directly into a rigid, puncture-resistant, purple-lidded sharps container.[11]
-
Solid Waste: Contaminated PPE, labware (pipette tips, tubes), and cleaning materials must be placed in thick, leak-proof, purple plastic bags labeled with the cytotoxic symbol.[14][15]
-
Liquid Waste: Collect contaminated liquid waste in a sealed, leak-proof, and clearly labeled container compatible with the waste.
-
-
Secondary Containment: Place sealed purple bags into a rigid, lidded, and labeled secondary container, also colored purple and marked with the cytotoxic waste symbol.[16]
-
Storage: Store cytotoxic waste in a secure, designated area with restricted access until collection.[11]
-
Final Disposal: Cytotoxic waste must be transported by a certified hazardous waste vendor and destroyed via high-temperature incineration.[15][17]
Representative Experimental Protocol: Antibody Conjugation
Disclaimer: A specific, validated experimental protocol for this compound is not publicly available. The following is a representative, generalized methodology for conjugating a cysteine-reactive linker-payload to a monoclonal antibody (mAb) and should be adapted and optimized based on specific experimental needs.
Objective: To covalently link this compound to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Reducing Agent (e.g., TCEP-HCl)
-
Quenching Agent (e.g., N-acetylcysteine)
-
Reaction Buffer (e.g., borate (B1201080) buffer, pH 8.0)
-
Solvent for linker-payload (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Antibody Reduction:
-
Add a 2.5-fold molar excess of the TCEP reducing agent to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Linker-Payload Preparation:
-
While the antibody is reducing, prepare a stock solution of this compound in DMSO at a concentration of ~10 mM.
-
This step must be performed in a chemical fume hood using appropriate PPE for handling potent powders.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Slowly add a 5-fold molar excess of the dissolved this compound to the reduced antibody while gently stirring.
-
Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted linker-payload.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), concentration, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC-HPLC.
-
-
Storage: Store the final ADC solution at the recommended temperature (typically 2-8°C or -80°C), protected from light.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence [scirp.org]
- 4. adcreview.com [adcreview.com]
- 5. dam.lonza.com [dam.lonza.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. dvm360.com [dvm360.com]
- 10. england.nhs.uk [england.nhs.uk]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. apopc.asia [apopc.asia]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. danielshealth.ca [danielshealth.ca]
- 15. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 16. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 17. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
